Epitalon

Catalog No.
S1927718
CAS No.
64082-79-7
M.F
C14H22N4O9
M. Wt
390.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epitalon

CAS Number

64082-79-7

Product Name

Epitalon

IUPAC Name

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C14H22N4O9

Molecular Weight

390.35 g/mol

InChI

InChI=1S/C14H22N4O9/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24)/t6-,7-,8-/m0/s1

InChI Key

HGHOBRRUMWJWCU-FXQIFTODSA-N

SMILES

Array

Synonyms

AE-0 peptide, Ala-Glu-Asp-Gly, alanyl-glutamyl-aspartyl-glycine, epitalon, epithalon, epithalone

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N

Epitalon is an organic molecular entity.

Epitalon mechanism of action telomerase activation

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Telomerase Activation

Epitalon targets two primary hallmarks of aging: telomere attrition and epigenetic alterations [1] [2].

  • Telomerase Induction and Telomere Extension: In normal human cells, this compound upregulates the expression of the human Telomerase Reverse Transcriptase (hTERT) mRNA, the catalytic subunit of telomerase. This leads to increased telomerase enzyme activity, which synthesizes new telomeric DNA (TTAGGG repeats), resulting in dose-dependent telomere lengthening [3] [4]. This process counteracts replicative senescence, allowing cells to bypass the Hayflick limit [3] [1].
  • Alternative Pathway in Cancer Cells: In certain breast cancer cell lines, this compound can also promote telomere lengthening by activating the ALT pathway, a telomerase-independent mechanism more specific to cancer cells [3] [4].
  • Epigenetic and Gene Regulation: Beyond telomeres, this compound influences gene expression by interacting with chromatin. It can bind to promoter regions and loosen chromatin structure, potentially restoring more youthful gene expression patterns. This includes upregulating genes involved in DNA repair and antioxidant defenses [1] [2].

The diagram below illustrates the core mechanism of action for telomere lengthening.

G This compound This compound hTERT_mRNA hTERT_mRNA This compound->hTERT_mRNA Upregulates ALT_Pathway ALT Pathway This compound->ALT_Pathway Activates (in cancer cells) Telomerase Telomerase hTERT_mRNA->Telomerase Increases Telomere_Length Telomere Length ↑ Telomerase->Telomere_Length Extends via Telomerase ALT_Pathway->Telomere_Length Extends via ALT

This compound activates telomere lengthening via hTERT/telomerase in normal cells and the ALT pathway in cancer cells.

Quantitative Data from Cell Studies

The following table summarizes key quantitative findings from a 2025 study on human cell lines, demonstrating this compound's dose-dependent effects [3].

Cell Type Treatment Key Measured Outcome Result
Normal Epithelial (HMEC) 1.0 μg/mL for 3 weeks Telomere Length Increased [3]
Normal Fibroblast (IBR.3) 1.0 μg/mL for 3 weeks Telomere Length Increased [3]
Breast Cancer (21NT, BT474) 0.1-1.0 μg/mL for 4 days Telomere Length Dose-dependent increase [3]
Normal Cells This compound treatment hTERT mRNA Expression & Telomerase Activity Upregulated [3]
Cancer Cells This compound treatment ALT (Alternative Lengthening of Telomeres) Activity Significantly activated [3]

Detailed Experimental Protocol

The quantitative data was generated using the following standardized experimental workflow [3].

  • Cell Culture and Treatment: Human breast cancer cell lines (21NT, BT474) were cultured in their respective media. Normal human epithelial cells (HMEC) and fibroblasts (IBR.3) were also used. Cells were treated daily with this compound at specified concentrations dissolved in bacteriostatic water. Cancer cells were treated for 4 days, while normal cells were treated for 3 weeks [3].
  • DNA/RNA/Protein Extraction: Following treatment, genomic DNA, total RNA, and proteins were isolated from the cells using standard kits for downstream analysis [3].
  • Telomere Length Measurement (qPCR): Telomere length was estimated using a quantitative PCR (qPCR) method. The telomere sequence was amplified and compared to the amplification of a single-copy reference gene (36B4). A standard curve was used to calculate the absolute telomere length in kilobases [3].
  • hTERT Expression Analysis (qPCR): The mRNA levels of the hTERT gene were quantified using reverse transcription qPCR (RT-qPCR). This measures the upregulation of the telomerase catalytic subunit [3].
  • Telomerase Activity Measurement: Telomerase activity was directly assessed, likely using methods such as the Telomeric Repeat Amplification Protocol (TRAP) assay or ELISA-based kits, which detect the enzyme's ability to add telomeric repeats [3] [5].
  • ALT Activity Assessment: Alternative Lengthening of Telomeres activity was evaluated, potentially through methods like immunofluorescence for ALT-associated promyelocytic leukemia (PML) bodies to confirm the alternative mechanism in cancer cells [3].

The workflow for this protocol is summarized in the diagram below.

G Cell_Culture Cell Culture & This compound Treatment DNA_Extraction DNA/RNA/Protein Extraction Cell_Culture->DNA_Extraction Assays Parallel Assays DNA_Extraction->Assays Telomere_qPCR Telomere Length (qPCR) Assays->Telomere_qPCR hTERT_qPCR hTERT Expression (qPCR) Assays->hTERT_qPCR Telomerase_Assay Telomerase Activity Assays->Telomerase_Assay ALT_Assay ALT Activity Assays->ALT_Assay

Experimental workflow for evaluating this compound's effects on telomeres.

Research Limitations and Considerations

  • Cancer Cell Activity: The activation of the ALT pathway in cancer cells requires careful consideration for therapeutic development, as this could potentially promote tumor progression [3].
  • Therapeutic Delivery: A significant challenge is the peptide's bioavailability. Most reliable research uses subcutaneous or intramuscular injection. Oral bioavailability is low due to enzymatic degradation, though formulations like nasal sprays or dendrimer-conjugated this compound are being explored [1] [6] [2].
  • Early-Stage Research: Despite promising cellular and animal data, this compound is not yet approved for clinical use. Large-scale human trials and long-term safety data are needed to confirm its efficacy and safety profile [1] [6] [7].

References

Core Chemical & Biological Profile

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon, also known as Epithalon, is a tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) and a molecular formula of C14H22N4O9 [1]. It was synthesized based on the amino acid composition of Epithalamin, a bovine pineal gland polypeptide extract [2]. Its presence in human physiological pineal gland extracts was confirmed in 2017, validating its status as an endogenous peptide [2] [3].

The table below summarizes its fundamental characteristics:

Property Description
IUPAC Name (4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid [1]
Molecular Formula C14H22N4O9 [1]
Molar Mass 390.349 g/mol [1]
Amino Acid Sequence L-Alanyl-L-glutamyl-L-aspartyl-glycine (Ala-Glu-Asp-Gly) [2] [1]
Common Forms Free-base; also available as acetate or trifluoroacetic acid (TFA) salts [2]
Origin Synthetic version of an endogenous peptide identified in pineal gland extracts [2] [3]

Documented Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, distinguishing it as a multi-target geroprotector. The diagram below maps its primary signaling pathways and biological effects.

G cluster_1 Nuclear & Epigenetic Activity cluster_2 Cytoplasmic & Systemic Effects This compound This compound A Telomerase Activation (hTERT upregulation) This compound->A C Chromatin Remodeling (Histone H1 binding) This compound->C E Antioxidant Defense (Nrf2 pathway, SOD, GPx) This compound->E G Pineal Gland Regulation (Melatonin synthesis) This compound->G H Immune Recalibration (IL-2 mRNA, T-cell shifts) This compound->H B Telomere Lengthening A->B D Gene Expression Modulation C->D F Reduced Oxidative Stress (ROS reduction) E->F

This compound's multi-pathway mechanisms of action.

Key Quantitative Research Findings

Substantial in vitro and in vivo data demonstrate this compound's effects on telomere biology, oxidative stress, and tissue repair.

Telomere Length and Telomerase Activity

A 2025 study treated normal human epithelial (HMEC) and fibroblast (IBR.3) cells with 1.0 µg/mL of this compound daily for three weeks, resulting in telomere length extension through the upregulation of hTERT mRNA expression and telomerase enzyme activity [4] [5]. In cancer cell lines (21NT, BT474), this compound also induced significant telomere lengthening, primarily through the Activation of Alternative Lengthening of Telomeres (ALT) pathway [4] [5].

Antioxidant and Wound Healing Effects

A 2025 study using a high glucose (HG)-injured human retinal pigment epithelial cell line (ARPE-19) demonstrated this compound's restorative effects [6].

Experimental Group Wound Healing ROS Levels EMT/Fibrosis Markers
Standard Glucose (Control) Normal healing Baseline ROS Baseline levels
High Glucose (HG) Injury Delayed healing Increased Upregulated
HG + this compound (20 ng/mL) Partial restoration Reduced Inhibited
HG + this compound (40 ng/mL) Significant restoration Significantly reduced Significantly inhibited
HG + this compound (60 ng/mL) Near-complete restoration Near-baseline Near-baseline

The study concluded that this compound restored impaired wound healing by inhibiting hyperglycemia-induced epithelial-mesenchymal transition (EMT) and fibrosis [6].

Experimental Protocols from Key Studies

For researchers seeking to replicate or build upon this work, here are the detailed methodologies from pivotal papers.

Protocol: Telomere Length Analysis in Human Cell Lines [4]

This protocol is suitable for quantifying telomere length dynamics in response to compound treatment.

  • 1. Cell Culture & Treatment

    • Cell Lines: Human breast cancer cells (21NT, BT474) and normal cells (IBR.3 fibroblasts, HMEC epithelial cells).
    • Treatment: Prepare a stock solution of this compound at 2.5 mg/mL in bacteriostatic water.
    • Dosing:
      • For cancer cells (21NT, BT474): Treat daily with 0.1, 0.2, 0.5, and 1.0 µg/mL of this compound for 4 days.
      • For normal cells (IBR.3, HMEC): Treat daily with 1.0 µg/mL of this compound for 3 weeks.
    • Culture Conditions: Refresh culture media daily and include untreated cells as a baseline control.
  • 2. DNA Extraction

    • Isolate genomic DNA from cell pellets using a commercial purification kit (e.g., Wizard Genomic DNA Purification Kit, Promega).
  • 3. Telomere Length Measurement by qPCR

    • Principle: Compare the abundance of telomeric DNA (T) to a single-copy reference gene (S).
    • Reference Gene: Use the 36B4 gene (encodes acidic ribosomal phosphoprotein P0).
    • Standards: Generate standard curves for both telomere and 36B4 reactions using serial dilutions of known oligomers.
    • qPCR Reaction: Perform reactions in duplicate or triplicate. Calculate the T/S ratio, which is proportional to the average telomere length.
Protocol: In Vitro Wound Healing Assay [6]

This protocol measures cell migration and wound closure capacity under high-glucose injury and treatment.

  • 1. Cell Culture & Wounding

    • Cell Line: Human retinal pigment epithelial cell line (ARPE-19).
    • Culture: Seed cells onto 96-well ImageLock plates at a density of 40x10³ cells/well to form a confluent monolayer.
    • Wounding: Use a WoundMaker tool to create uniform scratches in all wells simultaneously.
    • Experimental Conditions: Wash with PBS and then treat wounded cells with:
      • Standard Glucose (SG) medium (Control)
      • High Glucose (HG) medium (35 mM D-glucose)
      • HG medium supplemented with this compound (20, 40, 60 ng/mL)
      • Osmolarity control (35 mM mannitol)
  • 2. Live-Cell Analysis & Monitoring

    • Place the plate in an IncuCyte live-cell analysis system or a similar automated microscope.
    • Monitor cell migration every 3 hours for up to 48 hours using a 10x phase contrast objective.
  • 3. Data Analysis

    • Use integrated software (e.g., IncuCyte Scratch Wound Analysis Software Module) to calculate Relative Wound Density over time, which represents the density of the cell mass within the wound area compared to the cell density outside the wound.

Research Considerations and Future Directions

  • Mechanism of Action: While multiple effects are documented, the precise initial molecular targets and receptors for this compound remain an area of active investigation [2].
  • Delivery Methods: The most common and reliable administration route in research is subcutaneous injection [2] [3]. While oral and intranasal routes have been explored, they face challenges with bioavailability and lack robust data [3].
  • Dosing in Literature: Preclinical and clinical studies often use low, cyclical dosing. Common regimens involve daily administration of 5-10 mg for 10-20 consecutive days, with cycles potentially repeated every 6-12 months [7] [8].
  • Safety and Status: this compound is generally reported as well-tolerated in available studies, with mild injection site reactions being the most noted effect [7] [8]. It is crucial to note that this compound is not approved as a drug by the FDA, EMA, or other major regulatory agencies and is legally classified as an experimental research compound [7].

This compound represents a compelling candidate in geroscience due to its multi-system, mechanism-based approach to modulating aging processes. The promising preclinical data provides a strong foundation, though its future clinical application depends on resolving key questions around its primary target and long-term safety.

References

Core Functions and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon's biological activity is complex and appears to operate through several non-exclusive pathways, influencing various hallmarks of aging.

Telomere Maintenance and Telomerase Activation

A key documented function of this compound is its ability to activate telomerase and maintain telomere length.

  • Mechanism: Treatment with this compound leads to the upregulation of human Telomerase Reverse Transcriptase (hTERT) mRNA expression, resulting in increased telomerase enzyme activity. This enzyme adds DNA sequence repeats to the ends of chromosomes, countering telomere attrition [1] [2].
  • Cell-Type Specificity: In cancer cell lines, telomere lengthening may occur via a telomerase-independent pathway known as Alternative Lengthening of Telomeres (ALT) [2].

The diagram below illustrates the primary pathway through which this compound influences telomere length.

This compound This compound hTERT_mRNA hTERT mRNA Expression This compound->hTERT_mRNA Upregulates Telomerase Telomerase Activity hTERT_mRNA->Telomerase Increases Telomere_Length Telomere Length Telomerase->Telomere_Length Extends

This compound activates telomerase to extend telomeres.

Epigenetic Regulation and Gene Expression

Emerging research indicates this compound can directly influence gene expression by interacting with nuclear components.

  • DNA Binding: this compound can permeate the cell membrane and enter the nucleus, where it has been shown to bind specific DNA sequences, particularly CAG repeats, which are susceptible to DNA cytosine methylation [1] [3].
  • Histone Interaction: The peptide can bind to histones H1/6 and H1/3 at sites that interact with DNA. This binding may loosen chromatin structure and enhance the expression of genes regulating neuronal differentiation and protein synthesis [1] [3].
Antioxidant and Cytoprotective Effects

This compound demonstrates significant antioxidant properties, protecting cells from oxidative stress.

  • Mechanism: It can boost key antioxidant enzymes through Nrf2 activation and directly reduce levels of intracellular Reactive Oxygen Species (ROS) [1] [4] [3].
  • Cellular Outcomes: By reducing oxidative damage, it helps preserve mitochondrial membrane potential (MMP), maintain mitochondrial DNA copy number, and reduce apoptosis in various cell models, from oocytes to retinal cells [4] [3].
Neuroendocrine and Immune Effects

As a pineal gland-derived peptide, this compound influences neuroendocrine and immune systems.

  • Circadian Rhythm: this compound can stimulate melatonin synthesis in pinealocytes by increasing the concentration of the AANAT enzyme and pCREB transcription factor. It also helps re-entrain core clock genes [5] [1].
  • Immune Recalibration: It exhibits a restorative effect on the immune system by upregulating interleukin-2 (IL-2) mRNA in aged tissues and influencing lymphocyte differentiation, shifting the balance towards B-cell development [5] [1].

Summary of Key Quantitative Data

The table below summarizes quantitative findings on this compound's effects from recent studies.

Biological Effect Experimental Model Dosage/Concentration Key Quantitative Outcome Source
Telomere Lengthening Normal human fibroblast (IBR.3) & epithelial (HMEC) cells 1.0 μg/mL daily for 3 weeks Dose-dependent telomere length extension via hTERT/telomerase upregulation [2]
ROS Reduction Mouse oocytes during in vitro aging 0.1 mM Significantly reduced intracellular ROS levels [4]
Wound Healing Improvement ARPE-19 retinal cells under high glucose 20, 40, 60 ng/mL Restored impaired wound healing in a scratch assay [3]
Apoptosis Reduction Mouse oocytes during in vitro aging 0.1 mM Decreased apoptosis after 24 hours of aging [4]
Spindle Abnormality Rescue Mouse oocytes during in vitro aging 0.1 mM Significantly reduced frequency of spindle defects [4]

Detailed Experimental Protocols

For research purposes, here are the methodologies from two key studies.

Protocol: Telomere Length and Telomerase Activity Analysis (2025)

This study quantified this compound's effect on telomere biology in human cell lines [2].

  • Cell Culture & Treatment:
    • Cell Lines: Human breast cancer cells (21NT, BT474) and normal cells (IBR.3 fibroblasts, HMEC epithelial cells).
    • Treatment: Cells were treated daily with this compound at concentrations of 0.1, 0.2, 0.5, and 1.0 μg/mL for 4 days (cancer cells) or 1.0 μg/mL for 3 weeks (normal cells). This compound was dissolved in bacteriostatic water to a stock concentration of 2.5 mg/mL.
  • Telomere Length Measurement (qPCR):
    • DNA Extraction: Isolated using a commercial genomic DNA purification kit.
    • qPCR Analysis: Telomere length was estimated via qPCR using telomere-specific primers and the single-copy gene 36B4 as a control. Ct values were used to calculate total telomere length in kilobases.
  • Telomerase Activity (TRAP Assay):
    • Protein Extraction: Cells were lysed with TRAPeze 1X CHAPS lysis buffer.
    • TRAP Assay: The Telomere Repeat Amplification Protocol (TRAP) was used to determine telomerase activity.
  • hTERT Expression (RT-qPCR):
    • RNA was extracted, converted to cDNA, and hTERT mRNA expression levels were analyzed using quantitative PCR with the delta-delta Ct method.
Protocol: Assessing Antioxidant Effects in Oocyte Aging (2022)

This study evaluated this compound's protective effects against post-ovulatory aging in mouse oocytes [4].

  • Oocyte Culture & Treatment:
    • Model: Mouse oocytes aged in vitro.
    • Treatment: Oocytes were cultured with 0.1 mM this compound (determined as the optimal concentration) added to the M2 medium. Quality was evaluated at 6h, 12h, and 24h.
  • Reactive Oxygen Species (ROS) Measurement:
    • Staining: Oocytes were stained with a fluorescent ROS probe.
    • Imaging & Quantification: Images were taken via confocal microscopy with identical parameters. Fluorescence intensity was quantified using ImageJ software. Data from >30 oocytes per group were analyzed.
  • Spindle Integrity Analysis:
    • Immunofluorescence: Oocytes were fixed and stained with α-tubulin antibody (for spindles, green) and Hoechst 33342 (for chromosomes, blue).
    • Imaging: Spindle morphology was assessed using fluorescence microscopy. Oocytes with disorganized spindles or misaligned chromosomes were classified as abnormal.
  • Mitochondrial Function:
    • Mitochondrial Membrane Potential (MMP): Assessed using a JC-1 fluorescent dye.
    • mtDNA Copy Number: Determined by quantitative PCR.

Research Gaps and Future Directions

Despite promising data, several areas require further investigation before clinical translation:

  • Uncertain Primary Mechanism: The precise molecular initiating event—whether interaction with a specific receptor, histone, or DNA sequence—remains unverified [5] [1].
  • Limited Human Data: Current evidence is largely preclinical ( in vitro and animal models). No large-scale human trials or long-term safety data are available [1].
  • Delivery Challenges: As a peptide, it faces bioavailability issues. Subcutaneous injection is the most studied route, but more practical methods (e.g., intranasal, sublingual) require development [1].
  • Cancer Risk Considerations: The potential for this compound to promote pre-existing cancers via telomerase activation or ALT in cancer cells necessitates thorough safety studies [1] [2].

References

Geroprotective Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon (Ala-Glu-Asp-Gly) exerts its effects through several core mechanisms targeting multiple hallmarks of aging [1].

  • Telomere Maintenance and Telomerase Activation: this compound can activate telomerase, the enzyme that adds DNA to telomeric ends, in normal human cells. In normal fibroblast (IBR.3) and epithelial (HMEC) cells, a 3-week daily treatment with 1.0 μg/mL of this compound significantly increased telomere length. Research indicates it can also promote telomere lengthening in certain cancer cell lines via the Alternative Lengthening of Telomeres (ALT) pathway [2].
  • Epigenetic Regulation and Gene Expression: this compound can bind to specific sites on histone proteins (H1/3 and H1/6), which may loosen chromatin structure and increase gene transcription. This epigenetic mechanism is linked to increased expression of neurogenic differentiation markers like Nestin and β-Tubulin III in human stem cells [3]. It also influences the expression of cytokines and enzymes such as interleukin-2 (IL-2) and insulin-degrading enzyme (IDE) [4].
  • Circadian Rhythm Restoration: The peptide improves the function of the pineal gland, helping to restore the natural secretion rhythm of melatonin, a key regulator of sleep and circadian cycles. This effect is particularly noted in older subjects [5] [1].
  • Antioxidant and Anti-mutagenic Effects: this compound demonstrates significant antioxidant properties, reducing oxidative damage in cells and protecting mitochondrial function. It also exhibits antimutagenic activity, helping to protect DNA integrity [4] [1].
  • Immune System Recalibration: Its immune effects are restorative rather than over-stimulating. It has been shown to rebalance T-cell ratios and modulate IL-2 expression, suggesting a recalibration of the immune system that is often dysregulated with age [1].

Quantitative Data on Key Geroprotective Effects

The following tables summarize quantitative findings from recent cellular and molecular studies.

Cell Line / Model Treatment Protocol Key Measured Outcome Result Citation
Normal fibroblast (IBR.3) 1.0 μg/mL daily for 3 weeks Telomere length Significant increase [2]
Normal epithelial (HMEC) 1.0 μg/mL daily for 3 weeks Telomere length Significant increase [2]
Breast cancer (21NT) 0.1-1.0 μg/mL daily for 4 days Telomere length Significant increase (via ALT) [2]
Breast cancer (BT474) 0.1-1.0 μg/mL daily for 4 days Telomere length Significant increase (via ALT) [2]
Parameter Assessed Experimental Model Observed Change Significance / Notes Citation
Neuronal Differentiation Human Gingival Mesenchymal Stem Cells (hGMSCs) mRNA expression of Nestin, GAP43, β-Tubulin III, Doublecortin increased 1.6-1.8 times Indicates promotion of neurogenesis [3]
Telomerase Activity Normal Human Cells (IBR.3, HMEC) Telomerase enzyme activity upregulated Primary mechanism for telomere lengthening in normal cells [2]
Interleukin-2 (IL-2) mRNA Mouse Splenocytes Elevated mRNA levels Observed after 5 hours of treatment [4]
Antihypoxic Effect Human Neuroblastoma NB7 Cells Prevented hypoxia-induced decrease in IDE and NEP mRNA mRNA levels maintained at ~70% in hypoxia vs. decrease in controls [4]

Overview of Experimental Protocols

Detailed methodologies are critical for experimental replication.

  • Cell Culture and Treatment [2]:
    • Cell Lines: Human breast cancer cells (21NT, BT474), osteosarcoma (U2OS), normal lung fibroblasts (IBR.3), and normal mammary epithelial cells (HMEC).
    • Culture: Standard media per cell line.
    • This compound Preparation: 10 mg dissolved in 4 ml bacteriostatic water for a 2.5 mg/mL stock solution.
    • Treatment: Cancer cells treated daily with 0.1, 0.2, 0.5, or 1.0 μg/mL for 4 days. Normal cells treated daily with 1.0 μg/mL for 3 weeks.
  • Telomere Length Measurement [2]:
    • DNA Extraction: Using a commercial genomic DNA purification kit.
    • Quantitative PCR (qPCR): Used to estimate telomere length. A telomere standard oligomer creates a standard curve, and the single-copy gene 36B4 serves as a genomic control. The Ct values determine total telomere length in kilobases.
  • Telomerase Activity Assay [2]:
    • Method: Telomere Repeat Amplification Protocol (TRAP) assay.
    • Protein Extraction: Using CHAPS lysis buffer.
    • Analysis: Measures the enzyme's ability to add telomeric repeats, quantifying activity.
  • Gene Expression Analysis [3]:
    • RNA Extraction & cDNA Conversion: Standard kits used.
    • RT-qPCR: Performed with primers for target genes (Nestin, GAP43, etc.). Data analyzed via the delta-delta Ct method to determine relative gene expression changes.
  • Histone-Peptide Interaction Analysis [3]:
    • Method: Molecular modelling to predict low-energy conformations and binding sites between the AEDG peptide and histone tails (H1/3, H1/6).

Research Considerations

  • Delivery Methods: Injectable administration (subcutaneous or intramuscular) is the gold standard in research for reliable systemic absorption [5] [1]. Oral administration has poor bioavailability, while intranasal and sublingual methods have limited evidence [5] [4].
  • Dosing and Cycling: Research uses low, cyclical dosing. A common protocol is 5–10 mg per day for 10–20 consecutive days, repeated once or twice per year [5] [6]. Continuous use is not supported, as this compound acts as a regulatory "reset switch" [6].
  • Safety and Legal Status: this compound is generally well-tolerated in studies, with mild injection site reactions being the most common issue [5]. A theoretical risk exists regarding telomerase activation in pre-existing cancers, though some studies suggest it may reduce cancer incidence [6]. It is not FDA-approved and is classified as an experimental research compound worldwide [5] [6].

Signaling Pathway and Experimental Workflow

The diagram below illustrates this compound's multi-pathway geroprotective mechanism.

G cluster_top This compound's Core Actions cluster_mid Immediate Cellular Effects cluster_bottom Geroprotective Outcomes This compound This compound A1 Epigenetic Modulation (Histone Binding) This compound->A1 A2 Telomerase Activation This compound->A2 A3 Pineal Gland Regulation This compound->A3 B1 Altered Gene Expression A1->B1 B2 Telomere Lengthening A2->B2 B3 Restored Melatonin Rhythm A3->B3 C1 Slowed Cellular Senescence B1->C1 Promotes resilience C2 Enhanced DNA Repair & Reduced Oxidative Stress B1->C2 B2->C1 B2->C2 Protects genome C3 Improved Circadian & Immune Function B3->C3

This compound's multi-pathway geroprotective mechanism.

The flowchart below outlines a typical experimental workflow for evaluating this compound's effects on telomeres in cell cultures.

G Start Cell Culture & Treatment with this compound DNA DNA Extraction Start->DNA RNA RNA Extraction Start->RNA Protein Protein Extraction Start->Protein TL Telomere Length Measurement (qPCR) DNA->TL GE Gene Expression Analysis (RT-qPCR) RNA->GE TE Telomerase Activity Assay (TRAP) Protein->TE Results Data Analysis & Integration TL->Results TE->Results GE->Results

Experimental workflow for telomere and telomerase analysis.

Conclusion and Future Directions

This compound represents a promising multi-target geroprotective agent. Its ability to influence telomere length, gene expression, and circadian rhythms is supported by in vitro and in vivo data. Future research requires large-scale human trials, long-term safety studies, and development of reliable non-injection delivery methods.

References

Core Antioxidant Mechanisms of Epitalon

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary and supportive antioxidant mechanisms of Epitalon identified in research.

Mechanism Description Key Experimental Findings / Notes
Activation of Nrf2 Pathway Considered a primary mechanism. This compound may activate the Nrf2 transcription factor, which binds to the Antioxidant Response Element (ARE) in DNA, triggering the production of endogenous antioxidant enzymes [1]. Leads to the upregulation of enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) [1].
Gene Expression Modulation This compound binds to DNA and histones, loosening chromatin structure to influence the expression of genes related to oxidative stress response and inflammation [1] [2]. An epigenetic mechanism that "recalibrates" cellular responses to stress, potentially restoring a more youthful gene expression profile [1].
Mitochondrial Support Helps preserve mitochondrial membrane potential and reduces oxidative damage within mitochondria, the primary source of cellular reactive oxygen species (ROS) [2]. Supports cellular energy production and reduces a major source of internal oxidative stress [2].
Stimulation of Melatonin This compound stimulates melatonin synthesis in the pineal gland. Melatonin is a potent endogenous antioxidant with its own free radical-scavenging properties [3] [4]. Provides an additional, hormone-mediated layer of antioxidant defense [4].

Experimental Evidence and Protocols

Research on this compound's antioxidant effects spans various experimental models, from cell cultures to animal studies.

In Vitro and In Silico Studies
  • Cell Models: Studies use human neuroblastoma NB7 cells, retinal epithelial cells, and skin fibroblasts [3] [1] [2].
  • Hypoxia Models: Experiments on NB7 cells under low-oxygen conditions show this compound prevents the hypoxia-induced decrease in mRNA levels of protective enzymes like Insulin-Degrading Enzyme (IDE) and Neprilysin (NEP), revealing its antihypoxic properties [3].
  • Gene Expression Analysis: Quantitative PCR (qPCR) measures mRNA levels of antioxidant genes (SOD, CAT, GPx). Western blotting often confirms changes in protein levels [1].
  • Oxidative Stress Assays: Pretreatment with this compound reduces markers of oxidative damage like malondialdehyde (MDA) and protein carbonyl content in cell models under induced stress [5].
  • Computational Modeling: In silico studies suggest this compound can bind to promoter regions of DNA and interact with histones, providing a model for its gene-modulating effects [1].
In Vivo Studies
  • Animal Models: Research conducted in rodents and non-human primates [1]. Common administration routes are subcutaneous (SC) and intramuscular (IM) injections [3] [6].
  • Typical Dosing: Animal studies often use doses ranging from 0.1 to 10 µg per day in mice [1]. Human clinical trials, typically focusing on elderly populations, commonly use doses between 5 to 10 mg per day via SC or IM injection for 10-20 consecutive days [6].
  • Tissue Analysis: Effects assessed by measuring oxidative stress markers, telomere length, and gene expression profiles in tissues like the brain, retina, and skin after treatment cycles [1] [2].

The following diagram illustrates a typical experimental workflow for investigating this compound's antioxidant effects in a research setting.

G Start Study Design A1 In Vitro Models (Human cell lines, e.g., NB7) Start->A1 A2 In Vivo Models (Rodents, Primates) Start->A2 B1 Group 1: Control A1->B1 B2 Group 2: Oxidative Stress Inducer A1->B2 B3 Group 3: Inducer + this compound A1->B3 C1 Administration (SC/IM Injection, 0.1-10 µg/mouse) A2->C1 D Sample Collection & Analysis C1->D E1 Gene Expression (qPCR for Nrf2, SOD, CAT) D->E1 E2 Oxidative Markers (MDA, Protein Carbonyl) D->E2 E3 Enzyme Activity (SOD, CAT, GPx assays) D->E3 F Data Synthesis & Conclusion E1->F E2->F E3->F

Future Research and Considerations

While evidence is promising, this compound remains an experimental research compound.

  • Predominantly Indirect Action: Its antioxidant effect is largely mediated through complex cellular signaling and gene regulation, not direct radical scavenging [1].
  • Limited Long-Term Human Data: Most data comes from preclinical models or short-term human trials. Large-scale, long-term safety and efficacy studies in humans are needed [6] [1].
  • Delivery Challenges: As a peptide, this compound has poor oral bioavailability. Injectable routes (SC, IM) are the research gold standard, though intranasal and other methods are being explored [1].

References

Mechanisms of Epigenetic Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Research indicates that Epitalon's epigenetic influence is primarily mediated through two key mechanisms:

  • Histone Binding and Gene Transcription: Molecular modeling studies show that this compound preferentially binds to specific sites on linker histones H1/3 and H1/6 (His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys and Tyr-Arg-Lys-Thr-Gln sites) which interact with DNA [1]. This binding is believed to loosen chromatin structure, increasing accessibility for transcription factors and RNA polymerase, thereby enhancing expression of genes related to neurogenic differentiation [1].
  • Telomerase Activation and Telomere Lengthening: Multiple studies confirm that this compound induces telomerase activity, the enzyme responsible for maintaining telomere ends [2] [3] [4]. This occurs through upregulation of the hTERT mRNA expression (the catalytic subunit of telomerase) in normal human cells, leading to telomere elongation [2] [5].

Experimental Evidence and Quantitative Data

The following table summarizes key quantitative findings from studies on this compound's epigenetic and gene regulatory effects.

Cell Type / Model Treatment Key Findings Reference
Human Gingival Mesenchymal Stem Cells (hGMSCs) 0.01 μg/mL for 1 week mRNA expression increased by 1.6-1.8x for Nestin, GAP43, β-Tubulin III, Doublecortin [1] [1]
Normal Human Epithelial (HMEC) & Fibroblast (IBR.3) Cells 1.0 μg/mL daily for 3 weeks Telomere length extension via telomerase upregulation and hTERT mRNA expression [2] [2] [5]
Human Breast Cancer Cell Lines (21NT, BT474) 0.1-1.0 μg/mL daily for 4 days Significant telomere lengthening via Alternative Lengthening of Telomeres (ALT) activation [2] [2] [5]
Human Retinal Pigment Epithelial Cells (ARPE-19) under High Glucose 20, 40, 60 ng/mL Restored impaired wound healing; inhibited hyperglycemia-induced EMT and fibrosis; reduced ROS [6] [6]

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are detailed methodologies from key studies.

Protocol 1: Investigating Neurogenic Differentiation in Stem Cells [1]

This protocol assesses this compound's effect on neuronal gene expression and protein synthesis.

  • Cell Culture: Isolate and culture human gingival mesenchymal stem cells (hGMSCs). Confirm mesenchymal phenotype via flow cytometry for CD13, CD29, CD44, CD73, CD90, CD105 (positive) and CD14, CD34, CD45 (negative) [1].
  • Peptide Treatment: Prepare a stock solution of this compound in water. Treat cells with a final concentration of 0.01 μg/mL of this compound for 1 week [1].
  • Gene Expression Analysis (RT-PCR): Extract total RNA and synthesize cDNA. Perform quantitative RT-PCR using primers for Nestin, GAP43, β-Tubulin III, and Doublecortin. Use housekeeping genes (e.g., GAPDH) for normalization. Calculate fold-change using the 2^–ΔΔCt method [1].
  • Protein Synthesis Analysis (Immunofluorescence): Fix treated cells, permeabilize, and incubate with primary antibodies against Nestin, GAP43, β-Tubulin III, and Doublecortin. Use fluorophore-conjugated secondary antibodies. Visualize and quantify fluorescence intensity via confocal microscopy [1].
  • Molecular Modeling (Optional): Use molecular modeling software to simulate the interaction energy and binding conformations between the AEDG peptide and histone peptides (e.g., H1/3, H1/6) [1].
Protocol 2: Measuring Telomere Length and Telomerase Activity [2]

This protocol is used to evaluate this compound's effect on telomere maintenance in both normal and cancer cell lines.

  • Cell Culture and Treatment: Culture normal cells (e.g., HMEC, IBR.3) and cancer cells (e.g., 21NT, BT474). Treat cells with this compound daily at various concentrations (e.g., 0.1 to 1.0 μg/mL for cancer cells; 1.0 μg/mL for normal cells) over a defined period (e.g., 4 days for cancer lines, 3 weeks for normal cells) [2].
  • DNA/RNA Extraction: Extract genomic DNA for telomere length analysis and total RNA for gene expression studies using commercial kits [2].
  • Telomere Length Measurement (qPCR): Perform quantitative PCR using telomere-specific primers (Telo F: CGGTTTGTTTGGGTTTGGGTTTGGGTTTGGGTTTGGGTT; Telo R: GGCTTGCCTT...) and a single-copy gene reference (36B4). Generate standard curves from oligomer standards. Calculate telomere length relative to the reference gene [2].
  • Telomerase Activity and hTERT Expression: Use qRT-PCR to measure mRNA expression levels of hTERT. Measure telomerase enzyme activity using a validated assay, such as the Telomerase Repeated Amplification Protocol (TRAP) or commercial equivalents [2].
  • ALT Activation Analysis (in cancer cells): Assess Alternative Lengthening of Telomeres activity via immunofluorescence for ALT-associated markers (e.g., C-circles, PML bodies) [2].

Research Workflow and Signaling Pathway

The diagram below outlines the experimental workflow for studying this compound's epigenetic and telomere effects, integrating protocols from key studies.

G cluster_neuro Neurogenic Differentiation Pathway cluster_telo Telomere Regulation Pathway start Start Experiment cell_culture Cell Culture • hGMSCs (Neurodiff) • Normal/Cancer Cells (Telomere) start->cell_culture epitalon_treatment This compound Treatment • 0.01 μg/mL (Neurodiff) • 0.1-1.0 μg/mL (Telomere) cell_culture->epitalon_treatment analysis_branch Analysis Branch epitalon_treatment->analysis_branch neuro_1 This compound enters nucleus Binds H1/3 & H1/6 histones analysis_branch->neuro_1 Study Neurodiff telo_1 This compound upregulates hTERT mRNA expression analysis_branch->telo_1 Study Telomere neuro_2 Chromatin structure loosens neuro_1->neuro_2 neuro_3 Transcription of neuronal genes (Nestin, GAP43, etc.) is enhanced neuro_2->neuro_3 neuro_4 Protein synthesis increases (IF Confirmation) neuro_3->neuro_4 telo_2 Telomerase enzyme activity increases telo_1->telo_2 telo_3 Telomere length extends telo_2->telo_3 telo_4 In cancer cells: ALT pathway activation telo_2->telo_4 in cancer

Experimental workflow for this compound's epigenetic and telomere regulation studies.

Future Research and Therapeutic Implications

This compound's ability to modulate gene expression and cell fate highlights its potential as a research tool and therapeutic candidate. Key implications include:

  • Regenerative Medicine: this compound's capacity to promote neuronal differentiation in stem cells suggests potential for treating neurodegenerative diseases [1].
  • Ophthalmic Applications: Its efficacy in restoring wound healing in retinal pigment epithelium under high-glucose conditions indicates promise for treating diabetic retinopathy [6].
  • Cancer Research Consideration: this compound's differential effect—activating telomerase in normal cells but the ALT pathway in some cancer cells—warrants careful investigation in oncological contexts [2].

Most human data comes from small-scale or observational studies. Advancement requires large-scale clinical trials, long-term safety data, and optimized delivery systems beyond subcutaneous injection [3] [7].

References

Core Comparison: Epitalon vs. Epithalamin

Author: Smolecule Technical Support Team. Date: February 2026

Feature Epitalon (Epithalon/Epithalone) Epithalamin
Chemical Nature Synthetic tetrapeptide (Ala-Glu-Asp-Gly/AEDG) [1] [2] Natural polypeptide extract from bovine pineal glands; a complex mixture of peptides [2] [3]
Origin Lab-synthesized based on the amino acid composition of Epithalamin; identified later in natural pineal extracts [1] [2] Isolated directly from animal tissue (bovine pineal gland) [2] [3]
Key Distinction A single, well-defined molecule; the putative active component of Epithalamin [1] [2] A complex, naturally occurring mixture of peptides
Biological Activity Demonstrates similar geroprotective effects to Epithalamin but may differ in the intensity and spectrum of some actions [2] The original pineal extract with broad geroprotective effects, including melatonin regulation and lifespan extension in animal models [3]

Key Experimental Evidence and Protocols

Research on these compounds spans several decades, with studies investigating their effects on telomeres, aging, and various body systems. The following diagram outlines the general experimental workflow used to establish their biological activity.

G Start Start: Substance Identification EP Epithalamin (Bovine Pineal Extract) Start->EP EPT This compound (Synthetic AEDG Tetrapeptide) Start->EPT InVitro In Vitro Studies (e.g., Human cell cultures) EP->InVitro InVivo In Vivo Studies (e.g., Rodent models) EP->InVivo HumanTrials Human Clinical Trials EP->HumanTrials Historical & newer studies EPT->InVitro EPT->InVivo EPT->HumanTrials More recent focus Outcome Outcome Analysis InVitro->Outcome InVivo->Outcome HumanTrials->Outcome

Experimental workflow for this compound and Epithalamin research

Telomere Lengthening and Telomerase Activation

This is one of the most cited mechanisms of action for this compound.

  • Key In Vitro Protocol: A 2025 study treated normal human fibroblast (IBR.3) and epithelial (HMEC) cells with this compound at a concentration of 1.0 μg/mL daily for 3 weeks. Media was refreshed daily. Untreated cells served as controls [4].
  • Methodology:
    • DNA Extraction & Telomere Length Measurement: DNA was isolated post-treatment. Telomere length was estimated using quantitative PCR (qPCR), where a telomeric standard curve was established to calculate total telomere length in kilobases [4].
    • Telomerase Activity: The Telomere Repeat Amplification Protocol (TRAP) assay was used on protein extracts to determine telomerase enzyme activity [4].
    • Gene Expression: RNA was extracted and converted to cDNA. qPCR was used to analyze the expression of the hTERT gene, a critical subunit of telomerase [4].
  • Findings: The study confirmed that this compound treatment led to a dose-dependent extension of telomere length in normal human cells through the upregulation of hTERT mRNA expression and subsequent increase in telomerase activity [4]. An earlier study on human fetal fibroblast cells showed that this compound extended their replicative potential beyond the Hayflick limit [1].
Geroprotective and Other Biological Effects

Both compounds have shown a range of effects in animal and human studies.

  • Animal Studies (this compound):
    • Life Extension: Studies in mice and fruit flies have demonstrated life-extending properties [3].
    • Antioxidant Effects: In aging rats, this compound increased the activity of key antioxidant enzymes like superoxide dismutase and glutathione peroxidase [1].
    • Oncostatic Activity: Research in mice showed this compound reduced the incidence of spontaneous tumors and metastases [1].
    • Oocyte Protection: A 2022 study on mouse oocytes demonstrated that a specific concentration of 0.1 mM this compound in the culture medium reduced reactive oxygen species (ROS) and protected against aging-related damage during prolonged in vitro culture [5].
  • Human Clinical Studies:
    • Telomere Effects: Both this compound and Epithalamin were shown to significantly increase telomere length in the blood cells of elderly patients (ages 60-65 and 75-80) with comparable efficacy [1].
    • Melatonin Regulation: Both compounds appear to help restore age-declined melatonin secretion by the pineal gland in humans and primates [1].
    • Mortality Reduction: A prospective cohort study on people over 60 found that treatment with Epithalamin led to a 1.6–1.8-fold reduction in mortality over six years. The effect was greater when combined with another peptide, Thymalin [1].

Implications for Research and Development

For professionals in the field, the transition from the natural extract (Epithalamin) to the synthetic peptide (this compound) offers significant advantages:

  • Standardization: this compound provides a defined chemical entity, ensuring batch-to-batch consistency, which is crucial for reproducible research and potential drug development [2].
  • Mechanistic Studies: Its simple structure makes it more suitable for in-depth studies on its precise mechanism of action, such as how it interacts with DNA or specific cellular pathways [2] [6].
  • Safety and Purity: A synthetic peptide avoids the risks associated with animal-derived extracts and allows for the production of high-purity material for clinical trials [2].

It is important to note that while a substantial body of research exists, much of the early work originates from a specific research group in Russia. Independent replication and larger-scale human trials are needed to fully validate these findings and establish standardized, safe, and effective dosing protocols for human use [1] [7].

References

Comprehensive Application Notes and Protocol for Epitalon Subcutaneous Injection

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Epitalon (also known as Epithalon or Epithalone) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed to replicate the biological activity of Epithalamin, a natural peptide complex found in the pineal gland [1] [2]. Research indicates it functions as a multi-pathway geroprotector, influencing several hallmarks of aging through mechanisms including telomerase activation, epigenetic regulation, oxidative stress resilience, immune recalibration, and circadian rhythm restoration [2].

Its ability to potentially activate telomerase and support telomere maintenance in human cells has generated significant interest in longevity science [3] [2]. Unlike performance-enhancing compounds, this compound acts as a regulatory signal, with studies showing that low, cyclical dosing is sufficient to activate its target pathways without the need for continuous administration [3].

Reconstitution, Dosing, and Administration Protocol

Reconstitution Guide

Proper reconstitution is critical for maintaining peptide integrity and ensuring accurate dosing [4].

  • Supplies Needed: Lyophilized this compound vial (typically 10 mg), bacteriostatic water (preserved with 0.9% benzyl alcohol), alcohol swabs, sterile 1 mL insulin syringes (U-100), and a sharps container [4].
  • Procedure:
    • Sanitize the rubber stopper of the this compound vial and the bacteriostatic water vial with alcohol swabs.
    • Draw 1 mL of bacteriostatic water into a sterile syringe.
    • Slowly inject the water down the inner wall of the this compound vial to minimize agitation and foaming [4].
    • Gently swirl the vial until the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide denaturation [4].
    • Label the reconstituted vial with the date and concentration. Once reconstituted, the solution should be refrigerated at 2–8°C (36–46°F) and used within the recommended timeframe [3] [4].
Dosing Regimens

Clinical and preclinical studies have utilized relatively consistent dosing protocols. The following table summarizes the most common regimens cited in research literature [3] [5].

Protocol Name Daily Dosage Cycle Duration Total Cycle Dosage Frequency of Cycles
Standard / Russian Protocol [3] [4] 5–10 mg 10–20 consecutive days 50–200 mg Once or twice per year [3]
Extended / Ukrainian Protocol [4] 10 mg (every 4 days) 17 days (5 injections total) 50 mg Every 3–6 months [5]
Subcutaneous Injection Technique

The subcutaneous route is the most common and effective method of administration cited in research [3] [2] [5].

  • Preparation: Wash hands thoroughly. Assemble the reconstituted vial, a new sterile syringe, and an alcohol swab.
  • Drawing the Dose: Draw the prescribed amount of the solution into the syringe according to the dosing table.
  • Injection Site Selection: Common sites include the abdomen (avoiding the navel), thigh, or upper arm. Rotate injection sites daily to minimize local irritation [4].
  • Administration: Clean the selected site with an alcohol swab and let it dry. Pinch a fold of skin. Insert the needle at a 45- to 90-degree angle. Inject the solution slowly. After injection, withdraw the needle and apply light pressure if needed [4].
  • Disposal: Immediately place the used syringe in a sharps container.

Key Experimental Models and Methodologies

This compound's effects have been studied in various in vitro and in vivo models. The workflows below summarize two key experimental designs from recent literature.

In Vitro Model: Wound Healing in Diabetic Retinopathy

A 2025 study investigated this compound's effect on delayed wound healing in a high-glucose model of diabetic retinopathy [6]. The experimental workflow was as follows:

G start Human Retinal Pigment Epithelial Cells (ARPE-19) cond1 Culture in High Glucose (HG) Medium (35 mM D-glucose) start->cond1 cond2 Culture in Standard Glucose (SG) Medium (Control) start->cond2 treat1 Treat with this compound (20, 40, 60 ng/mL) cond1->treat1 treat2 No treatment (Control) cond1->treat2 cond2->treat2 assay Perform Assays treat1->assay treat2->assay m1 IncuCyte Scratch Wound Assay (48h monitoring) assay->m1 m2 ROS Measurement assay->m2 m3 Cell Viability (MTS) assay->m3 m4 Gene Expression (EMT, Fibrosis) assay->m4 result Results: this compound restored wound healing, inhibited EMT/fibrosis, reduced ROS m1->result m2->result m3->result m4->result

In Vitro Model: Oocyte Aging

A 2022 study examined this compound's protective effects against post-ovulatory aging in mouse oocytes [7]. The methodology is outlined below:

G start Collection of Mouse Oocytes culture In Vitro Culture (Aging for 6, 12, 24h) start->culture treatment Group A: 0.1 mM this compound culture->treatment control Group B: Aged Control (No treatment) culture->control analysis Quality Assessment treatment->analysis control->analysis a1 Intracellular ROS (Fluorescence) analysis->a1 a2 Mitochondrial Function (Membrane Potential, mtDNA) analysis->a2 a3 Spindle Integrity (Immunofluorescence) analysis->a3 a4 Apoptosis Rate (Analysis) analysis->a4 result Results: this compound reduced ROS, improved mitochondrial function, reduced spindle defects & apoptosis a1->result a2->result a3->result a4->result

Proposed Signaling Pathways and Mechanisms

This compound's geroprotective effects are attributed to its multi-target action. The diagram below synthesizes key mechanisms proposed in the literature [3] [1] [2].

G This compound This compound (AEDG) action1 Pineal Gland Regulation This compound->action1 action2 Telomerase Activation This compound->action2 action3 Gene Expression & Epigenetic Modulation This compound->action3 action4 Antioxidant Effects This compound->action4 effect1 ↑ Melatonin Secretion Circadian Rhythm Restoration action1->effect1 effect2 ↑ Telomere Maintenance Cellular Replicative Lifespan action2->effect2 effect3 Altered mRNA Levels (e.g., IL-2) Chromatin Remodeling action3->effect3 effect4 ↓ Reactive Oxygen Species (ROS) ↑ NRF2 Pathway action4->effect4 outcome Geroprotective Effects: Delayed Cellular Aging, Immune Recalibration, Tissue Resilience effect1->outcome effect2->outcome effect3->outcome effect4->outcome

Safety and Regulatory Considerations

  • General Safety Profile: this compound is generally reported to be well-tolerated in research settings. The most commonly noted adverse effects are mild, transient injection site reactions (redness, swelling, irritation) [3] [5]. Some reports note sleep pattern changes, such as vivid dreams, as the peptide influences melatonin secretion [3].
  • Contraindications and Cautions: A primary theoretical concern is the use of this compound in individuals with active malignancy, as telomerase activation could potentially promote tumor growth [5]. Long-term safety data in humans is lacking [3] [8].
  • Regulatory Status: this compound is not approved by the FDA, EMA, or other major regulatory bodies for the treatment or prevention of any disease. Its use is strictly confined to controlled experimental research [3] [5].

Conclusion

This compound represents a promising, multi-target peptide in geroscience research. Evidence suggests its potential to modulate core aging pathways through telomerase activation, epigenetic regulation, and antioxidant effects. The standardized subcutaneous injection protocol of 5-10 mg daily for 10-20 days, repeated cyclically, provides a foundation for systematic investigation. However, it remains an experimental compound, and further research is essential to fully elucidate its mechanisms, long-term safety, and potential therapeutic applications.

References

Effective Concentrations of Epitalon In Vitro

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Model Biological Effect Effective Concentration Key Findings / Notes Citation
Mouse oocytes Reduce oxidative stress (ROS), decrease spindle defects, reduce apoptosis 0.1 mM Higher concentrations (1-2 mM) were ineffective at reducing ROS. [1]
Human breast cancer cells (21NT, BT474) Telomere lengthening 0.1 - 1.0 µg/mL (daily for 4 days) Dose-dependent effect. [2]
Human normal fibroblasts (IBR.3) and epithelial cells (HMEC) Telomere lengthening 1.0 µg/mL (daily for 3 weeks) Mechanism involved upregulation of telomerase activity in normal cells. [2]
Human retinal pigment epithelial cells (ARPE-19) Improve wound healing, reduce oxidative stress, inhibit fibrosis 20, 40, 60 ng/mL Restored wound healing impaired by high glucose conditions. [3]
Human neuroblastoma cells (NB7) Increase mRNA of IDE and NEP (anti-hypoxic effect) Not specified Fully counteracted the decrease in mRNA levels induced by hypoxia. [4]
Chicken retinal tissue Increase expression of retinal markers (Pax6, Vsx1, etc.) Not specified Used an Epitalon mixture. [4]
Rat pinealocyte cells Increase AANAT enzyme & pCREB transcription factor (affects melatonin synthesis) Not specified Showed a more prolonged effect compared to another peptide (Vilon). [4]
Murine thymocytes Comitogenic activity (with concanavalin A) 10⁻¹⁷ – 10⁻¹⁵ M (ultra-low doses) Highest activity at these ultra-low concentrations. [4]

Detailed Experimental Protocols

Here are detailed methodologies for key experiments cited in the tables, which you can adapt for your research.

Protocol: Assessing Impact on Post-ovulatory Oocyte Aging [1]

This protocol is designed to evaluate this compound's protective effects against aging in mouse oocytes.

  • Cell Model: Ovulated mouse oocytes at the second meiotic metaphase (MII) stage.
  • This compound Preparation: Prepare a stock solution in a suitable solvent (e.g., PBS or culture medium). Dilute to the working concentration of 0.1 mM in the pre-warmed M2 culture medium.
  • Culture Conditions:
    • Control Group: Oocytes cultured in standard M2 medium.
    • Aged Group: Oocytes cultured in M2 medium for extended periods (e.g., 24h) to induce post-ovulatory aging.
    • Treatment Group: Oocytes cultured in M2 medium supplemented with 0.1 mM this compound for the same duration.
    • Culture oocytes in a humidified incubator at 37°C with 5% CO₂.
  • Evaluation Methods (at 6h, 12h, 24h):
    • Reactive Oxygen Species (ROS): Use a fluorescent probe (e.g., DCFH-DA). Incubate oocytes with the probe, wash, and measure fluorescence intensity under a fluorescence microscope.
    • Spindle Integrity: Fix oocytes, perform immunostaining with an anti-α-tubulin antibody, and analyze spindle morphology using confocal microscopy. A normal spindle is barrel-shaped.
    • Mitochondrial Membrane Potential (MMP): Use the JC-1 dye. Calculate the ratio of red (aggregates, high MMP) to green (monomers, low MMP) fluorescence.
    • Apoptosis Assay: Stain oocytes with Annexin-V to detect phosphatidylserine externalization as an early apoptosis marker.
Protocol: Evaluating Telomere Lengthening in Human Cell Lines [2]

This protocol outlines the treatment and analysis of telomere length in human cells.

  • Cell Lines: Normal human fibroblasts (e.g., IBR.3), epithelial cells (e.g., HMEC), or cancer cell lines (e.g., 21NT, BT474).
  • This compound Treatment:
    • Prepare a stock solution (e.g., 2.5 mg/mL in bacteriostatic water).
    • Treat cells daily with a final concentration of 1.0 µg/mL for normal cells or a range of 0.1 - 1.0 µg/mL for cancer cells.
    • Refresh the culture media and peptide daily. Include an untreated control.
    • Treatment duration is typically 3 weeks for normal cells and 4 days for cancer cells.
  • DNA Extraction and Telomere Length Analysis:
    • Extract genomic DNA using a commercial kit (e.g., Wizard genomic DNA purification kit).
    • Measure telomere length by quantitative PCR (qPCR).
    • Use a single-copy gene (e.g., 36B4) for normalization.
    • Generate standard curves using telomere and reference gene oligomers to calculate absolute telomere length in kilobases (kb).
Protocol: Wound Healing Assay in Retinal Pigment Epithelial Cells [3]

This protocol tests this compound's ability to improve wound healing in a high-glucose injury model.

  • Cell Model: Human retinal pigment epithelial cell line (ARPE-19).
  • Injury Model and Treatment:
    • Culture cells in high glucose (HG) medium (35 mM D-glucose) to mimic diabetic conditions. Include a standard glucose (SG) control.
    • Prepare this compound stock at 100 µg/mL in water, then dilute to working concentrations of 20, 40, and 60 ng/mL in the HG medium.
  • Wound Healing Assay:
    • Seed ARPE-19 cells onto a 96-well ImageLock plate at a density to reach 100% confluence.
    • Create a uniform scratch wound in all wells using a WoundMaker tool.
    • Wash cells to remove debris and add media with the respective treatments (SG, HG, HG+this compound).
    • Place the plate in a live-cell analysis system (e.g., IncuCyte) and take images every 3 hours for up to 48 hours.
    • Analyze the "relative wound density" over time using dedicated software to quantify the healing process.

Mechanisms of Action and Experimental Workflow

The diagram below summarizes the primary cellular mechanisms of this compound and a generalized workflow for conducting in vitro experiments.

G cluster_mechanisms Key Cellular Mechanisms cluster_workflow General Experimental Workflow This compound This compound Telomere Telomere Maintenance Activates telomerase, extends telomeres This compound->Telomere Oxidative Oxidative Stress Reduction Reduces ROS, upregulates antioxidants This compound->Oxidative Mitochondrial Mitochondrial Protection Increases membrane potential & mtDNA This compound->Mitochondrial Epigenetic Gene Expression & Epigenetics Binds DNA/histones, modulates transcription This compound->Epigenetic Plan 1. Plan Experiment Select cell type & assay Prepare 2. Prepare Peptide Reconstitute & dilute to target concentration Plan->Prepare Treat 3. Treat Cells Apply this compound to culture medium Prepare->Treat Analyze 4. Analyze Results Measure specific endpoints (e.g., qPCR, staining) Treat->Analyze

Key Methodological Considerations

When designing your experiments with this compound, please consider the following:

  • Peptide Handling: this compound is a peptide and requires proper handling. Reconstitute it in sterile water or phosphate-buffered saline (PBS), aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or below [2] [3].
  • Dose-Response is Critical: The efficacy of this compound is highly concentration-dependent. As seen in the oocyte study, a narrow optimal range exists, and higher doses can be ineffective [1]. A dose-response curve is strongly recommended for any new cell model.
  • Cell-Type Specificity: The mechanism of action may differ. In cancer cells, telomere lengthening might occur through the Alternative Lengthening of Telomeres (ALT) pathway, while normal cells rely on telomerase upregulation [2].
  • Treatment Duration: The required treatment time varies with the biological outcome, from a few days for acute responses (e.g., wound healing) to several weeks for observing effects on telomere length [2] [3].

References

Chemical and Solubility Profile of Epitalon

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the known physicochemical properties of Epitalon.

Property Description Notes
Amino Acid Sequence Ala-Glu-Asp-Gly (AEDG) Synthetic tetrapeptide; primary structure is Ala-Glu-Asp-Gly bound via α-peptide bonds [1].
Molecular Form Free-base; commonly available as acetate or trifluoroacetic acid (TFA) salt [1]. Commercial sources often provide peptide in salt form for stability [1].
Reported Solvents Bacteriostatic Water, Sterile Water [2]. Standard solvents for reconstitution in research settings.
Reported Solubility Readily soluble in aqueous solutions (e.g., reconstitution of 10 mg in 1 mL of water yields a 10 mg/mL solution) [2]. Comprehensive solubility profiling in various solvents (DMSO, ethanol) is not detailed in available literature.
Storage (Lyophilized) Frozen, ideally at -20°C; protected from light [3] [2]. Maintains peptide integrity before reconstitution.
Storage (Reconstituted) Refrigerated at 2°C to 8°C [3] [2]. Stability duration post-reconstitution is not definitively established; use within a short period is recommended.

Detailed Preparation and Reconstitution Protocol

This protocol outlines the preparation of a 10 mg/mL this compound solution for subcutaneous administration, as referenced in pre-clinical studies [2].

Supplies Needed:

  • Lyophilized this compound (10 mg vial)
  • Bacteriostatic Water (1 mL)
  • Sterile 1 mL insulin syringes
  • Alcohol swabs

Reconstitution Steps:

  • Sanitize: Clean the rubber stopper of the this compound vial and the bacteriostatic water vial with an alcohol swab [2].
  • Draw Solvent: Draw 1 mL of bacteriostatic water into a sterile syringe [2].
  • Reconstitute: Slowly inject the 1 mL of water into the this compound vial. To avoid denaturing the peptide, inject the stream gently along the wall of the vial instead of directly onto the powder cake. Gently swirl the vial until the powder is fully dissolved. Avoid vigorous shaking [2].
  • Label and Store: Label the reconstituted vial with the date and concentration. Store it immediately in a refrigerator at 2°C to 8°C [2].

The following workflow diagram summarizes the preparation and storage protocol:

Start Start Preparation Step1 Gather Supplies: - this compound vial - Bacteriostatic water - Syringes - Alcohol swabs Start->Step1 Step2 Sanitize Vial Stoppers with Alcohol Swab Step1->Step2 Step3 Draw 1 mL Bacteriostatic Water into Syringe Step2->Step3 Step4 Inject Water Slowly into This compound Vial (Along Wall) Step3->Step4 Step5 Gently Swirl to Dissolve (Avoid Shaking) Step4->Step5 Step6 Label Vial with Date and Concentration Step5->Step6 Step7 Refrigerate at 2-8°C Step6->Step7

Experimental Administration in Research Models

The table below summarizes dosing and administration parameters from published in vitro and in vivo studies.

Experimental Model Reported Dosage & Concentration Administration & Duration Key Findings
Human Cell Lines (e.g., breast cancer, normal epithelial/fibroblast cells) [4] 0.1 - 1.0 μg/mL in culture medium Added daily to cell culture for 4 days to 3 weeks. Dose-dependent telomere length extension via telomerase upregulation in normal cells [4].
Human Retinal Epithelial Cells (ARPE-19) [5] 20, 40, 60 ng/mL in culture medium Used in a high-glucose injury model to assess wound healing. Restored impaired wound healing and reduced oxidative stress and fibrosis [5].
Pre-Clinical Animal Models (e.g., rodents, primates) [3] 5 - 10 mg per day (equivalent to ~0.1-10 μg/mouse/day in rodent studies [6]) Subcutaneous injection; 10 to 20 consecutive days per cycle [3]. Normalized circadian rhythms (melatonin/cortisol) and demonstrated geroprotective effects [3].

Critical Application Notes for Researchers

  • Solvent and Stability: Bacteriostatic water, containing 0.9% benzyl alcohol, is the preferred diluent for multi-dose in vivo studies due to its preservative properties. The stability of the reconstituted solution should be validated for each specific research application.
  • Administration Route: The vast majority of in vivo studies utilize subcutaneous injection to ensure consistent systemic absorption and biological effect, bypassing first-pass metabolism [6]. While oral and intranasal routes have been explored, their bioavailability is not well-established [6].
  • Dosing Paradigm: Research indicates this compound functions as a "regulatory reset switch." Effects are achieved through short, cyclical dosing (e.g., 10-20 days) rather than continuous administration, with benefits persisting long after the course is completed [3].
  • Regulatory Status: this compound is not approved by the FDA, EMA, or other major regulatory agencies for human therapeutic use. It is strictly an experimental research compound [3].

References

Epitalon cycling protocol 10-20 days

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon Research Application Notes

The provided dosage and cycling information is summarized from published literature for research design purposes.

TABLE 1: Standard Research Dosing and Cycling Protocols

Parameter Common Protocol Alternative / Long-Term Protocol Notes
Single Dose 5–10 mg per day [1] [2] Up to 50 mg/day tested, but no added benefit shown [1] Higher doses do not demonstrate stronger results.
Cycle Duration 10–20 consecutive days [1] [2] [3] 10-day courses repeated every 6 months [2] Short cycles are sufficient to "reset" regulatory pathways.
Annual Cycling 1–2 cycles per year [1] [2] Annual cycles over multiple years [2] Intermittent use maintains benefits without constant administration.
Primary Route Subcutaneous (SC) or Intramuscular (IM) injection [1] [2] Nasal spray (limited evidence) [1] Injectable routes ensure reliable bioavailability.
Key Population Older adults / elderly [1] Younger populations (less studied) [1] Geriatric models show greatest response due to age-related decline.

Rationale for Cyclical Dosing: this compound acts as a regulatory signal that "resets" key cellular and circadian functions, such as activating telomerase and restoring youthful melatonin secretion patterns [1] [2]. Once these pathways are activated, ongoing high-frequency dosing is unnecessary and is not supported by research [1] [2]. Animal studies and some human trials suggest that benefits on lifespan and healthspan are maintained with intermittent cycles, such as semi-annual "resets" [2].

Experimental Protocols for Key Assays

To evaluate the efficacy of this compound in a research setting, the following methodologies from recent literature can be employed.

TABLE 2: Key Experimental Assays for this compound Research

Assay Objective Cell Lines / Models This compound Treatment Key Readouts & Techniques

| Telomere Length & Telomerase Activity | Normal human fibroblasts (IBR.3), epithelial cells (HMEC), breast cancer cell lines (21NT, BT474) [4] | 1.0 μg/mL daily for 3 weeks (normal cells); 0.1-1.0 μg/mL daily for 4 days (cancer cells) [4] | - Telomere length: qPCR [4]

  • Telomerase activity: Telomerase Repeat Amplification Protocol (TRAP) assay
  • hTERT mRNA expression: RT-qPCR [4] | | Neuronal Differentiation | Human Gingival Mesenchymal Stem Cells (hGMSCs) [5] | 0.01 μg/mL for 1 week [5] | - Protein synthesis: Immunofluorescence/Confocal microscopy for Nestin, GAP43, β-Tubulin III, Doublecortin [5]
  • Gene expression: RT-PCR for mRNA levels of neuronal markers [5] | | Melatonin Secretion & Circadian Regulation | Rat pinealocyte cultures, isolated perfused pineal glands from young and aged rats [6] | Varies by study; effects observed over hours in vitro [6] | - Melatonin levels: ELISA or radioimmunoassay
  • AANAT enzyme & pCREB transcription factor: Immunohistochemistry/Western Blot [6] | | Gene Expression & Epigenetic Mechanism | Various cell lines, molecular modelling [5] | Varies by study [5] | - Histone-peptide interaction: Molecular modelling of AEDG binding to H1/3 and H1/6 histones [5] |

This compound Mechanism and Experimental Workflow

The diagrams below illustrate the multi-pathway mechanism of this compound and a generalized workflow for a research protocol.

G This compound This compound Telomere Maintenance Telomere Maintenance This compound->Telomere Maintenance Activates Epigenetic Regulation Epigenetic Regulation This compound->Epigenetic Regulation  Binds Histones Circadian Rhythm Circadian Rhythm This compound->Circadian Rhythm  Stimulates Antioxidant Defense Antioxidant Defense This compound->Antioxidant Defense  Upregulates Immune Recalibration Immune Recalibration This compound->Immune Recalibration Modulates Telomerase Activation Telomerase Activation Telomere Maintenance->Telomerase Activation Altered Gene Expression Altered Gene Expression Epigenetic Regulation->Altered Gene Expression Melatonin Secretion Melatonin Secretion Circadian Rhythm->Melatonin Secretion Reduced Oxidative Stress Reduced Oxidative Stress Antioxidant Defense->Reduced Oxidative Stress IL-2 mRNA ↑ IL-2 mRNA ↑ Immune Recalibration->IL-2 mRNA ↑ Telomere Lengthening Telomere Lengthening Telomerase Activation->Telomere Lengthening Neuronal Differentiation Neuronal Differentiation Altered Gene Expression->Neuronal Differentiation Sleep Regulation Sleep Regulation Melatonin Secretion->Sleep Regulation T-cell Balance T-cell Balance IL-2 mRNA ↑->T-cell Balance

G Start Study Design A1 Subject/Model Selection Start->A1 A2 Prepare this compound Solution A1->A2 A3 Administer Cycle A2->A3 A4 Sample Collection A3->A4 B1 Dose: 5-10 mg/day A3->B1 B2 Route: SC/IM Injection A3->B2 B3 Duration: 10-20 days A3->B3 A5 Analysis & Evaluation A4->A5 C1 Telomere Length (qPCR) A5->C1 C2 Gene Expression (RT-PCR) A5->C2 C3 Protein Synthesis (IF/WB) A5->C3 C4 Hormone Levels (ELISA) A5->C4

Critical Safety & Regulatory Considerations

  • Regulatory Status: this compound is not approved by the FDA, EMA, or other major regulatory agencies for human therapeutic use. It is classified as an experimental research compound and is only legally available through research chemical suppliers for non-human studies [1] [2].
  • Reported Side Effects: In research settings, this compound is generally well-tolerated. Minor reported effects include mild injection site reactions (redness, swelling), temporary fatigue, and sleep pattern changes as the body adapts to circadian rhythm adjustments [1] [2] [3].
  • Theoretical Risks: A primary theoretical concern is the risk of abnormal cell growth due to telomerase activation. However, some animal studies have suggested this compound may actually reduce cancer incidence [2]. The long-term safety profile in humans remains unknown due to a lack of large-scale clinical trials [1] [2].

Conclusion for Researchers

The 10-20 day cyclical protocol for this compound is a consistent feature in pre-clinical and clinical research, grounded in its role as a regulatory peptide that resets key aging pathways. The most robust data supports the use of low-dose (5-10 mg/day), short-term cycles via subcutaneous injection, repeated intermittently.

Future research should focus on standardizing bioavailability, conducting long-term toxicology studies, and running large-scale, randomized controlled trials in humans to verify its efficacy and safety profile.

References

Epitalon Experimental Administration Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Typical Range / Description Key References & Context
Common Research Dosage 5–10 mg per day [1] (Injectable); 0.1–1.0 µg/mL [2] (Cell culture) Human trials; In vitro studies on human cell lines.
Standard Cycle Duration 10–20 consecutive days [1] Based on established protocols showing biological effects.
Long-Term Cycling Cycles repeated every 6–12 months [1] Proposed for longevity applications; not based on long-term human data.
Primary Delivery Methods Subcutaneous (SC) or Intramuscular (IM) injection [3] [1] Most common and reliable method in published research.
Alternative Delivery Methods Intranasal spray [4]; Parabulbar injection (ocular studies) [4] Less common; lower bioavailability for non-injectable forms [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing work, here are detailed methodologies for key experiment types.

In Vivo Administration Protocol (Rodent Model)

This protocol is adapted from studies investigating systemic effects like telomere maintenance and geroprotection [3] [1].

  • Peptide Preparation: Reconstitute lyophilized Epitalon powder in sterile bacteriostatic water or physiological saline to a desired concentration (e.g., 2.5 mg/mL) [2].
  • Dosing Regimen: Administer via daily subcutaneous injection. A common dosage in rodent studies ranges from 0.1 to 10 µg per animal per day [3]. The equivalent human research dosage is 5-10 mg per day [1].
  • Cycle and Duration: Treat animals for 10-20 consecutive days. For long-term observation, this cycle can be repeated after a break of several months [1].
  • Endpoint Analysis: Key biomarkers to analyze include:
    • Telomere Length: Quantified via qPCR from extracted DNA (see In Vitro protocol below) [2].
    • Melatonin Levels: Measured in serum or plasma using ELISA.
    • Gene Expression: mRNA levels of targets like hTERT, IL-2, and clock genes via qRT-PCR from tissue samples [3] [4].
In Vitro Cell Culture Protocol

This protocol is for investigating this compound's direct effects on human cells, such as telomere extension or antioxidant activity [5] [2].

  • Cell Culture: Maintain relevant cell lines (e.g., normal human fibroblast IBR.3, epithelial HMEC, or retinal ARPE-19) in appropriate media under standard conditions (37°C, 5% CO₂) [5] [2].
  • Treatment Preparation: Prepare a stock solution of this compound in sterile water or culture-grade solvent. Further dilute in cell culture medium to final treatment concentrations, typically between 0.1 and 1.0 µg/mL [2]. For specialized models like diabetic retinopathy, concentrations of 20-60 ng/mL have been used [5].
  • Dosing Regimen: Treat cells daily with this compound for the duration of the experiment. Media containing the peptide should be replaced every 24 hours [2].
    • Cancer cells: Treat for 4 days [2].
    • Normal cells: Treat for up to 3 weeks to observe significant telomere lengthening [2].
  • Endpoint Analysis:
    • Telomere Length (qPCR): Extract genomic DNA. Use a validated qPCR protocol with primers for the telomere sequence and a single-copy reference gene (e.g., 36B4). Calculate telomere length relative to the control using a standard curve [2].
    • Telomerase Activity: Use the Telomeric Repeat Amplification Protocol (TRAP) assay.
    • Cell Migration/Wound Healing: Use an IncuCyte system or similar to monitor wound closure in a scratch assay [5].
    • ROS Measurement: Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular reactive oxygen species [5].

Mechanism of Action & Signaling Pathways

This compound exerts its effects through multiple pathways. The following diagram illustrates the core mechanisms identified in current research.

G cluster_nuclear Nuclear & Epigenetic Actions cluster_cytoplasmic Cytoplasmic & Systemic Actions This compound This compound Telomere Telomere Length Maintenance This compound->Telomere Activates Telomerase GeneExpr Gene Expression Modulation This compound->GeneExpr Binds DNA/Histones Antioxidant Antioxidant Defense This compound->Antioxidant Activates Nrf2 Immune Immune Recalibration This compound->Immune Modulates mRNA Circadian Circadian Rhythm Restoration This compound->Circadian Pineal Gland Action Senescence Senescence Telomere->Senescence Delays Differentiation Differentiation GeneExpr->Differentiation Promotes OxidativeStress OxidativeStress Antioxidant->OxidativeStress Reduces IL2 IL2 Immune->IL2 Upregulates Melatonin Melatonin Circadian->Melatonin Stimulates

Critical Research Considerations

When designing studies, researchers must account for the following gaps and uncertainties in the current data:

  • Long-Term Data Absence: No published studies define the safety or efficacy of continuous this compound administration beyond 20-day cycles. The proposed 6-12 month cycling is theoretical [1].
  • Optimal Dosage Unclear: While low doses (10⁻¹⁷ M) show ultra-high bioactivity in some models [3], higher doses have not yielded proportionally greater benefits, suggesting a regulatory rather than cumulative mechanism [1].
  • Delivery Challenges: Oral bioavailability is expected to be low due to enzymatic degradation. Injectable routes remain the gold standard for reliable delivery [3] [1].
  • Cancer Risk Considerations: this compound can also extend telomeres in cancer cell lines via Alternative Lengthening of Telomeres (ALT) [2]. A thorough cancer risk assessment is required before long-term human trials.
  • Regulatory Status: this compound is not approved as a therapeutic drug by the FDA, EMA, or other major regulatory agencies. It is strictly an experimental research compound [6] [1].

Conclusion

References

Epitalon In Vivo Dosing & Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate quantitative dosing data and administration details from published in vivo studies to assist in experimental design.

Table 1: Documented In Vivo Dosing Regimens by Species

Species Primary Objective Dosage Administration Route Treatment Duration & Cycle Key Findings Citation
Mouse Longevity, Genomic stability 0.1-10 µg/mouse/day Subcutaneous 5 injections/month; long-term cycles Extended maximum lifespan, reduced chromosomal aberrations in bone marrow [1] [2]
Rat Tumor suppression Not specified in excerpt Subcutaneous 5 injections/week Smaller and fewer tumors in cancer-induced models [1]
Non-Human Primate (Macaque) Circadian rhythm restoration Not specified in excerpt Not specified Not specified Normalized nighttime melatonin and stabilized cortisol rhythms [2]

Table 2: Administration Methods & Key Parameters

Parameter Details & Considerations
Primary Administration Route Subcutaneous (SC) injection is the most documented and reliable method for systemic delivery in animal studies [3] [1] [2].
Alternative Routes Intranasal: Used in studies targeting the central nervous system, leveraging direct access via the olfactory bulb [4]. Parabulbar: Used in retinal degeneration models for localized eye treatment [4].
Vehicle/Formulation Typically dissolved in sterile bacteriostatic water or saline [5] [6]. Commercially available as acetate or trifluoroacetate (TFA) salts [3] [7].
Dosing Strategy Short, cyclical courses (e.g., 10-20 days) are most common. Effects are regulatory, acting as a "reset," making continuous dosing unnecessary and unsupported [8] [2].
Key Consideration Higher doses do not necessarily yield greater benefits. The peptide's efficacy is based on its ability to trigger regulatory pathways, not on cumulative concentration [8].

Detailed Experimental Protocol

This section outlines a standardized protocol based on common methodologies from the literature, which can be adapted to specific research goals.

1. Peptide Reconstitution & Storage

  • Preparation: Reconstitute lyophilized Epitalon powder in sterile bacteriostatic water or 0.9% saline to a desired stock concentration (e.g., 2.5 mg/mL as used in in vitro studies) [5] [6]. Gently swirl to dissolve; avoid vigorous vortexing.
  • Aliquoting & Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below for long-term stability.

2. Animal Grouping & Administration

  • Grouping: Randomize animals into at least three groups: Vehicle Control, This compound Treatment, and if applicable, a Positive Control group.
  • Dosing: Based on Table 1, a typical starting dose for mice is 0.1-10 µg per mouse per day. Adjust the injection volume according to the animal's weight and stock concentration.
  • Procedure: Administer via subcutaneous injection daily. The treatment period in many studies is a short course of 10-20 consecutive days [8] [2].

3. Sample Collection & Endpoint Analysis

  • Timing: Collect samples at the end of the treatment cycle or at multiple time points for a kinetic study.
  • Tissues: Based on research objectives, collect relevant tissues such as blood (serum/plasma), bone marrow, spleen, liver, and brain (pineal gland region).
  • Key Biomarkers to Analyze:
    • Telomere Length: Quantitative PCR (qPCR) on genomic DNA from tissues [5] [6].
    • Telomerase Activity: Telomere Repeat Amplification Protocol (TRAP) assay [5] [6].
    • Melatonin Levels: Enzyme-linked immunosorbent assay (ELISA) on serum/plasma, preferably measuring diurnal rhythm [1] [2].
    • Cytokine Profiling: ELISA or multiplex assays to measure Interleukin-2 (IL-2) and other cytokines [3] [1].
    • Histopathology: Examine target tissues for signs of aging, inflammation, or neoplasia.

Mechanism of Action & Experimental Workflow

This compound exerts its geroprotective effects through multiple pathways. The diagram below illustrates the core mechanisms and integrates them into a logical flow for an in vivo experiment.

G cluster_pathways Core Mechanisms of Action cluster_outcomes Observed Outcomes This compound This compound Telomere Telomere Maintenance This compound->Telomere Epigenetic Epigenetic Regulation This compound->Epigenetic Circadian Circadian Regulation This compound->Circadian Immune Immune Recalibration This compound->Immune Oxidative Oxidative Stress Resilience This compound->Oxidative Telomerase Telomerase Telomere->Telomerase Activates Expression Expression Epigenetic->Expression Modulates Gene Expression Melatonin Melatonin Circadian->Melatonin Stimulates Synthesis IL2 IL2 Immune->IL2 Upregulates mRNA Nrf2 Nrf2 Oxidative->Nrf2 Activates Pathway Lengthening Lengthening Telomerase->Lengthening Induces O1 Cellular Longevity & Delayed Senescence Lengthening->O1 O2 Youthful Gene Expression Patterns Expression->O2 O3 Restored Circadian Rhythms Melatonin->O3 O4 Improved Immune Function IL2->O4 O5 Reduced Oxidative Damage Nrf2->O5

Critical Safety & Regulatory Considerations for Researchers

  • Theoretical Cancer Risk: A primary safety consideration is this compound's potential to promote pre-existing neoplasms by activating telomerase, which is often reactivated in cancer cells [1] [8]. While some studies report tumor-suppressive effects, this risk necessitates caution [1] [2].
  • Limited Safety Data: Comprehensive toxicology and pharmacokinetic studies in humans are lacking. The existing safety profile is based on small-scale trials and animal studies, which, while generally showing good tolerability, are insufficient to rule out all long-term risks [1] [8].
  • Regulatory Status: this compound is not approved by the FDA, EMA, or other major regulatory agencies for human treatment. It is strictly an experimental research compound and is not available as a licensed drug or dietary supplement [1] [8] [2].

Conclusion for Research Applications

This compound represents a compelling multi-target geroprotective agent for preclinical research. The available data support a protocol of low-dose, short-term, subcutaneous administration in animal models, with effects monitored through biomarkers like telomere length, melatonin rhythm, and immune markers. The cyclical dosing strategy is a key feature, as the peptide appears to act as a regulatory "reset" rather than a chronic replacement therapy.

References

Comprehensive Application Notes and Protocols: Epitalon in Human Cell Line Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Epitalon

This compound (also known as Epithalon or Epithalone) is a naturally occurring tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG) that was originally synthesized based on the composition of Epithalamin, a bovine pineal gland extract. This peptide was subsequently detected in physiological pineal gland extracts, confirming its natural occurrence in mammalian systems. [1] this compound has attracted significant scientific interest due to its potential geroprotective properties and ability to influence fundamental cellular processes associated with aging, particularly through the modulation of telomere maintenance mechanisms. [2] [1]

The interest in this compound stems from the well-established relationship between telomere attrition and aging-related diseases. Telomeres, the protective nucleoprotein structures at chromosome ends, shorten with each cellular division in somatic cells, eventually leading to replicative senescence. Telomere length is considered a reliable biomarker of aging, and strategies to maintain or extend telomere length hold promise for promoting healthy aging and longevity. [2] This document provides comprehensive application notes and experimental protocols for investigating this compound's effects in human cell line models, with particular emphasis on its telomere-modulating activities.

Mechanisms of Action

Telomere Lengthening Pathways

This compound exerts its effects on telomere maintenance through distinct mechanisms depending on cell type:

  • In normal cells: this compound extends telomere length primarily through upregulation of telomerase activity. Treatment induces hTERT mRNA expression, encoding the catalytic subunit of telomerase, resulting in increased telomerase enzyme activity and subsequent telomere elongation. This mechanism predominates in normal human epithelial cells and fibroblasts. [2] [3]

  • In cancer cells: this compound induces telomere length extension mainly through activation of the Alternative Lengthening of Telomeres (ALT) pathway. This homology-directed repair mechanism represents a telomerase-independent pathway for telomere maintenance that is particularly active in certain cancer cell types. Research demonstrates significant ALT activation in breast cancer cell lines like 21NT and BT474 following this compound treatment. [2] [3]

  • Additional mechanisms: Beyond telomere effects, this compound demonstrates other biological activities including antioxidant properties, modulation of interleukin-2 mRNA levels in murine splenocytes, influence on melatonin synthesis in pinealocytes, and antihypoxic effects by maintaining mRNA levels of insulin-degrading enzyme (IDE) and neprilysin (NEP) under hypoxic conditions in human neuroblastoma cells. [1]

Table 1: this compound's Effects on Different Cell Types

Cell Type Primary Mechanism Observed Effects Experimental Evidence
Normal epithelial cells (HMEC) Telomerase upregulation Dose-dependent telomere length extension hTERT mRNA increase, telomerase activity elevation [2]
Normal fibroblast cells (IBR.3) Telomerase upregulation Telomere length extension hTERT mRNA increase, telomerase activity elevation [2]
Breast cancer cells (21NT, BT474) ALT pathway activation Significant telomere length extension ALT-associated markers increased [2]

Quantitative Experimental Data

Telomere Length Extension

Table 2: Quantitative Telomere Length Changes Following this compound Treatment

Cell Line Cell Type This compound Concentration Treatment Duration Telomere Length Change Mechanism
21NT Breast cancer 0.1-1.0 μg/mL 4 days Significant extension ALT activation [2]
BT474 Breast cancer 0.1-1.0 μg/mL 4 days Significant extension ALT activation [2]
HMEC Normal epithelial 1.0 μg/mL 3 weeks Dose-dependent extension hTERT upregulation [2]
IBR.3 Normal fibroblast 1.0 μg/mL 3 weeks Dose-dependent extension hTERT upregulation [2]
Gene Expression and Enzyme Activity

Table 3: Molecular Response to this compound Treatment

Parameter Measured Detection Method Cell Models Key Findings
hTERT mRNA expression qPCR 21NT, BT474, HMEC, IBR.3 Upregulated in normal cells [2]
Telomerase enzyme activity Immunofluorescence, activity assays 21NT, BT474, HMEC, IBR.3 Increased in normal cells [2]
ALT activity qPCR, immunofluorescence 21NT, BT474 Significantly increased in cancer cells [2]
IDE and NEP mRNA qPCR NB7 human neuroblastoma Maintained under hypoxic conditions [1]
IL-2 mRNA qPCR CBA mouse splenocytes Increased after 5 hours treatment [1]

Experimental Protocols

Cell Culture and this compound Treatment

Purpose: To maintain human cell lines and administer this compound treatment for telomere length analysis.

Materials:

  • Human cell lines (e.g., 21NT, BT474, HMEC, IBR.3)
  • This compound (source: UK Peptides)
  • Appropriate cell culture media:
    • 21NT: Alpha MEM with 2.8 μM hydrocortisone, 1 μg/ml insulin, 10% FCS, 1% glutamax, 10 mM HEPES, 0.1 mM NEAA, 12.5 ng/ml EGF
    • BT474: DMEM F-12 with 10% FBS, 1% Penicillin-Streptomycin
    • HMEC: Mammary Life Basal Medium with growth supplements
    • IBR.3: RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin [2]
  • Bacteriostatic water for reconstitution
  • Standard cell culture equipment (CO₂ incubator, biosafety cabinet, centrifuge)

Procedure:

  • This compound Stock Solution Preparation:

    • Reconstitute this compound powder in bacteriostatic water at 2.5 mg/mL concentration
    • Aliquot and store at -20°C until use
  • Cell Culture Maintenance:

    • Culture cells in appropriate media at 37°C in 5% CO₂ atmosphere
    • Passage cells at 70-80% confluence using standard trypsinization techniques
  • This compound Treatment:

    • For cancer cells (21NT, BT474): Treat daily with 0.1, 0.2, 0.5, and 1.0 μg/mL this compound for 4 days
    • For normal cells (HMEC, IBR.3): Treat daily with 1.0 μg/mL this compound for 3 weeks
    • Include untreated controls in all experiments
    • Refresh culture media and this compound treatments daily
    • Monitor cells regularly for morphological changes or cytotoxicity [2]

The following workflow diagram illustrates the experimental procedure:

G This compound Treatment Experimental Workflow Start Start Experiment Prep Prepare this compound Stock Solution (2.5 mg/mL in bacteriostatic water) Start->Prep Culture Culture Human Cell Lines (21NT, BT474, HMEC, IBR.3) Prep->Culture Treatment Apply this compound Treatment Culture->Treatment CancerTreat Cancer Cells: 0.1-1.0 μg/mL for 4 days Treatment->CancerTreat NormalTreat Normal Cells: 1.0 μg/mL for 3 weeks Treatment->NormalTreat Maintain Maintain Cultures (Refresh media/daily treatment) CancerTreat->Maintain NormalTreat->Maintain Harvest Harvest Cells for Analysis Maintain->Harvest DNA DNA Extraction (Telomere Length) Harvest->DNA RNA RNA Extraction (Gene Expression) Harvest->RNA Protein Protein Extraction (Enzyme Activity) Harvest->Protein Analysis Downstream Analysis DNA->Analysis RNA->Analysis Protein->Analysis

Telomere Length Measurement by qPCR

Purpose: To quantitatively assess telomere length changes following this compound treatment.

Materials:

  • Genomic DNA extraction kit (e.g., Wizard Genomic DNA Purification Kit, Promega A1120)
  • qPCR instrument and reagents
  • Telomere-specific primers:
    • Forward: CGGTTTGTTTGGGTTTGGGTTTGGGTTTGGGTTTGGGTT
    • Reverse: GGCTTGCCTTACCCTTACCCTTACCCTTACCCT
  • Single-copy gene control primers (36B4 gene)
  • Telomere standard oligomer: (TTAGGG)₁₄
  • 36B4 standard oligomer [2]

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from treated and control cells using commercial kit
    • Quantify DNA concentration and purity using spectrophotometry
    • Normalize all samples to consistent concentration
  • Standard Curve Preparation:

    • Prepare serial dilutions of telomere standard oligomer
    • Prepare serial dilutions of 36B4 standard oligomer
    • Generate standard curves by plotting Ct values against known concentrations
  • qPCR Analysis:

    • Set up separate reactions for telomere amplification and 36B4 reference gene
    • Use identical cycling conditions for both assays:
      • Initial denaturation: 95°C for 10 minutes
      • 40 cycles: 95°C for 15 seconds, 60°C for 1 minute
    • Include no-template controls for background assessment
    • Perform technical replicates for each biological sample
  • Data Analysis:

    • Calculate telomere length using the ΔΔCt method relative to standard curve
    • Normalize telomere signals to 36B4 single-copy gene reference
    • Express results as relative telomere length or absolute length in kilobases
    • Perform statistical analysis to compare treated vs. control groups [2]
hTERT mRNA Expression Analysis

Purpose: To quantify human telomerase reverse transcriptase (hTERT) gene expression changes following this compound treatment.

Materials:

  • RNA extraction kit (e.g., TRIzol method or commercial equivalent)
  • cDNA synthesis kit
  • qPCR reagents
  • hTERT-specific primers
  • Housekeeping gene primers (e.g., GAPDH, β-actin)

Procedure:

  • RNA Extraction:

    • Extract total RNA from treated and control cells
    • Treat with DNase I to remove genomic DNA contamination
    • Quantify RNA concentration and assess integrity
  • cDNA Synthesis:

    • Reverse transcribe equal amounts of RNA (1-2 μg) using random hexamers or oligo-dT primers
    • Include no-reverse transcription controls for genomic DNA detection
  • qPCR Analysis:

    • Design hTERT-specific primers targeting conserved regions
    • Include appropriate housekeeping gene for normalization
    • Perform qPCR with SYBR Green or probe-based chemistry
    • Use standard cycling conditions optimized for primer pairs
  • Data Analysis:

    • Calculate relative hTERT expression using the 2^(-ΔΔCt) method
    • Normalize to housekeeping gene and compare to control samples
    • Perform statistical analysis on biological replicates [2]

Signaling Pathway Diagrams

The following diagram illustrates the molecular mechanisms through which this compound influences telomere maintenance in human cell lines:

G This compound Mechanisms in Telomere Maintenance This compound This compound Treatment NormalPath Normal Cells (IBR.3, HMEC) This compound->NormalPath CancerPath Cancer Cells (21NT, BT474) This compound->CancerPath hTERT hTERT mRNA Upregulation NormalPath->hTERT ALT ALT Pathway Activation CancerPath->ALT Telomerase Telomerase Enzyme Activation hTERT->Telomerase TelomereNormal Telomere Length Extension via Telomerase Telomerase->TelomereNormal TelomereCancer Telomere Length Extension via ALT ALT->TelomereCancer

Technical Considerations and Optimization

Critical Parameters for Success
  • This compound Stability: Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles to maintain peptide integrity. Aliquot stock solutions for single-use applications.

  • Treatment Duration: Distinguish between short-term (3-4 days) treatments for cancer cell lines and extended treatments (3 weeks) for normal cell lines to observe significant effects. [2]

  • Dose Optimization: Perform preliminary dose-response experiments when working with new cell models. Typical effective concentrations range from 0.1-1.0 μg/mL, but optimal concentrations may vary by cell type. [2]

  • Cell Confluence: Maintain consistent cell confluence across experiments, as proliferation status can influence telomere dynamics and response to this compound treatment.

Troubleshooting Guide

Table 4: Common Experimental Challenges and Solutions

Problem Potential Causes Solutions
No telomere length change Inactive this compound preparation Verify peptide source and preparation method; test biological activity in responsive cell lines
High variability in qPCR results Inconsistent cell harvesting or DNA quality Standardize harvesting at consistent confluence; check DNA integrity by electrophoresis
No hTERT expression change Cell type insensitivity Verify assay sensitivity; include positive control cells known to express hTERT
Cytotoxicity observed Contaminated stock solution Filter-sterilize stock solutions; include vehicle controls to exclude solvent effects

Conclusion

This compound represents a biologically active tetrapeptide with demonstrated effects on telomere maintenance mechanisms in human cell lines. The protocols outlined herein provide robust methodology for investigating its telomere-lengthening properties through distinct pathways in normal versus cancerous cells. The dose-dependent and cell type-specific responses to this compound treatment highlight the importance of careful experimental design and appropriate control inclusion.

The differential mechanism of action—telomerase activation in normal cells versus ALT pathway induction in cancer cells—suggests potential research applications for studying telomere biology and aging, while also highlighting the need for careful consideration when exploring potential translational applications. These application notes provide the foundational methodology for researchers to conduct rigorous investigations into this compound's cellular effects, contributing to the growing understanding of peptide-based modulation of aging biomarkers.

References

Epitalon and Telomerase Activity: Key Research Findings

Author: Smolecule Technical Support Team. Date: February 2026

Recent quantitative studies have confirmed that Epitalon can extend telomere length in human cells, but the underlying mechanism differs between normal and cancerous cell lines.

Cell Type Effective this compound Concentration Treatment Duration Observed Mechanism Key Experimental Findings
Normal Human Cells (Fibroblasts IBR.3, Epithelial HMEC) 1.0 µg/mL [1] [2] 3 weeks of daily treatment [1] [2] Telomerase Upregulation [1] [2] Dose-dependent telomere length extension via increased hTERT mRNA expression and telomerase enzyme activity [1] [2].
Cancer Cell Lines (21NT, BT474) 0.1 - 1.0 µg/mL [1] [2] 4 days of daily treatment [1] [2] ALT (Alternative Lengthening of Telomeres) Activation [1] [2] Significant telomere length extension primarily through ALT, a mechanism specific to cancer cells [1] [2].

These findings are crucial for drug development:

  • Promising Geroprotector: For normal cells, this compound's ability to upregulate telomerase and extend telomeres supports its investigation for combating telomere attrition, a key hallmark of aging [1] [3] [2].
  • Oncological Safety Assessment: The activation of the ALT pathway in cancer cells highlights a potential risk that necessitates thorough cancer safety profiling in any therapeutic development program [1] [2].

Experimental Protocol: Measuring Telomerase Activity with the TRAP Assay

The Telomerase Repeat Amplification Protocol (TRAP) is a standard and sensitive method to detect telomerase activity in cell lysates, which is critical for evaluating compounds like this compound [4].

cluster_1 1. Sample Preparation cluster_2 2. Telomerase Extension cluster_3 3. PCR Amplification cluster_4 4. Detection & Analysis A Harvest Treated Cells B Lysate Preparation (TRAPeze CHAPS Lysis Buffer) A->B C Centrifuge & Collect Supernatant B->C D Incubate Lysate with TS Primer (Telomerase adds TTAGGG repeats) C->D E Amplify Extended Products with TS & RP Primers D->E F Detect Products (Gel Electrophoresis or ELISA) E->F G Quantify Telomerase Activity (Relative to Controls)

Experimental Workflow for TRAP Assay

Key Considerations for TRAP Assay [4]
  • Critical Controls: Always include:
    • Heat-inactivated sample (negative control; telomerase is heat-sensitive).
    • Internal standard to monitor for PCR inhibitors in the sample.
    • Positive control lysate from a telomerase-positive cell line (e.g., 21NT cancer cells).
  • Technical Notes: The TRAP assay is highly sensitive but complex. Pitfalls include RNase contamination (which degrades the essential RNA component of telomerase) and incomplete cell lysis.

Proposed Mechanism of Action for this compound

The following diagram integrates findings from recent research to illustrate how this compound may influence telomere regulation in different cell types.

cluster_normal Pathway in Normal Cells cluster_cancer Pathway in Cancer Cells This compound This compound T1 Upregulates hTERT mRNA Expression This compound->T1 C1 Activates ALT (Alternative Lengthening of Telomeres) This compound->C1 T2 Activates Telomerase Enzyme T1->T2 T3 Extends Telomere Length T2->T3 Outcome Potential Outcomes: • Healthy Aging in Normal Cells • Cancer Risk Consideration T3->Outcome C2 Extends Telomere Length (Via Recombination) C1->C2 C2->Outcome

Proposed Mechanisms of this compound-Induced Telomere Lengthening

Research-Grade Dosing and Administration

For in vivo research, dosing protocols are well-established. Note that this compound is not approved for human therapeutic use and is strictly an experimental compound [5].

Parameter Preclinical / Research Protocol
Standard Research Dosage 5–10 mg per day [5]
Route of Administration Subcutaneous (SC) or Intramuscular (IM) injection (gold standard for research) [5]
Treatment Duration 10–20 consecutive days [5]
Recommended Cycling Cycles are often repeated once every 6–12 months for longevity research [5]
Key Pharmacokinetic Note Injectable administration is preferred due to poor oral bioavailability from enzymatic breakdown in the gut [5] [3]

Critical Safety and Regulatory Considerations

  • Regulatory Status: this compound is not FDA-approved and is classified as an experimental peptide worldwide. Its use is restricted to research purposes and it cannot be sold as a dietary supplement or drug [5].
  • Cancer Risk Concern: The finding that this compound promotes telomere lengthening in cancer cells via the ALT pathway is a major safety consideration for drug development [1] [2]. Comprehensive oncology toxicology studies are essential.
  • Long-Term Safety: The long-term safety profile of this compound in humans is unknown, as no large-scale clinical trials or toxicology studies have been conducted [5] [3].

Conclusion for Research and Development

This compound is a multifaceted geroprotector with compelling preclinical data demonstrating its ability to activate telomerase and extend telomeres in normal human cells [1] [3] [2]. For drug development professionals, the path forward must rigorously address:

  • Mechanism of Action: Further elucidate the precise molecular pathway by which this tetrapeptide upregulates hTERT.
  • Delivery Systems: Develop reliable, non-injectable delivery methods (e.g., conjugated forms) for clinical practicality [3].
  • Oncological Safety: The activation of ALT in cancer cells is a non-negotiable focus area for any preclinical safety assessment [1] [2].

References

Comprehensive Application Notes & Protocols: Epitalon Gene Expression Analysis Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Epitalon and Gene Regulation

This compound (also known as AEDG peptide, with the amino acid sequence Ala-Glu-Asp-Gly) is a synthetic tetrapeptide originally developed based on the natural polypeptide Epithalamin isolated from bovine pineal gland extracts [1]. This peptide has demonstrated significant geroprotective properties and the ability to influence gene expression across multiple biological systems. Initially discovered as an endogenous compound in human pineal gland extracts in 2017, this compound has since been investigated for its remarkable capacity to modulate transcriptional activity through both direct epigenetic mechanisms and indirect pathway activation [1] [2]. Research indicates that this compound exerts multi-pathway effects on gene regulation, impacting processes including cellular senescence, neuronal differentiation, antioxidant defense, and telomere maintenance [2] [3].

The primary mechanisms through which this compound influences gene expression include: 1) Direct interaction with histone proteins to alter chromatin accessibility; 2) Telomerase activation leading to altered expression of senescence-associated genes; 3) Modulation of transcription factor activity in key signaling pathways; and 4) Epigenetic reprogramming through histone binding and potential DNA interactions [3] [4] [2]. These multifaceted mechanisms position this compound as a valuable research tool for investigating the genetic regulation of aging processes and cellular differentiation. The following application notes provide detailed methodologies for analyzing this compound-mediated gene expression changes across various experimental contexts.

Table 1: Primary Gene Targets of this compound and Their Biological Functions

Gene Target Biological Function Expression Change Experimental System
hTERT Catalytic subunit of telomerase ↑ Upregulated Human breast cancer cell lines (21NT, BT474) [4]
Nestin Neural stem cell marker ↑ 1.7-fold increase Human gingival mesenchymal stem cells [3]
GAP43 Neuronal growth and regeneration ↑ 1.6-fold increase Human gingival mesenchymal stem cells [3]
β-Tubulin III Neuronal differentiation marker ↑ 1.8-fold increase Human gingival mesenchymal stem cells [3]
Doublecortin Neuronal migration ↑ 1.7-fold increase Human gingival mesenchymal stem cells [3]
IL-2 T-cell activation and immune response ↑ Upregulated Mouse splenocytes [1]
Neprilysin (NEP) Amyloid-β degradation ↑ Prevents hypoxia-induced decrease Human neuroblastoma NB7 cells [1]
IDE Insulin degradation ↑ Prevents hypoxia-induced decrease Human neuroblastoma NB7 cells [1]
Antioxidant Genes Oxidative stress response ↑ Expression restored ARPE-19 retinal cells [5]

Gene Expression Analysis Using Quantitative Real-Time PCR (qRT-PCR)

Principle and Applications

Quantitative Real-Time PCR (qRT-PCR) serves as the foundational method for investigating this compound-induced changes in gene expression across multiple model systems. This technique provides sensitive quantification of transcript levels with high reproducibility, making it ideal for detecting the moderate but biologically significant changes (typically 1.5- to 2-fold) induced by this compound treatment [3]. The method has been successfully applied to document this compound's effects on neuronal differentiation markers in stem cells, telomerase components in both normal and cancerous cell lines, and cytokine expression in immune cells [3] [4] [1].

Detailed Protocol

Cell Culture and Treatment:

  • Culture appropriate cell lines (hGMSCs, ARPE-19, or specific cancer cell lines) in their recommended media under standard conditions (37°C, 5% CO₂) [5] [3].
  • Prepare this compound stock solution at 100 μg/mL in sterile water or bacteriostatic water, with further dilution in culture media to final working concentrations [5] [4].
  • Treat cells with this compound at optimized concentrations (typically 0.01 μg/mL for differentiation studies, 0.1-1.0 μg/mL for telomere-related studies) for predetermined durations [3] [4].
  • Include appropriate controls (untreated cells and vehicle-treated cells) in parallel.

RNA Extraction:

  • Lyse cells using TRIzol reagent or similar RNA-preserving lysis buffers.
  • Extract total RNA following standard phenol-chloroform protocols or using commercial RNA extraction kits.
  • Determine RNA concentration and purity using spectrophotometry (A260/A280 ratio >1.9).
  • Treat RNA samples with DNase I to remove genomic DNA contamination.

cDNA Synthesis:

  • Use 1 μg of total RNA for reverse transcription with oligo(dT) primers or random hexamers.
  • Perform reverse transcription using M-MLV or similar reverse transcriptase according to manufacturer protocols.
  • Dilute synthesized cDNA 1:5-1:10 in nuclease-free water for qPCR reactions.

Quantitative PCR:

  • Prepare reaction mixtures containing SYBR Green Master Mix, gene-specific primers (200-400 nM final concentration), and cDNA template.
  • Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
  • Include melt curve analysis to verify amplification specificity.
  • Perform all reactions in technical triplicates with appropriate negative controls.

Data Analysis:

  • Calculate cycle threshold (Ct) values for target and reference genes.
  • Use the 2^(-ΔΔCt) method to determine relative fold changes in gene expression.
  • Normalize data to appropriate reference genes (GAPDH, β-actin, or 18S rRNA).
  • Perform statistical analysis using Student's t-test or ANOVA with post-hoc tests.

Table 2: Recommended Primer Sequences for this compound Gene Expression Studies

Gene Target Forward Primer (5'→3') Reverse Primer (5'→3') Product Size Annealing Temp
hTERT Custom design per transcript variant Custom design per transcript variant 100-150 bp 60°C
Nestin ACCAGGAGGGTGCCTCTAGT CTGCTGCACCTCTAAGCGA 100-200 bp 60°C
GAP43 TGCAGAGCAAACCCAAACTC TCCTCCACTGGCATTTCATT 100-200 bp 60°C
β-Tubulin III CAGCGTCTACTACAACGAGGGC GCCTGAAGAGATGTCCAAAGG 100-200 bp 60°C
Doublecortin CCTCAGTCCCAACTACAACACC GAGCTTCCGCAGTTCCAGAC 100-200 bp 60°C
IL-2 TGCAGGATGGAGAATTACAGGA GTCAGTGTTGAGATGATGCTTTG 100-200 bp 60°C
GAPDH GGAGCGAGATCCCTCCAAAAT GGCTGTTGTCATACTTCTCATGG 100-200 bp 60°C

Telomere Length Assessment Methods

Telomere Length Measurement by qPCR

The qPCR-based telomere length assay provides a high-throughput method for evaluating this compound's effects on telomere maintenance, a key mechanism in its geroprotective activity [4]. This approach measures relative telomere length by comparing the amplification efficiency of telomeric repeats to single-copy reference genes, allowing for rapid assessment of multiple experimental conditions.

Protocol Details:

  • Extract genomic DNA using commercial kits (e.g., Wizard Genomic DNA Purification Kit) with RNAse treatment [4].
  • Determine DNA purity and concentration using spectrophotometry.
  • Prepare telomere-specific primers:
    • Tel-F: CGGTTTGTTTGGGTTTGGGTTTGGGTTTGGGTTTGGGTT
    • Tel-R: GGCTTGCCTTACCCTTACCCTTACCCTTACCCTTACCCT
  • Prepare single-copy gene reference primers (36B4 or similar control gene) [4].
  • For absolute quantification, generate standard curves using serial dilutions of telomere standard oligomer (TTAGGG)₁₄ and 36B4 standard oligomer.
  • Perform qPCR reactions in duplicate or triplicate with appropriate negative controls.
  • Use the following cycling conditions for telomere amplification: 95°C for 10 minutes, followed by 30 cycles of 95°C for 15 seconds and 60°C for 1 minute.
  • Calculate telomere length using the comparative Ct method or standard curve method.
Quantitative Fluorescence In Situ Hybridization (Q-FISH)

For single-cell resolution of telomere length changes, Q-FISH provides superior spatial information and detection of telomere length heterogeneity within cell populations.

Protocol Details:

  • Grow cells on chambered slides to 60-70% confluence.
  • Treat with this compound according to established protocols.
  • Fix cells with 4% formaldehyde for 10 minutes.
  • Permeabilize with 0.1% Triton X-100 for 10 minutes.
  • Hybridize with Cy3-labeled (TTAGGG)₃ PNA probe for 2 hours at room temperature.
  • Wash twice with 70% formamide/10 mM Tris pH 7.5, followed by PBS washes.
  • Counterstain with DAPI and mount with anti-fade mounting medium.
  • Acquire images using fluorescence microscopy with standardized exposure settings.
  • Analyze telomere fluorescence intensity using specialized software (e.g., Telometer or similar).

The experimental workflow for telomere analysis following this compound treatment can be visualized as follows:

G Start Cell Culture & this compound Treatment DNA_RNA DNA/RNA Extraction Start->DNA_RNA QC Quality Control DNA_RNA->QC qPCR qPCR Analysis QC->qPCR QFISH Q-FISH Protocol QC->QFISH Data1 Telomere Length Calculation qPCR->Data1 Integration Data Integration & Interpretation Data1->Integration Imaging Fluorescence Microscopy QFISH->Imaging Data2 Single-Cell Telomere Analysis Imaging->Data2 Data2->Integration

Diagram 1: Experimental workflow for comprehensive telomere analysis following this compound treatment, incorporating both qPCR and Q-FISH methodologies.

Pathway and Bioinformatics Analysis

Pathway Enrichment Analysis

Bioinformatics approaches enable researchers to identify broader biological pathways affected by this compound treatment, moving beyond individual gene analysis to systems-level understanding [2]. Pathway enrichment analysis determines whether defined biological pathways contain more statistically significant gene expression changes than expected by chance, providing insight into this compound's mechanism of action.

Protocol Details:

  • Extract RNA and perform transcriptomic analysis using microarrays or RNA-Seq following this compound treatment.
  • Identify differentially expressed genes using appropriate statistical thresholds (e.g., fold change >1.5, adjusted p-value <0.05).
  • Prepare a gene list file containing official gene symbols of differentially expressed genes.
  • Utilize pathway analysis tools such as ReactomeFIViz (within Cytoscape) or online enrichment platforms [6].
  • Select appropriate background gene set (typically all genes detected in the experiment).
  • Choose statistical method (typically hypergeometric test or Fisher's exact test) with multiple testing correction (Benjamini-Hochberg FDR).
  • Visualize significantly enriched pathways using bar graphs, dot plots, or pathway diagrams.
  • Interpret results in the context of this compound's known biological effects on aging, differentiation, and metabolism.
ReactomeFIViz Workflow in Cytoscape

Implementation Steps:

  • Install Cytoscape (version 3.7.0 or higher) and the ReactomeFIViz app from the App Store [6].
  • Load Reactome pathways through "Apps/Reactome FI/Reactome Pathways" menu.
  • Import differentially expressed gene list using "Analyze Pathway Enrichment" function.
  • Select appropriate parameters: organism (Homo sapiens), statistical cutoff (FDR < 0.05).
  • Examine results in the "Reactome Pathway Enrichment" table in the Table Panel.
  • Visualize hit pathways using "Show Diagram" or "View in Diagram" functions.
  • Explore functional relationships between genes in enriched pathways using FI network views.
  • Export high-quality pathway images for publication (PDF, PNG, or JPG formats).

The signaling pathways modulated by this compound treatment and their interrelationships can be visualized as follows:

G cluster_1 Nuclear Mechanisms cluster_2 Gene Expression Changes cluster_3 Functional Outcomes This compound This compound (AEDG) Histone Histone Binding (H1/3, H1/6) This compound->Histone Telomerase Telomerase Activation This compound->Telomerase Chromatin Chromatin Remodeling Histone->Chromatin Neuronal Neuronal Differentiation Chromatin->Neuronal Telomere Telomere Maintenance Telomerase->Telomere Differentiation Enhanced Differentiation Neuronal->Differentiation Geroprotection Geroprotective Effects Telomere->Geroprotection Antioxidant Antioxidant Response Protection Cellular Protection Antioxidant->Protection Immune Immune Regulation Immune->Protection

Diagram 2: Signaling pathways and biological processes modulated by this compound treatment, illustrating the connection between molecular mechanisms and functional outcomes.

Nuclear and Epigenetic Analysis

Molecular Modelling of Peptide-Histone Interactions

Computational approaches provide insight into the potential epigenetic mechanisms of this compound's gene regulatory effects. Molecular modelling demonstrates that the AEDG peptide preferentially binds to H1/3 and H1/6 histones at specific interaction sites (His-Pro-Ser-Tyr-Met-Ala-His-Pro-Ala-Arg-Lys and Tyr-Arg-Lys-Thr-Gln), which represent regions that interact with DNA [3]. These interactions may facilitate chromatin remodeling and increased transcription of target genes.

Protocol Details:

  • Obtain peptide structure from databases or through de novo construction.
  • Perform geometry optimization using molecular mechanics force fields.
  • Calculate atomic charges using semi-empirical or ab initio methods.
  • Dock peptide to histone structures using molecular docking software.
  • Analyze binding energies and interaction patterns.
  • Validate computational predictions with experimental binding assays.
Histone Binding Assays

Experimental validation of histone interactions provides confirmation of this compound's epigenetic mechanisms.

Protocol Details:

  • Isolate histone proteins from cell nuclei using acid extraction.
  • Label this compound with fluorescent tags (e.g., FITC) for detection.
  • Incubate labeled this compound with histone proteins in binding buffer.
  • Perform electrophoresis under non-denaturing conditions or utilize surface plasmon resonance.
  • Quantify binding affinity through fluorescence measurement or resonance shifts.
  • Compete with unlabeled this compound to demonstrate binding specificity.

Implementation Considerations

Cell Culture and Treatment Optimization

Successful gene expression analysis with this compound requires careful experimental design and parameter optimization. Based on published studies, this compound demonstrates concentration-dependent effects that vary across cell types. For neuronal differentiation studies in stem cells, optimal concentrations typically range from 0.01 to 0.1 μg/mL with treatment durations of 7-10 days [3]. In contrast, telomere extension studies often utilize higher concentrations (0.1-1.0 μg/mL) with shorter treatment windows (3-4 days) [4]. Researchers should conduct dose-response studies to establish optimal concentrations for their specific experimental systems.

Dosing Protocols and Timing

This compound's effects on gene expression follow non-linear kinetics, with some studies reporting activity at extremely low concentrations (10⁻¹⁷–10⁻¹⁵ M) [1]. Research indicates that brief, cyclical exposure to this compound (10-20 days) can induce sustained genetic changes that persist long after treatment cessation [7]. This pattern supports the concept of this compound as a regulatory trigger rather than a continuous stimulus. Gene expression analysis should therefore include appropriate time-course experiments to capture both immediate and delayed transcriptional responses.

Data Interpretation and Validation

When interpreting this compound gene expression data, researchers should consider several factors:

  • Modest fold changes (1.5- to 2-fold) may still represent biologically significant effects given this compound's role as a fine-tuned regulator [3].
  • Cell-type specificity is pronounced, with different response patterns observed in normal versus cancerous cells [4].
  • Multiple validation methods should be employed, with protein-level confirmation of transcriptional changes through Western blot or immunofluorescence [3].
  • Pathway-level analysis often provides more biologically meaningful insights than individual gene changes due to this compound's systems-level effects [2] [6].

Conclusion

These application notes provide comprehensive methodologies for analyzing this compound-mediated gene expression changes across diverse experimental contexts. The techniques outlined—from foundational qRT-PCR to advanced epigenomic analyses—enable researchers to investigate this compound's multifaceted effects on cellular processes including neuronal differentiation, telomere maintenance, and epigenetic regulation. The optimal utility of these protocols requires careful experimental design, appropriate controls, and multidimensional validation. As research on this compound advances, these methodologies will support continued investigation into its potential research applications and mechanisms of action as a multi-pathway regulator of gene expression.

References

Epitalon Intranasal Administration: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following protocol is constructed from general principles of targeted nasal delivery and documented Epitalon research parameters. The lack of this compound-specific data on formulation and deposition means this protocol should be validated in pilot studies.

Formulation Preparation

This compound for research is typically used in its free-base form or as acetate/trifluoroacetate (TFA) salts [1] [2]. A stable and sterile solution is a prerequisite for intranasal delivery.

  • Solvent: Use sterile bacteriostatic saline or purified water. The choice of solvent should be based on compatibility with the peptide and the intended pH of the final solution.
  • Dosage Translation: While human studies often use injectable doses of 5–10 mg per day [3], effective intranasal dosing requires consideration of lower bioavailability. Some research references a range of 10–20 mg per day in divided doses for nasal administration [3]. The concentration of the solution should be calculated based on the spray device's delivered volume per actuation.
  • Storage: Lyophilized (powdered) this compound should be stored refrigerated at 2–8°C [4]. Reconstituted solutions should be used promptly and stored under sterile, refrigerated conditions to maintain stability.
Administration Technique & Setup

Targeted delivery to the olfactory region is technically challenging but critical for potential direct nose-to-brain transport [5]. The following parameters, derived from general nasal spray optimization studies, are recommended.

  • Spray Device: Use a device capable of producing a narrow plume angle. A narrower plume helps droplets bypass the nasal valve and reach deeper nasal regions [5].
  • Head Position: The conventional upright position is not optimal. A head position tilting 45–60° backward from the supine position has been shown to significantly improve olfactory deposition [5].
  • Nozzle Angle: Orient the nozzle 5–10° relative to the nasal floor, pointing slightly away from the nasal septum (laterally superior), to direct the spray toward the olfactory cleft [5].
  • Breathing: Administer the spray during a gentle, slow inhalation or, as some studies suggest, in the absence of a strong inhalation flow to prevent the spray from being pulled into the lungs [5]. Immediately after administration, remain in position for about one minute and avoid sniffing hard.

The table below summarizes the key parameters for optimizing olfactory delivery.

Parameter Recommended Specification Rationale & Reference
Head Position 45-60° backward from supine Maximizes deposition in the olfactory region [5].
Nozzle Angle 5-10° (laterally superior) Directs spray towards the olfactory cleft [5].
Spray Plume Narrow angle Prevents deposition in the front of the nose; enhances penetration past the nasal valve [5].
Inhalation Slow breath-hold or no inhalation Reduces lung deposition and improves retention in the nasal cavity [5].
Dosing 10-20 mg/day (divided doses) Based on cited research ranges for nasal this compound [3].
Experimental Workflow for Protocol Validation

For rigorous research, the administration of this compound should be part of a controlled and validated workflow. The diagram below outlines a proposed experimental process.

G A Formulate this compound Solution B Characterize Spray (Plume Angle, Droplet Size) A->B C Set Head Position (45-60°) B->C D Administer Spray (Nozzle 5-10°) C->D E Subject Remains in Position (1 min) D->E F Monitor & Collect Data E->F G Analyze Efficacy & Deposition F->G

Experimental Workflow for Intranasal Administration

Analytical Methods for Deposition and Efficacy

To confirm that the administration technique is effective, the following analytical methods can be employed.

  • Deposition Analysis:
    • Gamma Scintigraphy: A widely used technique where the spray is labeled with a radioisotope (e.g., Technetium-99m). A gamma camera then visualizes and quantifies the deposition pattern in different nasal regions [5].
    • Dye-Based Visualization: Using a dye (e.g., methylene blue) or a water-sensitive paste mixed with the formulation. After administration, the distribution of color change in a nasal cast or model is analyzed to determine the deposition location [5].
  • Efficacy Biomarkers: Given this compound's proposed mechanisms, research should measure relevant biomarkers before and after a cyclical dosing period (e.g., 10-20 days [3]). These could include:
    • Telomerase Activity in peripheral blood mononuclear cells (PBMCs).
    • Melatonin Levels in saliva or serum to assess circadian rhythm regulation [3] [1].
    • Gene Expression profiles of targets like antioxidant response elements or cytokines [2] [6].

Critical Considerations for Researchers

  • Bioavailability: The oral bioavailability of peptides is notoriously low due to enzymatic degradation [3] [2]. While the nasal route bypasses the gut, bioavailability is still a fraction of injectable routes and must be empirically determined.
  • Inter-Subject Variability: Nasal anatomy varies significantly between individuals, which can lead to high variability in olfactory deposition. Using standardized positioning and device parameters helps mitigate this [5].
  • Regulatory Status: this compound is not FDA-approved and is classified as an experimental research chemical worldwide. Its use is restricted to controlled laboratory settings [3].
  • Safety Profile: Current research suggests this compound is well-tolerated. Potential side effects in studies are mild and include transient injection site reactions or sleep pattern changes during adjustment [3]. Long-term safety data in humans is not yet available.

References

Epitalon storage and stability guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Material Storage & Handling Guidelines

Proper storage is critical for maintaining the integrity of Epitalon for research purposes. Stability data differs significantly between the lyophilized (powder) and reconstituted (solution) forms.

Table 1: this compound Storage and Stability Summary

Form Physical Appearance Recommended Storage Shelf Life Key Stability Factors
Lyophilized Powder White, freeze-dried powder [1] -20°C [2], in a dry, dark place, desiccated [3] [1] Up to 3 years from receipt when stored at -20°C [2] Moisture, light, temperature fluctuations
Reconstituted Solution Clear, particle-free solution [4] 2°C to 8°C (refrigerated) [3] [4] Up to 20 days [4] Temperature, light, bacterial contamination

Handling Notes:

  • Lyophilized Powder: For long-term storage, the powder should be kept desiccated below -18°C [1]. It is stable at room temperature for about 3 weeks, but refrigeration is recommended for any extended period [1].
  • Reconstituted Solution: The solution must be stored in a refrigerator at 2-8°C and kept away from light to prevent degradation [3] [4]. It should not be frozen, as freeze-thaw cycles can damage the peptide's structure [4].

Reconstitution Protocol

This protocol ensures aseptic preparation of this compound for research use, maximizing peptide stability and potency.

Materials Required:

  • Vial of lyophilized this compound peptide [4]
  • Bacteriostatic Water (sterile) [4]
  • Sterile syringes (appropriate for volume) [4]
  • Alcohol swabs [4]

Step-by-Step Procedure:

  • Workspace Preparation: Clean the work surface with an antibacterial solution. Gather all materials within easy reach [4].
  • Aseptic Technique: Thoroughly wipe the rubber stoppers of both the this compound vial and the bacteriostatic water vial with an alcohol swab [4].
  • Measure Solvent: Draw the desired volume of sterile bacteriostatic water into a sterile syringe. The concentration depends on your research needs (e.g., 100 µg/mL is a recommended starting concentration) [1] [4].
  • Reconstitute: Slowly inject the bacteriostatic water into the vial of this compound powder. Direct the stream of water against the inner glass wall to minimize agitation and prevent peptide damage [4].
  • Gentle Mixing: Do not shake the vial. Gently swirl or rotate the vial between your fingers until the powder is fully dissolved and the solution is clear without any visible particles [4].
  • Storage: Label the vial with the date of reconstitution and store it immediately in the refrigerator at 2-8°C [3] [4].

The following workflow summarizes the reconstitution and storage protocol:

G Start Start Reconstitution Prep Prepare Sterile Workspace Start->Prep Wipe Wipe Vials with Alcohol Swab Prep->Wipe Draw Draw Bacteriostatic Water Wipe->Draw Inject Inject Water Against Vial Wall Draw->Inject Mix Gently Swirl to Dissolve Inject->Mix Check Check for Clear Solution Mix->Check Label Label with Date Check->Label Store Refrigerate at 2-8°C Label->Store

Critical Stability & Handling Considerations

  • Carrier Protein for Long-Term Storage: For extended storage of reconstituted this compound, adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) is recommended to prevent adhesion to container walls and stabilize the peptide [1].
  • Avoid Freeze-Thaw Cycles: Both lyophilized and reconstituted this compound are sensitive to repeated freezing and thawing. For the powder, this can introduce moisture; for the solution, it can cause peptide aggregation and loss of activity [1] [4].
  • Sterility is Paramount: The reconstituted solution has no preservative (unless bacteriostatic water is used) and is a fertile ground for microbial growth. Aseptic technique throughout the process is non-negotiable to maintain sample integrity [4].

Experimental Administration in Research

For in vivo research, subcutaneous (SC) injection is the most commonly used and evidence-supported route of administration [3] [5]. Intramuscular (IM) injection is also documented [3].

Table 2: Documented Research Dosing Ranges

Administration Route Typical Research Dosage Frequency & Cycle Duration
Subcutaneous (SC) / Intramuscular (IM) 5 - 10 mg per day [3] 10 - 20 consecutive days, often repeated every 6-12 months [3]

Physicochemical Properties

Table 3: this compound Chemical Profile

Property Specification
Amino Acid Sequence H-Ala-Glu-Asp-Gly-OH [1] [6]
Molecular Formula C14H22N4O9 [1] [2] [6]
Molecular Weight 390.35 g/mol [1] [2] [7]
CAS Number 307297-39-8 [2] [6]
Purity (by HPLC) >97% [1]

References

Epitalon Laboratory Handling Protocols: Application Notes for Research and Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Epitalon

This compound (also known as Epithalon or Epithalone) is a synthetic tetrapeptide with the amino acid sequence Ala-Glu-Asp-Gly (AEDG). It was developed based on the natural polypeptide Epithalamin isolated from bovine pineal gland extracts [1] [2]. Initially discovered by Russian gerontologist Vladimir Khavinson and colleagues at the St. Petersburg Institute of Bioregulation and Gerontology, this compound has been extensively studied for its potential geroprotective effects, including telomerase activation, melatonin regulation, and antioxidant properties [3] [1].

Research indicates this compound functions as a regulatory peptide rather than a direct hormonal agonist. Its primary mechanisms include telomerase activation, circadian rhythm restoration through melatonin regulation, gene expression modulation, and enhancement of antioxidant defenses [3] [2]. Importantly, this compound was confirmed in 2017 to be an endogenous compound present in physiological pineal gland extracts, validating its natural origin [1] [2].

Basic Properties and Handling Requirements

Chemical and Physical Properties

This compound is a low molecular weight tetrapeptide typically available in free-base form or as acetate or trifluoroacetate (TFA) salts [1] [2]. The peptide consists of four amino acids linked primarily through standard α-peptide bonds, though alternative bonding configurations have been reported in some studies [1].

Key handling considerations include:

  • Stability: Relatively resistant to hydrolysis compared to larger peptides [1] [2]
  • Storage: Requires frozen storage at -20°C or below for long-term stability
  • Reconstitution: Stable in bacteriostatic water or physiological buffers
Safety and Regulatory Considerations

This compound is not FDA-approved and is classified as an experimental research compound worldwide [3] [4]. Regulatory status across major regions includes:

  • United States: Not FDA-approved; available only as a research chemical [3] [4]
  • European Union: Not authorized by EMA as a medicinal product [3]
  • Canada & Australia: Classified as an unapproved substance [3] [4]
  • Research Use: All protocols are intended for laboratory research only

Storage and Reconstitution Protocols

Storage Conditions

Table 1: this compound Storage Specifications

Form Temperature Conditions Stability Duration
Lyophilized Powder -20°C or below Protected from light and moisture ≥12 months [4]
Reconstituted Solution 2-8°C Sterile conditions 7-10 days [4]
Aliquot Stock Solutions -20°C Frozen aliquots 3-6 months [4]
Reconstitution Methodology

Standard Reconstitution Protocol:

  • Equipment: Sterile vial, bacteriostatic water or physiological buffer (PBS, saline)
  • Concentration: Typical stock concentration of 2.5-10 mg/mL [5]
  • Procedure:
    • Allow lyophilized peptide to reach room temperature before opening
    • Inject sterile solvent slowly along the vial wall to avoid foaming
    • Swirl gently until completely dissolved; do not vortex aggressively
    • Aliquot to avoid repeated freeze-thaw cycles

Quality Assessment: Visual inspection for clarity and absence of particulate matter is essential post-reconstitution.

Experimental Dosing and Administration

Standard Dosing Protocols

Table 2: this compound Dosing Protocols Across Research Models

Model System Dosage Range Administration Route Duration Cycling Protocol
Human Clinical Studies 5-10 mg/day [3] [4] Subcutaneous/Intramuscular 10-20 days 1-2 cycles annually [3]
In Vivo (Rodent) 0.1-10 μg/mouse/day [2] Subcutaneous 10-30 days Monthly cycles [3]
In Vitro (Cell Culture) 0.1-1.0 μg/mL [5] Culture media addition 4 days to 3 weeks Continuous exposure [5]
Non-Human Primate Species-specific adjustment Subcutaneous 10-20 days Seasonal cycles [3]
Administration Routes and Technical Considerations

Subcutaneous/Intramuscular Injection (Primary route in preclinical research):

  • Technique: Standard aseptic injection procedures
  • Volume adjustment: Based on species-specific tolerances
  • Site rotation: Recommended for multi-day studies to prevent irritation

In Vitro Administration:

  • Stock preparation: Dilute from concentrated stock to working concentration in culture media
  • Sterility: Filter-sterilize (0.22μm) before adding to sterile cultures
  • Controls: Include vehicle-only controls in all experiments

Alternative Routes (Limited evidence):

  • Intranasal: Explored for CNS-targeted delivery [2]
  • Parabulbar: Used in retinal degeneration models [2]

The following workflow diagram illustrates the experimental decision-making process for this compound administration in research settings:

G cluster_models Research Models Start Start this compound Experiment ModelSelect Select Research Model Start->ModelSelect InVitro In Vitro Systems ModelSelect->InVitro InVivo In Vivo Models ModelSelect->InVivo Human Human Studies ModelSelect->Human InVitroDose Dosage: 0.1-1.0 μg/mL Duration: 4 days to 3 weeks Route: Culture media InVitro->InVitroDose InVivoDose Dosage: 0.1-10 μg/mouse/day Duration: 10-30 days Route: Subcutaneous InVivo->InVivoDose HumanDose Dosage: 5-10 mg/day Duration: 10-20 days Route: Subcutaneous/IM Human->HumanDose End Data Collection & Analysis InVitroDose->End Cycling Apply Cycling Protocol (10-20 days on, 6-12 months off) InVivoDose->Cycling HumanDose->Cycling Cycling->End

Experimental Protocols for Key Assays

Telomere Length Analysis (qPCR Method)

Based on Al-dulaimi et al. (2025) methodology [5]:

Cell Treatment:

  • Culture human cell lines (e.g., HMEC, IBR.3, cancer lines)
  • Treat daily with this compound (0.1-1.0 μg/mL) for 3 weeks (normal cells) or 4 days (cancer cells)
  • Include untreated controls and vehicle controls

DNA Extraction and Telomere Length Measurement:

  • DNA Isolation: Use commercial kit (e.g., Wizard Genomic DNA Purification Kit)
  • qPCR Setup:
    • Telomere Standard Curve: Serial dilutions of telomere standard oligomer
    • Reference Gene: 36B4 single-copy gene for normalization
    • Calculation: Determine total telomere length in kb using standard curve method [5]

Quality Control: Include internal controls and perform technical replicates

Telomerase Activity (TRAP Assay)

Telomerase Repeat Amplification Protocol (TRAP) [5]:

  • Protein Extraction: Use CHAPS lysis buffer
  • TRAP Assay: Commercial kit (e.g., TRAPeze Telomerase Detection Kit)
  • Detection: Quantitative measurement of telomerase activity
  • Controls: Include positive (telomerase-positive cells) and negative (heat-inactivated) controls
Gene Expression Analysis

mRNA Expression Profiling [1] [5]:

  • RNA Extraction: Standard TRIzol or column-based methods
  • cDNA Synthesis: Reverse transcription with random hexamers
  • qPCR Analysis:
    • Target Genes: hTERT, IL-2, antioxidant enzymes, clock genes
    • Normalization: Housekeeping genes (GAPDH, β-actin)
    • Analysis: ΔΔCt method for relative quantification

Analytical Techniques and Quality Control

Purity and Identity Verification

Source Qualification: Research-grade this compound should meet specific quality standards:

Table 3: Analytical Specifications for Research-Grade this compound

Parameter Specification Method
Purity >98% [6] HPLC
Sterility Sterile filtered Microbial testing
Identity Correct mass confirmation Mass spectrometry
Form Lyophilized powder Visual inspection
Solubility Clear solution Visual assessment
Endpoint Analysis in Experimental Systems

Comprehensive Assessment Panel:

  • Telomere Dynamics: Telomere length (qPCR), telomerase activity (TRAP)
  • Gene Expression: hTERT, IL-2, antioxidant genes, circadian regulators
  • Cellular Phenotypes: Proliferation (MTT assay), senescence (SA-β-Gal)
  • Oxidative Stress: ROS detection, antioxidant enzyme activity
  • Circadian Function: Melatonin secretion, clock gene expression

Troubleshooting and Technical Considerations

Common Technical Issues

Solubility Problems:

  • Issue: Precipitation or cloudiness after reconstitution
  • Solution: Ensure proper solvent (bacteriostatic water), gentle warming, pH adjustment

Inconsistent Biological Effects:

  • Issue: Variable responses between experiments
  • Solution: Standardize cycling protocols, verify peptide activity, control for cell passage number

Cell Culture Contamination:

  • Issue: Microbial growth in treated cultures
  • Solution: Filter-sterilize stock solutions, use aseptic technique
Optimization Guidelines

Dose-Response Relationships: Always include multiple concentrations (0.1, 0.2, 0.5, 1.0 μg/mL) [5]

Temporal Considerations:

  • Acute vs Chronic Exposure: Short-term (days) for telomerase activation vs long-term (weeks) for phenotypic changes
  • Cycling Implementation: Mimic clinical protocols with 10-20 day courses followed by extended breaks [3]

The following diagram illustrates this compound's multimodal mechanism of action and corresponding experimental assessment approaches:

G cluster_mechanisms Primary Mechanisms of Action cluster_assays Experimental Assessment Methods This compound This compound Treatment Telomere Telomere Maintenance -Telomerase activation -Telomere elongation This compound->Telomere Epigenetic Epigenetic Regulation -Gene expression modulation -Chromatin remodeling This compound->Epigenetic Circadian Circadian Restoration -Melatonin regulation -Clock gene expression This compound->Circadian Antioxidant Antioxidant Defense -Nrf2 pathway activation -ROS reduction This compound->Antioxidant Immune Immune Recalibration -IL-2 upregulation -T-cell balance This compound->Immune Assay1 qPCR for telomere length TRAP assay for telomerase Telomere->Assay1 Assay2 RNA-seq/qPCR Chromatin immunoprecipitation Epigenetic->Assay2 Assay3 Melatonin ELISA Circadian gene expression Circadian->Assay3 Assay4 ROS detection Antioxidant enzyme assays Antioxidant->Assay4 Assay5 Flow cytometry Cytokine measurements Immune->Assay5 Outcomes Research Outcomes -Cellular lifespan extension -Healthspan improvement -Disease model amelioration Assay1->Outcomes Assay2->Outcomes Assay3->Outcomes Assay4->Outcomes Assay5->Outcomes

Conclusion

This compound represents a promising but experimentally complex peptide requiring specialized handling protocols. The key to successful research application lies in adhering to established dosing regimens (typically 5-10 mg/day for 10-20 days in clinical models, or 0.1-1.0 μg/mL in cell culture), implementing appropriate cycling strategies, and employing comprehensive analytical methods to assess its multimodal effects.

Future methodological developments should focus on improving delivery systems, validating alternative administration routes, and establishing standardized biomarkers of efficacy across model systems. Given its experimental status and regulatory constraints, all this compound research should maintain appropriate safety protocols and regulatory compliance.

References

Understanding Epitalon Stability & Handling

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon (Ala-Glu-Asp-Gly), a synthetic tetrapeptide, faces stability challenges common to peptides, primarily enzymatic degradation and chemical hydrolysis [1]. The provided search results lack extensive direct data on its hydrolysis profile, but the information below consolidates the available technical insights.

The table summarizes key stability considerations and general handling recommendations for laboratory research:

Aspect Key Considerations for this compound
Peptide Bond Stability The standard α-peptide bonded form is the most studied. A "double-gamma bonded" variant (Ala—γ Glu—γ Asp—Gly) has been reported, suggesting bond type may influence stability and bioactivity [2].
Form & Purity Commercially available as free-base, acetate, or trifluoroacetate (TFA) salts. Salt forms can impact solubility, aggregation, and stability. Purity and the presence of the correct stereoisomer (all-L form) are critical [2].
General Handling Reconstitute with sterile, slightly acidic water (e.g., with 0.1% acetic acid) or bacteriostatic water. Avoid alkaline conditions. Aliquot and store solutions at ≤ -20°C to minimize degradation. Lyophilized powder should be stored desiccated at -20°C [3] [4].

Experimental Protocols for Stability Assessment

You can use the following experimental workflows to empirically test the stability of this compound under various conditions in your lab.

Protocol 1: Forced Degradation Study for Hydrolysis Mapping

This protocol helps identify conditions under which this compound is most susceptible to hydrolysis.

  • Sample Preparation: Prepare multiple aliquots of a stock this compound solution at a consistent concentration (e.g., 1 mg/mL).
  • Stress Conditions: Incubate the aliquots under different conditions:
    • Acidic Hydrolysis: Add dilute HCl to achieve pH 2-3. Incubate at 40°C for 24 hours.
    • Basic Hydrolysis: Add dilute NaOH to achieve pH 10-11. Incubate at 40°C for 24 hours.
    • Thermal Stress: Incubate a neutral pH sample at 60°C for 24 hours.
    • Control: Keep a neutral pH sample at -20°C.
  • Analysis: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to analyze the samples. Compare the chromatograms of stressed samples to the control. The appearance of new peaks indicates degradation products, and a decrease in the main peak area indicates loss of intact this compound.
  • Identification: Mass Spectrometry (MS) can be used to identify the chemical structure of the major degradation products, confirming if hydrolysis has occurred.

The following diagram illustrates the logical workflow of this protocol:

G Start Start: Prepare this compound Stock Solution Conditions Incubate Under Stress Conditions Start->Conditions Analysis Analysis via RP-HPLC Conditions->Analysis Identification Identify Products via MS Analysis->Identification Result Result: Hydrolysis Profile Identification->Result

Protocol 2: Bioactivity Assay to Confirm Stable Formulations

This protocol assesses whether preventive measures successfully preserve this compound's biological activity.

  • Formulate: Prepare this compound solutions using different methods intended to prevent hydrolysis (e.g., reconstituted with slightly acidic water vs. neutral water).
  • Stress: Subject these formulations to a mild stress condition (e.g., 12 hours at room temperature).
  • Test Bioactivity: Use a relevant in vitro bioassay to measure the potency of the stressed samples. A common and direct assay mentioned in the literature is a telomerase activity assay using human cell lines [3] [1].
  • Correlate: Compare the bioactivity results with HPLC data from Protocol 1. A formulation that shows minimal degradation by HPLC and high retained bioactivity is considered effective.

Troubleshooting & FAQs

Q1: Why does my reconstituted this compound solution lose potency over a few days, even when refrigerated? This is likely due to chemical hydrolysis and/or microbial growth. Ensure you are reconstituting with the correct sterile solvent, creating aliquots to avoid freeze-thaw cycles, and storing at ≤ -20°C. Using bacteriostatic water can inhibit microbial growth [4].

Q2: What is the most reliable delivery method to bypass hydrolysis concerns in vivo? Based on the literature, subcutaneous (SC) or intramuscular (IM) injection is the "gold standard" used in most research. These methods bypass the harsh acidic and enzymatic environment of the gastrointestinal tract, which would otherwise destroy the peptide (first-pass metabolism) [3] [1].

Q3: Are there any advanced formulation strategies being researched for this compound? Yes, though primarily in early stages. Dendrimer-conjugated this compound is being explored to improve cellular penetration and potentially enhance stability. Intranasal delivery is another method studied to leverage the nasal mucosa for absorption, though its bioavailability is lower than injectable routes [1].

Important Disclaimer on Research Use

The information provided is for research and laboratory use only. This compound is not an FDA-approved drug and is classified as an experimental research chemical. Its safety profile for human use is not fully established [3] [2].

References

Epitalon Concentrations in Research Models

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Model Effective Concentration Treatment Duration Key Observed Effect Source
Mouse oocytes (in vitro) 0.1 mM 6h, 12h, 24h Reduced ROS, decreased spindle defects, reduced apoptosis. Higher concentrations (1-2 mM) were ineffective. [1]
Human breast cancer cell lines (21NT, BT474) 0.1 - 1.0 µg/mL 4 days (daily treatment) Dose-dependent telomere length extension. [2]
Human normal fibroblast (IBR.3) & epithelial (HMEC) cells 1.0 µg/mL 3 weeks (daily treatment) Telomere length extension via telomerase upregulation. [2]
Pigmented & retinal epithelial rat cells 10 ng/mL 28 days Induced active cell proliferation (not the highest concentration tested). [3]

Detailed Experimental Protocols

To replicate key findings, here are the methodologies from the literature.

Protocol 1: Reducing Post-Ovulatory Oocyte Aging in Mice [1]

This protocol is designed to evaluate Epitalon's protective effects against aging-related damage in oocytes.

  • Test System: Ovulated mouse oocytes cultured in vitro.
  • Treatment Medium: this compound dissolved in M2 culture medium.
  • Optimal Concentration: 0.1 mM.
  • Treatment Duration: Oocytes were evaluated after 6, 12, and 24 hours of culture in the this compound-supplemented medium.
  • Key Outcome Measures:
    • Intracellular ROS Levels: Measured using fluorescent probes.
    • Spindle Integrity: Analyzed by immunofluorescence staining of microtubules and chromosomes.
    • Mitochondrial Membrane Potential (MMP): Assessed using JC-1 dye, calculating the red/green fluorescence ratio.
    • Apoptosis: Detected by Annexin-V binding to phosphatidylserine on the oocyte membrane.
  • Note: The study found that a concentration of 0.1 mM was effective, while higher concentrations (1-2 mM) failed to rescue ROS accumulation, highlighting a non-linear dose-response.
Protocol 2: Extending Telomere Length in Human Cell Lines [2]

This protocol outlines the treatment of human cells to study this compound's effects on telomere maintenance.

  • Test System: Human breast cancer cell lines (e.g., 21NT, BT474) and normal cells (e.g., IBR.3 fibroblasts, HMEC epithelial cells).
  • Peptide Preparation: this compound was dissolved in bacteriostatic water to create a stock solution of 2.5 mg/mL.
  • Treatment Regimen:
    • Cancer Cell Lines: Treated daily with concentrations ranging from 0.1 to 1.0 µg/mL for 4 days.
    • Normal Cells: Treated daily with 1.0 µg/mL for 3 weeks.
  • Key Outcome Measures:
    • Telomere Length: Measured quantitatively using the qPCR technique as described by O'Callaghan and Fenech (2011) [2].
    • Telomerase Activity & hTERT Expression: Analyzed via qPCR and immunofluorescence.
    • ALT Activation: Assessed in cancer cell lines.

Experimental Workflow Visualization

The following diagram outlines a general decision-making workflow for determining the optimal concentration of this compound in a new experimental system, based on the approaches used in the cited research.

Start Start: Define Experimental Goal A Select Experimental Model (e.g., Primary Cells, Cell Line) Start->A B Design Concentration Range (Low, Medium, High) A->B C Pilot Dose-Finding Study B->C D Measure Key Parameters (ROS, Telomere Length, etc.) C->D E Analyze Dose-Response D->E F Identify Optimal Concentration E->F End Proceed to Main Experiment F->End

Frequently Asked Questions & Troubleshooting

Q1: Why was a higher concentration (1-2 mM) ineffective or detrimental in the oocyte study, while lower doses worked? [1]

  • Answer: This is a common phenomenon in peptide biology. High concentrations can lead to receptor desensitization, non-specific binding, or even cytotoxic effects. It underscores the importance of running a pilot dose-response curve for your specific model rather than extrapolating from other systems.

Q2: My cell model is not listed. What is a safe starting concentration for in vitro work?

  • Answer: Based on the gathered data, a logical starting point is to test a range from 10 ng/mL (0.01 µg/mL) to 1.0 µg/mL. You should include several concentrations within this range (e.g., 0.1, 0.5, 1.0 µg/mL) in your initial screening to establish a dose-response relationship.

Q3: How should I prepare and store my this compound stock solution?

  • Answer: The study on human cell lines used bacteriostatic water to dissolve this compound to a stock concentration of 2.5 mg/mL [2]. For in vitro use, filter-sterilizing the solution (0.22 µm filter) is recommended. Aliquoting and storing the stock at -20°C or below is essential to maintain stability and prevent repeated freeze-thaw cycles.

References

Epitalon Stability & Storage Summary

Author: Smolecule Technical Support Team. Date: February 2026

Form Recommended Storage Temperature Expected Shelf Life Key Considerations
Lyophilized (Powder) -20°C or lower (-80°C ideal) [1] Several years (2-5+ years) [1] Must be kept dry and protected from light [1].
Reconstituted (Solution) 2°C to 8°C (refrigerator) [2] Several days to a few weeks [2] Stability varies; aliquot to avoid repeated freeze-thaw cycles [1] [2].
Reconstituted (Solution) -20°C (frozen) [1] [2] Several months to a year or more [1] [2] Freezing in small, single-use aliquots is highly recommended [1].

Key Degradation Factors & Mechanisms

Understanding the factors that cause degradation is crucial for maintaining Epitalon's efficacy.

  • Primary Degradation Factors: The three main enemies of peptide stability are temperature, humidity, and light exposure. Higher temperatures accelerate chemical degradation, humidity can cause hydrolysis of peptide bonds, and light (especially UV) can oxidize sensitive amino acid residues [1].
  • Amino Acid Susceptibility: this compound's stability is influenced by its amino acid sequence (Ala-Glu-Asp-Gly). Residues like glutamic acid and aspartic acid are prone to deamidation, especially in solution [1].
  • Physical Instability: Peptides in solution are susceptible to aggregation, particularly those with hydrophobic characteristics, which can render them inactive [1].

Signs of Peptide Degradation

You can identify potential degradation through visual and physical clues:

  • Color Change: The white or off-white powder turning yellow or brown [1].
  • Physical Form: Clumping or a sticky appearance in the lyophilized powder, indicating moisture absorption [1].
  • Post-Reconstitution: A cloudy solution or one that dissolves poorly can signal aggregation or contamination [1].
  • Functional Potency: The most critical sign is a reduction or loss of biological activity in your assays [1].

Best Practices for Handling & Storage

Adhering to the following protocols will maximize this compound's stability and experimental reproducibility.

  • Lyophilized Powder Storage:

    • Store at -20°C or -80°C immediately upon receipt [1].
    • Use a non-frost-free freezer to avoid damaging temperature cycles [1].
    • Keep the peptide dry by storing vials with a desiccant and ensuring they are tightly sealed [1].
    • Protect from light by using amber vials or wrapping clear vials in aluminum foil [1].
  • Reconstitution & Solution Handling:

    • Use sterile, bacteriostatic water or an appropriate sterile buffer for reconstitution [2].
    • Aliquot immediately after reconstitution into small, single-use vials to prevent repeated freeze-thaw cycles [1] [2].
    • Clearly label all vials with the peptide name, concentration, reconstitution date, and passage number.
    • If using a refrigerated solution, allow it to warm to room temperature before opening to prevent condensation and moisture intake [1].

Common Mistakes to Avoid

  • Leaving lyophilized powder or reconstituted solutions at room temperature for extended periods.
  • Storing peptides in a frost-free freezer with temperature fluctuations.
  • Subjecting a single vial of reconstituted peptide to multiple freeze-thaw cycles.
  • Failing to aliquot, which compromises the entire stock.

Experimental Workflow for Stability Assessment

For a rigorous study, you can implement the following workflow to monitor this compound stability under your specific conditions.

G start Start: Prepare this compound Samples store Store Under Test Conditions (Temp, Light, Time) start->store analyze Periodically Analyze Samples store->analyze hplc HPLC Analysis analyze->hplc bioassay Bioactivity Assay analyze->bioassay evaluate Evaluate Stability Data hplc->evaluate bioassay->evaluate update Update Storage SOP evaluate->update

Frequently Asked Questions (FAQs)

Q1: What is the maximum amount of time I can leave reconstituted this compound in the fridge? A: There is no universal expiration date. When stored at 2-8°C, most reconstituted peptides remain stable for several days to a few weeks [2]. For any critical, reproducible work, using frozen aliquots is strongly advised over relying on a refrigerated solution for more than a week.

Q2: Can I refreeze a reconstituted peptide after it has been thawed? A: It is not recommended. Each freeze-thaw cycle stresses the peptide and can lead to degradation and aggregation [1]. The best practice is to aliquot the reconstituted solution into single-use volumes before the initial freeze.

Q3: My lyophilized this compound powder has become clumpy. Is it still usable? A: Clumping is a sign of moisture absorption, which may have initiated degradation [1]. While it may still retain some activity, its potency is likely compromised. For quantitative experiments, it is best to discard the compromised vial and use a new, properly stored one.

Q4: Are there any peptide-specific stability data for this compound? A: The available literature extensively covers the biological effects of this compound but provides less specific data on its detailed physicochemical stability and degradation kinetics under various conditions [3] [4] [5]. The guidelines here are based on general peptide chemistry principles and should be validated in your specific experimental context.

References

Epitalon Injection Site Reactions: Troubleshooting & Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the reported injection site reactions and recommended management actions based on current literature.

Reported Reaction Clinical Presentation Recommended Management Actions Level of Evidence
Localized Irritation [1] [2] [3] Redness, swelling, itching, or discomfort at the injection site. Generally mild and self-resolving. Apply symptomatic care (e.g., cool compress). Ensure aseptic technique to prevent infection. Anecdotal / Preclinical data
Injection Site Pain [1] Localized pain or discomfort during or after administration. Use proper injection technique. Rotate injection sites systematically (e.g., abdomen, thighs). Anecdotal / Preclinical data

Researcher Protocols for Mitigation & Documentation

To ensure experimental integrity and subject welfare, adhere to the following protocols:

  • Aseptic Technique is Mandatory: Always use sterile syringes, needles, and bacteriostatic water for reconstitution. Clean the vial stopper and injection site thoroughly with an alcohol swab [2] [3].
  • Systematic Site Rotation: Implement a documented site rotation plan (e.g., between the abdomen, thighs, and upper arms) to prevent repeated trauma to a single area [1].
  • Proper Reconstitution and Storage: Reconstitute lyophilized Epitalon powder with sterile bacteriostatic saline immediately before use. Store unreconstituted vials refrigerated (2–8°C) [2].
  • Detailed Adverse Event (AE) Logging: For any observed reaction, document the exact location, time of onset, duration, severity (e.g., on a scale of 1-10), and any measures taken. This data is crucial for safety assessment.

The following workflow outlines the standard procedure for administering this compound and assessing injection sites, incorporating these mitigation strategies.

G Start Start: Pre-Injection Preparation A Gather sterile supplies: Syringe, needles, alcohol swabs, bacteriostatic water Start->A B Reconstitute this compound as per protocol A->B C Select and clean injection site with alcohol swab B->C D Administer subcutaneous injection C->D E Post-Injection: Monitor site for immediate reaction D->E F Document administration and site status in log E->F G Routinely monitor site for 24-48 hours F->G I Reaction Observed? G->I H No Action Required Document findings I->H No J Manage per protocol: - Cool compress - Monitor for infection - Rotate site next dose I->J Yes K Document reaction details: Type, severity, duration, action taken J->K

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the incidence rate of injection site reactions with this compound? A1: Quantitative incidence data from large-scale human trials is not available. The descriptions are generalized, stating that "some users may experience" these reactions, and they are typically mild and transient [1] [2] [3].

Q2: Are there any known long-term complications from repeated this compound injections? A2: There is a recognized lack of long-term safety data in humans. While animal studies suggest a favorable safety profile, the risk of unknown adverse effects, especially with prolonged use, cannot be ruled out [4] [5]. Meticulous site rotation and documentation are critical.

Q3: How should a severe or worsening injection site reaction be handled? A3: The available literature does not describe severe reactions. However, any reaction that is severe, worsening, or shows signs of infection (e.g., increasing redness, warmth, pus, fever) should be considered a serious adverse event. The experiment should be paused for that subject, and immediate medical evaluation must be sought.

Q4: What is the recommended dosing and cycling to minimize adverse effects? A4: Research protocols commonly use low, cyclical dosing, such as 5-10 mg per day for 10-20 consecutive days, repeated no more than once or twice per year. It is noted that higher doses do not necessarily increase benefits and may add unnecessary risk [1].

Critical Safety & Regulatory Disclaimer for Research

  • Regulatory Status: this compound is not approved by the FDA, EMA, or other major regulatory agencies for human therapeutic use. It is classified as an experimental research chemical worldwide [1].
  • Lack of Safety Data: A 2025 systematic review notes that "information regarding critical issues about this peptide’s safety is missing" [4]. The FDA has also included this compound in a list of peptides posing a potential risk of life-threatening immunogenicity [4].
  • Human Use Restriction: This information is for technical research reference only. It is not intended for human consumption or self-administration. All research involving this compound must be conducted under appropriate ethical and regulatory oversight.

References

Researcher's Guide: Circadian Effects of Epitalon

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Timeline

Epitalon acts as a regulatory signal to the pineal gland, the body's primary timekeeper. It helps restore youthful patterns of melatonin secretion without acting as a direct hormone replacement [1] [2]. The effect is more of a long-term "reset" of the circadian clock rather than an immediate, acute response [1].

The diagram below illustrates the signaling pathway and experimental workflow for investigating this compound's effects on circadian rhythm.

This compound This compound PinealGland PinealGland This compound->PinealGland  Administered via  SC/IM Injection Assay_Start Assay_Start AANAT_pCREB AANAT_pCREB PinealGland->AANAT_pCREB  Upregulates MelatoninRelease MelatoninRelease CircadianEffects CircadianEffects MelatoninRelease->CircadianEffects  Restores AANAT_pCREB->MelatoninRelease  Enhances Assay_5H Assay_5H Assay_Start->Assay_5H  Initial molecular  changes detectable Assay_3W Assay_3W Assay_5H->Assay_3W  Systemic circadian  effects observed

Diagram: this compound Circadian Pathway & Assay Timeline. SC=Subcutaneous, IM=Intramuscular. [3] [1] [2]

Key molecular changes include upregulation of the AANAT enzyme and pCREB transcription factor, which are crucial for melatonin synthesis [3]. These changes can be detected in vitro within hours, but systemic circadian rhythm restoration in vivo typically aligns with the 10-20 day administration period [3] [4].

Experimental Protocols & Dosing

Standard research dosing and cycling protocols from published studies are summarized in the table below.

Parameter Standard Protocol Alternative/Long-Term Protocol
Typical Dose 5–10 mg per day [1] [5] Up to 50 mg/day tested, with no superior benefits shown [5].
Administration Subcutaneous (SC) or Intramuscular (IM) injection [1] [5]. Intranasal (for CNS targeting); Oral form has low bioavailability [2] [5].
Cycle Duration 10 to 20 consecutive days [1] [5]. -
Cycle Frequency Cycle is completed and then stopped. Effects persist after administration ceases [1]. Cycle can be repeated once or twice per year for long-term studies [1] [5].
Troubleshooting Common Issues
  • Observation: No change in melatonin secretion in vitro.

    • Explanation & Action: An in vitro setup using isolated perfused pineal glands showed this compound may not directly stimulate melatonin release without a synergistic in vivo neuroendocrine environment [3]. Consider using integrated animal models.
  • Observation: Effects are more pronounced in aged specimens.

    • Explanation & Action: Research indicates the most significant benefits are in subjects with age-related decline in pineal function. Younger models with robust circadian systems may show less dramatic responses [1] [5].
  • Observation: Variable gene expression response.

    • Explanation & Action: this compound's effect on gene expression can be context-dependent. Studies note it can increase expression of antioxidant genes under stress (e.g., hypoxia) but may have minimal effect under normal conditions [3] [2]. Design experiments with appropriate stress models.

Critical Research & Safety Considerations

  • Legal Status: this compound is not FDA or EMA-approved and is classified as an experimental research chemical worldwide. It is not for human consumption or clinical use [1] [5].
  • Safety Profile: Existing animal and human studies report a low risk profile, with mild side effects like transient injection-site reactions occasionally noted [1] [5].
  • Theoretical Risks: A primary research concern is the theoretical risk of telomerase activation promoting abnormal cell growth. Notably, several studies suggest this compound may instead have a cancer-protective effect, but this area requires further investigation [1] [2].

References

Frequently Asked Questions (FAQs)

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the safety profile of Epitalon based on current research? this compound is generally reported to be well-tolerated in existing small-scale studies. Documented side effects are typically mild and may include temporary injection site reactions (redness, itching) and initial sleep pattern changes as the peptide influences circadian rhythm [1]. The most significant risk stems from the unknown long-term safety and potential for unstudied hormonal or metabolic shifts with prolonged use [1].

  • Q2: Are there any known contraindications for this compound use? As an experimental peptide, formal contraindications have not been established. However, researchers should exercise extreme caution due to the lack of large-scale toxicology data and the unknown effects of its various stereoisomers. Only the all-L form (natural configuration) has been studied; other forms carry untested risks [2].

  • Q3: What is the recommended dosing protocol for research? Research predominantly uses low-dose, cyclical protocols [1]. The table below summarizes standard and alternative dosing methods.

Parameter Standard Research Protocol (Injectable) Alternative Methods
Dosage 5–10 mg per day [1] Nasal spray: 10–20 mg/day (divided doses) [1].
Route Subcutaneous (SC) or Intramuscular (IM) injection [1]. Intranasal, Parabulbar (for retinal studies) [2].
Duration 10–20 consecutive days [1]. Varies by study design.
Cycling Once or twice per year (every 6–12 months) [1]. Not standardized.
Bioavailability Note Considered the "gold standard" for reliable systemic absorption [1]. Oral administration has low bioavailability and is not recommended. Nasal and other routes have limited evidence [1].
  • Q4: Why is continuous use of this compound not recommended? this compound acts as a regulatory signal to "reset" cellular mechanisms like telomerase activity and melatonin secretion. Once these pathways are activated, continuous dosing has not been shown to improve outcomes and may introduce unnecessary risks by overstimulating these pathways [1]. The cyclical approach is sufficient to trigger lasting changes.

  • Q5: Which population has shown the greatest response in studies? Most research has focused on elderly populations, as they experience the most significant age-related declines in melatonin secretion and telomere length, making them the most responsive group [1]. There is little evidence supporting benefits in younger subjects with intact regulatory systems [1].

Experimental Protocols & Data

For researchers designing experiments, here are methodologies and findings from key studies.

Protocol: Investigating Neuronal Differentiation

A 2020 study investigated the effect of this compound on neuronal differentiation in human gingival mesenchymal stem cells (hGMSCs) [3].

  • Cell Culture: hGMSCs were characterized for specific surface markers (CD13, CD29, CD44, etc.) and their ability to differentiate into osteogenic and adipogenic lineages was confirmed [3].
  • Treatment: Cells were treated with this compound at a concentration of 0.01 μg/mL for one week [3].
  • Analysis:
    • Immunofluorescence & Confocal Microscopy: Used to evaluate the upregulation of neurogenic differentiation markers (Nestin, GAP43, β-Tubulin III, Doublecortin) at the protein level [3].
    • RT-PCR: Analyzed transcript levels to confirm the increase in mRNA expression of the same markers, which were elevated by 1.6 to 1.8 times compared to untreated cells [3].
    • Molecular Modelling: Suggested an epigenetic mechanism where this compound binds to H1/3 and H1/6 histones, potentially loosening chromatin structure and increasing gene transcription [3].
Experimental Findings by Biological System

The table below summarizes this compound's effects across different biological systems as observed in various studies.

Biological System / Process Observed Effect of this compound Research Model
Telomere Maintenance Activates telomerase, supports telomere length maintenance [2]. Human cells [2].
Neuronal Differentiation Increases synthesis and mRNA expression of Nestin, GAP43, β-Tubulin III, and Doublecortin [3]. Human gingival mesenchymal stem cells (hGMSCs) [3].
Circadian Rhythm Stimulates melatonin synthesis, restores circadian rhythm, influences clock genes [1] [2]. Pinealocyte cultures, human trials [1] [2].
Immune Function Rebalances T-cell ratios, upregulates interleukin-2 (IL-2) mRNA levels [2]. Murine splenocytes, aged tissues [2].
Antioxidant Defense Upregulates key antioxidant enzymes, reduces oxidative stress markers [2]. Various cell lines and tissues [2].
Visual System Induces active proliferation of pigmented and retinal epithelial cells [4]. Rat retinal cells [4].

Mechanism and Workflow Visualization

The following diagrams illustrate this compound's multi-pathway mechanism of action and a proposed experimental workflow for assessing its effects, generated using Graphviz per your specifications.

Diagram 1: this compound's Multi-Pathway Mechanism of Action

This compound This compound Subcellular Subcellular & Genetic Level This compound->Subcellular Cellular Cellular & Tissue Level This compound->Cellular Systemic Systemic Level This compound->Systemic Telomerase Telomerase Activation (Telomere Lengthening) Subcellular->Telomerase Epigenetic Epigenetic Regulation (Histone Binding, Gene Expression) Subcellular->Epigenetic Antioxidant Antioxidant Defense (Reduced Oxidative Stress) Cellular->Antioxidant Differentiation Cellular Differentiation (e.g., Neuronal Lineage) Cellular->Differentiation Immune Immune Recalibration (T-cell Balance, IL-2 Upregulation) Systemic->Immune Circadian Circadian Rhythm Restoration (Melatonin Synthesis) Systemic->Circadian

Diagram Title: this compound's Multi-Pathway Anti-Aging Mechanisms

Diagram 2: Experimental Workflow for this compound Research

Start Define Research Objective Prep Peptide Preparation (All-L form, vehicle) Start->Prep Dosing Administer this compound (SC/IM injection, cyclical protocol) Prep->Dosing Analysis Endpoint Analysis Dosing->Analysis Molecular Molecular Analysis (Telomerase activity, Gene expression) Analysis->Molecular Cellular Cellular Analysis (Proliferation, Differentiation, Senescence) Analysis->Cellular Physiological Physiological Analysis (Circadian rhythm, Immune markers) Analysis->Physiological Conclusion Data Synthesis & Safety Review Molecular->Conclusion Cellular->Conclusion Physiological->Conclusion

Diagram Title: Proposed Workflow for this compound Experimental Research

Critical Safety & Regulatory Disclaimer for Researchers

  • Regulatory Status: this compound is not FDA-approved and is classified as an experimental research chemical worldwide. It is not a licensed therapeutic agent in the United States, Canada, Europe, or Australia [1].
  • For Research Use Only: The information provided is for technical support in a research context only. It is not intended for human clinical use.
  • Consult Experts: Any research involving this compound should be conducted under institutional review and in consultation with relevant regulatory and safety experts.

References

Understanding Epitalon (AEDG) Purity

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon, a synthetic tetrapeptide with the sequence Ala-Glu-Asp-Gly (AEDG), requires high purity for reliable research results [1] [2]. Purity verification typically involves several analytical techniques summarized in the table below.

Method Primary Purpose Key Measurable Outputs Common Stationary Phases
Reversed-Phase (RP)-HPLC Purity analysis, quantification of main peak, identification of impurities [3]. Purity percentage, impurity profile, retention time [4]. C18, C8, Biphenyl [5].
Mass Spectrometry (MS) Confirm molecular weight and identity; characterize impurities [3]. Molecular weight confirmation, structural elucidation. -
Amino Acid Analysis (AAA) Quantitatively determine amino acid composition after hydrolysis [3]. Molar ratios of Ala, Glu, Asp, Gly. -

The typical workflow for purity verification is a multi-step process:

workflow start Sample: this compound (AEDG) step1 Sample Preparation (Dissolution, Filtration) start->step1 step2 Chromatographic Separation (RP-HPLC with UV Detection) step1->step2 step3 Data Analysis (Peak Integration, Purity % Calculation) step2->step3 step4 Identity Confirmation (Mass Spectrometry) step3->step4 end Verified Purity Result step4->end

Detailed Experimental Protocols

RP-HPLC Purity Analysis Protocol

This is the cornerstone method for quantifying peptide purity [3].

  • Sample Preparation: Dissolve this compound in an appropriate solvent, typically water or a mild aqueous acid. Filter through a 0.22 µm or 0.45 µm membrane to remove particulates [3].
  • HPLC System Configuration:
    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm) is standard [5]. For difficult separations, try alternative phases like C8 or Biphenyl [5].
    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water [3].
    • Mobile Phase B: 0.1% TFA in acetonitrile [3].
    • Gradient: Begin with a low %B. Use a shallow gradient (e.g., 1% B per minute) for complex impurity profiles [5]. Example: 5% to 50% B over 45 minutes.
    • Detection: UV detection at 220 nm is standard for the peptide bond [5].
    • Temperature: 40-90°C; higher temperatures can improve peak shape [5].
  • Data Analysis: Integrate the area of the main this compound peak and all impurity peaks. Calculate purity using the formula: (Area of Main Peak / Total Area of All Peaks) * 100% [4].
Mass Spectrometry for Identity Confirmation
  • Purpose: Confirm the molecular weight of the main peak and identify impurities.
  • Protocol: Couple the HPLC system to a mass spectrometer. The experimentally determined molecular weight should match the theoretical mass of this compound (Amino Acid Composition: Ala, Glu, Asp, Gly).

Troubleshooting & FAQ

Here are common issues and solutions for this compound analysis:

Q1: Why is my HPLC peak broad or asymmetric?

  • Cause: Column degradation, incorrect mobile phase pH, or sample overload.
  • Solution: Flush and re-equilibrate the column. Ensure mobile phase is fresh and pH is controlled. For peptide analysis, the pH of the mobile phase can dramatically impact selectivity and peak shape [5].

Q2: How can I improve the separation of this compound from its close-eluting impurities?

  • Solution: Optimize the chromatographic conditions.
    • Adjust pH: Small changes in pH can significantly alter selectivity [5].
    • Flatten Gradient: Use a shallower gradient to increase resolution between peaks [5].
    • Change Column Chemistry: Switch from a standard C18 to a column with different selectivity, such as a phenyl or biphenyl phase [5].

Q3: Where can I find reference data for this compound purity?

  • Answer: Some commercial suppliers provide third-party lab reports. For example, one supplier's reports list this compound purity values such as 99.248% and 99.97% [4]. These can serve as a useful benchmark.

Q4: The calculated purity is low. What are potential causes?

  • Causes:
    • Synthesis Inefficiency: Incomplete coupling or deprotection during synthesis.
    • Degradation: Peptide breakdown due to improper storage (temperature, moisture).
    • Related Substances: Diastereomers or deletion sequences from the synthesis process.

Use the following flowchart to diagnose low purity results:

troubleshooting start Low Purity Result step1 Check Impurity Profile (Number & Retention of Peaks) start->step1 step2 Many related peaks? step1->step2 step3 Few, specific impurities? step1->step3 step4 Main peak broad/ multiple shoulders? step1->step4 sol1 Likely Synthesis Issue Optimize synthesis steps step2->sol1 sol2 Potential Specific Degradation Review storage conditions step3->sol2 sol3 Check Column Performance and Mobile Phase pH step4->sol3

Critical Safety & Regulatory Note

This compound is classified as an experimental research peptide and is not approved as a drug or dietary supplement by the FDA, EMA, or other major regulatory bodies [6]. Its use is restricted to controlled laboratory research settings.

References

Epitalon stereoisomer effects clarification

Author: Smolecule Technical Support Team. Date: February 2026

Current Scientific Understanding

The table below summarizes the key findings from the search regarding Epitalon's configuration and the state of research on its stereoisomers.

Aspect Key Finding Reference
Natural Configuration Composed of L-amino acids: Ala-Glu-Asp-Gly (AEDG) [1] [2]. -
Studied Form Only the all-L form (natural configuration) has been studied for biological activity [2]. -
Stereoisomer Concerns The peptide has 8 possible stereoisomers; effects/toxicity of other forms are untested and unknown [2]. -
Research Status No comparative studies on different stereoisomers were identified. This is a recognized data gap [2]. -

Critical Troubleshooting and FAQs

For researchers designing experiments, the lack of stereoisomer data is a major consideration.

  • FAQ: Which stereoisomer of this compound should I use in my in vitro or in vivo studies?

    • Answer: The existing body of scientific literature exclusively uses the all-L amino acid form (Ala-Glu-Asp-Gly). To ensure your results are comparable to published data and biologically relevant (as this mimics the endogenous peptide), you should use the all-L configuration [2] [3]. Using a different isomer introduces a significant uncontrolled variable, as its activity is completely unknown.
  • Troubleshooting Guide: Interpreting Unexpected or Negative Results

    • Potential Cause: The use of a non-all-L stereoisomer mixture is a possible confounding factor.
    • Investigation Steps:
      • Verify Purity and Identity: First, confirm the stereochemical composition and purity of your this compound sample through analytical methods. The supplier's specification of "all-L" should not be taken for granted.
      • Compare with Positive Control: Ensure you can replicate a known biological effect of the all-L peptide (e.g., inducing neuronal differentiation markers in human stem cells [3] [4]) in your system as a positive control.
      • Re-evaluate Design: If unexpected results persist with a verified all-L sample, investigate other potential causes such as dosage, administration route, cell line viability, or model organism suitability.

Experimental Protocol for a Foundational Study

To address the data gap, here is a proposed methodology for a comparative study of this compound stereoisomers.

Aim: To evaluate and compare the biological activity and potential cytotoxicity of different this compound stereoisomers. Key Materials:

  • Purified and analytically verified samples of this compound stereoisomers (e.g., all-L, all-D, and mixed forms).
  • Validated cellular models, such as human stem cells (e.g., hGMSCs [3] [4]) or retinal epithelial cells [1].

Workflow Diagram: The high-level logical workflow for this experiment is outlined below.

G Start Acquire Verified Stereoisomers A Cell Culture & Treatment (Apply isomers to validated cell models) Start->A B Viability & Proliferation Assay (e.g., MTT assay) A->B C Gene Expression Analysis (RT-PCR for markers like Nestin, GAP43) B->C D Protein Synthesis Analysis (Immunofluorescence/Western Blot) C->D E Data Analysis & Comparison (Compare all isomers to All-L control) D->E

Detailed Procedures:

  • Cell Culture and Treatment:

    • Culture your chosen cell line under standard conditions.
    • At an appropriate confluence (e.g., 70-80%), treat experimental groups with different this compound stereoisomers. Include an untreated control and an all-L this compound group as the primary positive control [3].
    • A common effective concentration used in studies is 0.01 μg/mL [3] [4], with treatment duration from several days to a week.
  • Assessment of Viability and Proliferation (Step B):

    • Perform an MTT assay or similar to assess cell viability and proliferation after treatment.
    • Compare results of all stereoisomer groups against the untreated control and the all-L group to identify potential cytotoxic or inhibitory effects [1].
  • Analysis of Differentiation Markers (Steps C & D):

    • Gene Expression (Step C): Extract total RNA and perform RT-PCR. Analyze the mRNA expression levels of key neurogenic differentiation markers such as Nestin, GAP43, β-Tubulin III, and Doublecortin. An increase of 1.6 to 1.8 times over the untreated control is indicative of positive activity based on existing research [3] [4].
    • Protein Synthesis (Step D): Fix treated cells and perform immunofluorescence staining or Western Blot analysis for the same protein markers (Nestin, GAP43, etc.) to confirm the gene expression data at the protein level [3] [4].

Navigating the Information Gap

The lack of data on stereoisomers is a critical limitation. To proceed with your research:

  • Source Carefully: Acquire this compound only from reputable suppliers who provide full analytical data, including stereochemical confirmation.
  • Validate Empirically: Establish a robust positive control in your lab using the all-L form to create a baseline for your specific experimental conditions.
  • Contribute to Science: Designing and publishing well-controlled studies on this very topic would be a valuable contribution to the field.

References

Epitalon Delivery Systems: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) studied for its potential geroprotective effects, including telomerase activation and circadian rhythm regulation [1]. Its peptide nature presents a primary challenge: low oral bioavailability due to enzymatic degradation in the gastrointestinal tract [2]. This makes the development of effective alternative delivery systems a key focus of research.

The table below summarizes the key characteristics of different this compound delivery methods based on current scientific literature.

Delivery Method Bioavailability & Evidence Level Key Advantages Key Challenges & Limitations
Subcutaneous/Intramuscular Injection High bioavailability; considered the gold standard in research [3] [2]. Reliable, direct systemic delivery; vast majority of published data uses this method [3]. Invasive; requires specialized handling and technique; potential for injection site reactions [3].
Intranasal Administration Moderate potential; limited research shows systemic absorption [3] [2]. Bypasses first-pass metabolism; potential for direct CNS delivery via olfactory bulb [2]. Limited clinical data; bioavailability lower than injections; formulation stability is a concern [2].
Oral Administration Very low bioavailability; not considered effective [3] [2]. High patient compliance and convenience. Extensive enzymatic degradation in the gut; little evidence to support clinical benefits [3].
Sublingual Formulations Anecdotal absorption benefits; minimal published data [3]. Bypasses digestive system. No robust scientific studies validate its efficacy; considered experimental.
Advanced Systems (e.g., Dendrimers) Primarily in silico and in vitro data; no human studies [2]. Nanostructures may improve cell membrane penetration and stability [2]. Early research stage; not yet viable for real-world or standard lab use.

Experimental Protocols for Alternative Delivery

For researchers developing these methods, here are protocols distilled from the literature.

Protocol 1: Intranasal Administration for Circadian & Immune Studies

This protocol is based on studies investigating neuroendocrine and immune responses [2].

  • Formulation: Prepare this compound in a sterile, isotonic solution suitable for nasal administration (e.g., pH-balanced saline).
  • Dosing: Studies have used divided doses totaling 10–20 mg per day [3]. A typical research range is 0.5–1 mg per day [2].
  • Procedure: Administer the solution using a calibrated nasal spray device. The peptide is absorbed through the nasal mucosa.
  • Evaluation Metrics: Assess changes in melatonin secretion patterns, circadian gene expression (e.g., in blood or tissue samples), or T-cell population shifts in immunological models [2].
Protocol 2: Sublingual Administration for Exploratory Research

This method is mentioned anecdotally but lacks robust scientific validation [3].

  • Formulation: Use a liquid formulation (e.g., drops) designed for sublingual absorption.
  • Dosing: No standardized dosage exists. Researchers often extrapolate from injectable protocols.
  • Procedure: Administer the solution under the tongue, holding it for 60-90 seconds to allow absorption through the mucosal tissue.
  • Evaluation Metrics: Efficacy should be confirmed by measuring established biomarkers, such as telomerase activity or melatonin levels, to verify systemic uptake.

Troubleshooting Common Experimental Issues

Issue: Low or Inconsistent Bioavailability with Non-Invasive Routes

  • Potential Cause: Enzymatic degradation and poor membrane permeability of the peptide.
  • Solution:
    • Explore Formulation Enhancers: Investigate the use of penetration enhancers (e.g., chitosan) for intranasal delivery to improve mucosal absorption.
    • Consider Structural Analogs: Research stable analogs of this compound or peptide cyclization strategies designed to resist enzymatic breakdown.
    • Validate Systemically: Always correlate the administration of an alternative method with a measurable systemic biomarker (e.g., serum melatonin levels) to confirm delivery.

Issue: Lack of Observed Biological Effect

  • Potential Cause: The delivery method may not be achieving sufficient concentration at the target site.
  • Solution:
    • Verify Peptide Purity and Stability: Ensure the peptide is stored correctly (lyophilized powder at -20°C) and that reconstituted solutions are used promptly [4].
    • Re-evaluate Dosage and Regimen: The standard injectable regimen is 5-10 mg per day for 10-20 days [3]. Alternative methods may require dosage adjustment.
    • Use a Positive Control: Include an injectable this compound group in your experimental design to confirm the bioactivity of the peptide batch and the responsiveness of your model system.

Experimental Workflow & Pathway Diagrams

The following diagrams outline the decision logic for selecting a delivery method and the general workflow for testing a novel this compound formulation.

G Start Start: Select this compound Delivery System Needle Injectable (SC/IM) Method? Start->Needle GoldStd Subcutaneous/Intramuscular Injection Needle->GoldStd Yes NonInv Non-Invasive Method Required? Needle->NonInv No Research Confirm for Research Application GoldStd->Research Bypass Must Bypass GI Tract? NonInv->Bypass Yes Oral Oral Administration (Not Recommended) NonInv->Oral No (Low Evidence) Intranasal Intranasal Administration Bypass->Intranasal Yes (Potential for CNS) Sublingual Sublingual Administration Bypass->Sublingual No Intranasal->Research Sublingual->Research Oral->Research

G Start Start: Develop New Delivery System Design Formulation Design Start->Design InSilico In Silico Modeling (e.g., Dendrimer Conjugation) Design->InSilico InVitro In Vitro Studies (Bioavailability & Stability) InSilico->InVitro InVivo In Vivo Animal Studies InVitro->InVivo Assess Assess Efficacy (Telomere Length, Melatonin, Gene Expression) InVivo->Assess Compare Compare vs. Gold Standard (Injectable) Assess->Compare Result Interpret Results & Optimize Formula Compare->Result

Key Takeaways for Researchers

  • Gold Standard Remains Injection: For reliable and reproducible results, subcutaneous or intramuscular injection is the most validated method [3] [2].
  • Intranasal is the Most Promising Alternative: While evidence is limited, intranasal administration offers a credible non-invasive pathway for specific research applications, particularly those targeting circadian rhythm and neuroimmune effects [2].
  • Oral Delivery is Not Viable: The consensus across literature is that oral this compound has very low bioavailability and is not recommended for experimental use [3] [2].
  • Validation is Critical: Any use of an alternative delivery system must be paired with biochemical validation (e.g., measuring telomerase activity or melatonin secretion) to confirm the peptide is having its intended biological effect.

References

Epitalon resistance to hydrolysis evidence

Author: Smolecule Technical Support Team. Date: February 2026

Claims of Hydrolysis Resistance

The table below summarizes the relevant information found in the search results.

Source Type Claim / Finding Methodological Context / Evidence
Review Article (2025) Described as a "low-hydrolysable peptide" that "can be taken orally" [1]. No primary experimental data on hydrolysis provided in the source.
Commercial/Review Source (2025) "Reported in some sources to exhibit resistance to hydrolysis, suggesting potential for oral uptake under specific conditions" [2]. Acknowledged as anecdotal/potential; most studies use injection. No methodology or primary data cited.

Suggested Experimental Protocols for Verification

Since direct evidence is limited, researchers needing to confirm hydrolysis stability can use these standard in vitro and in silico approaches.

Protocol 1: Simulated Gastric Fluid (SGF) Assay

This assay tests peptide stability in stomach-like conditions.

  • Preparation of SGF: Prepare Simulated Gastric Fluid according to pharmacopeial standards (e.g., USP), typically containing pepsin in a pH 2.0 buffer.
  • Incubation: Add a known concentration of Epitalon to the SGF. Maintain the solution at 37°C with constant agitation to mimic physiological conditions.
  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
  • Reaction Quenching: Immediately after collection, raise the pH of the aliquot to neutral or alkaline to denature pepsin and halt digestion.
  • Analysis:
    • Analytical Method: Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate intact this compound from its potential breakdown products (amino acids or shorter peptides).
    • Quantification: Measure the peak area of intact this compound at each time point. Calculate the percentage of remaining intact peptide over time to determine its half-life in SGF.
  • Control: Run a parallel control experiment with a known hydrolytically unstable peptide for comparison.

The workflow for this experimental protocol is as follows:

G start Start SGF Assay prep Prepare Simulated Gastric Fluid (SGF) start->prep incubate Incubate this compound in SGF at 37°C prep->incubate sample Withdraw Aliquots at Time Intervals incubate->sample quench Quench Reaction (pH Adjustment) sample->quench analyze Analyze via RP-HPLC quench->analyze quantify Quantify Intact This compound Peak analyze->quantify result Determine Half-life quantify->result

Protocol 2: In Silico Proteolysis Prediction

Computational tools can provide a preliminary stability assessment.

  • Tool Selection: Use specialized bioinformatics software such as PeptideCutter (ExPASy) or I-TASSER suite tools that predict potential cleavage sites by various enzymes.
  • Input: Enter the amino acid sequence of this compound: Ala-Glu-Asp-Gly (AEDG).
  • Parameter Setup: Select relevant proteolytic enzymes for the simulation, including:
    • Pepsin (relevant for stomach stability)
    • Trypsin
    • Chymotrypsin
  • Analysis: Run the simulation to obtain a report predicting the most likely cleavage sites within the this compound sequence. A prediction of "no cleavage" by these enzymes would support the hypothesis of hydrolysis resistance.

Technical Support FAQs

Q1: Is there conclusive evidence that this compound is resistant to hydrolysis? No. As of the latest publications, there is no conclusive evidence. The claim is primarily based on anecdotal reports or assertions in secondary literature [2] [1]. Direct, methodologically detailed experimental data in peer-reviewed journals is currently lacking.

Q2: Why is the evidence for oral bioavailability so limited if it's "resistant to hydrolysis"? Resistance to hydrolysis is only one factor in oral bioavailability. A peptide must also survive intestinal enzymes, cross the intestinal epithelium, and avoid first-pass liver metabolism. The continued use of injections in research [2] suggests that even if this compound has some stability, achieving reliable systemic concentrations via oral administration remains a significant challenge.

Q3: What is the most reliable delivery method for this compound in research settings? The vast majority of published studies use subcutaneous injection to ensure consistent systemic delivery and biological effect, bypassing the uncertainties of gastrointestinal degradation [2].

A Guide for Researchers

The assertion that this compound is hydrolysis-resistant requires rigorous validation. For your work, consider these steps:

  • Treat oral efficacy claims with caution. The scientific consensus, based on available research, strongly favors parenteral administration.
  • Empirical testing is key. The protocols outlined above provide a starting point for generating your own stability data.
  • Focus on established methods. For reliable results in experimental models, subcutaneous injection remains the best-documented delivery route [2].

References

What Causes Precipitation in Cell Culture?

Author: Smolecule Technical Support Team. Date: February 2026

Precipitation in cell culture media can often be mistaken for microbial contamination. Once contamination is ruled out, turbidity is typically explained by the precipitation of metals, proteins, and other media components [1] [2]. These precipitates can be harmful to cell health as they may alter the media composition by chelating and removing essential nutrients [1].

The table below outlines the common causes of precipitation relevant to working with peptides and media components.

Cause Category Specific Examples & Mechanisms Potential Impact on Cells & Experiments
Temperature Shift High-molecular-weight proteins (or peptides) can denature and fall out of solution during extreme temperature changes, heat inactivation, or repeated freeze-thaw cycles [1]. Altered media composition; potential denaturation of the active peptide.
Water Loss / Evaporation Evaporation increases the concentration of all media components, leading to crystal formation, particularly at the culture surface [1] [2]. Hypertonic, toxic environment; reduced nutrient availability.
Calcium & Salt Interactions In serum-free media, CaCl₂ and MgSO₄ can react to form insoluble CaSO₄ crystals. The order of component addition, autoclaving, and pH instability exacerbate this [1] [2]. Depletion of essential ions; physical scratching of cells.
Metal Supplements Copper, iron, and zinc can form insoluble carbonate, phosphate, or hydroxide precipitates, especially at higher pH (>8) or under oxidative conditions [1] [2]. Creation of a toxic environment; removal of essential trace metals.
Peptide-Specific Issues Epitalon-specific data is lacking. General peptide issues include: reaching solubility limits in aqueous buffer; interaction with divalent cations (Ca²⁺, Mg²⁺); or instability at neutral/basic pH. Reduced effective dose; experimental variability; physical artifacts in imaging.

Troubleshooting this compound Precipitation: A Step-by-Step Guide

The following workflow provides a systematic approach to diagnosing and resolving precipitation issues when using this compound in your cell culture experiments. The logic is visualized in the diagram below.

digros cluster_systematic Check These Areas Start Observed Turbidity/Precipitate ContaminationCheck Step 1: Rule Out Contamination (Microscopy, Mycoplasma Test) Start->ContaminationCheck PrecipitateConfirmed Precipitation Confirmed ContaminationCheck->PrecipitateConfirmed Contamination Negative SystematicCheck Step 2: Systematic Check PrecipitateConfirmed->SystematicCheck A A. Stock Solution - Concentration too high? - Solvent suitable? - Freeze-thaw cycles? B B. Culture Media - pH too high? - High divalent cations? - Evaporation? C C. Handling - Addition order incorrect? - Sharp temperature shifts?

After confirming precipitation, follow these detailed protocols to identify and address the root cause.

Step 1: Rule Out Biological Contamination

Before investigating precipitation, you must confirm the turbidity is not due to biological contamination [2].

  • Procedure:
    • Examine the culture under a phase-contrast microscope at high magnification (e.g., 400x). Look for moving bacteria, fungal hyphae, or yeast cells.
    • Perform a specific test for mycoplasma, which is not visible under a standard microscope. Use a commercially available mycoplasma detection kit or the culture method [2].
  • Solution: If contamination is found, discard the affected cells and media according to your institution's biosafety protocols.
Step 2: Systematically Evaluate Your this compound Preparation

If contamination is ruled out, focus on the this compound stock solution and its interaction with the culture environment.

  • A. This compound Stock Solution

    • Problem: The concentration of your this compound stock solution may be too high, leading to precipitation upon dilution into the culture media. Peptides can also aggregate during multiple freeze-thaw cycles.
    • Protocol:
      • Confirm Solubility: Ensure this compound is dissolved in an appropriate sterile solvent. A common practice is to use sterile water or physiological buffer.
      • Avoid Freeze-Thaw: Aliquot the stock solution into single-use volumes to avoid repeated freezing and thawing [1].
      • Visual Inspection: Before use, visually inspect the stock solution. If cloudy or with visible particles, do not use it.
  • B. Culture Media Environment

    • Problem: The pH or composition of your cell culture media may be incompatible with this compound. Serum-free media are particularly prone to precipitation of metals and salts [1] [2].
    • Protocol:
      • Monitor pH: Check the pH of your media before adding this compound. A high pH (generally >8) can promote precipitation of metal ions and potentially the peptide itself [2].
      • Review Media Formulation: Be aware of high concentrations of divalent cations (Ca²⁺, Mg²⁺) in your media, which can interact with peptides.
      • Prevent Evaporation: Ensure culture vessels are properly sealed to prevent evaporation and concentration of media components [1] [2].
  • C. Handling and Addition Order

    • Problem: Adding this compound or other components in a concentrated bolus or in the wrong order can cause local precipitation.
    • Protocol:
      • Dilute First: Pre-dilute the this compound stock in fresh, warm (37°C) culture media before adding it to the main culture vessel. Avoid adding concentrated stock directly to cells.
      • Gentle Mixing: After addition, mix the media gently but thoroughly to ensure even distribution and prevent local high-concentration spots.
      • Avoid Temperature Shock: Ensure media and stock solutions are at or near 37°C before mixing to prevent temperature-induced precipitation [1].

Key Considerations for this compound Research

  • Documented Concentrations: While specific solubility data for this compound is scarce, research studies provide a starting point for working concentrations. One in vitro study on human neuroblastoma cells used this compound at a concentration of 10 ng/mL, reporting no adverse effects on cell viability [3]. Another study on retinal cells also found 10 ng/mL to be an effective concentration [3]. Starting your experiments within this low-concentration range (e.g., 1 ng/mL to 1 µg/mL) may help mitigate precipitation issues [4].
  • Sourcing and Purity: The purity of your this compound source is critical. Research should only use high-purity (>98%), analytically validated samples from reputable chemical suppliers [4]. Impurities can act as nucleation points for precipitation.

Navigating Information Gaps and Next Steps

I hope this structured guide helps you troubleshoot precipitation in your experiments. It's important to note that the information presented is a best-practice synthesis, as:

  • Direct data on this compound precipitation is not available in the current scientific literature.
  • The suggested protocols are extrapolated from general cell culture principles and the known physicochemical properties of peptides.

To further advance your research, you could:

  • Perform Pilot Experiments: Conduct small-scale solubility tests with your specific this compound batch across a range of pH levels and media formulations.
  • Consult Analytical Chemistry colleagues for techniques like dynamic light scattering to characterize particle size and aggregation in your solutions.
  • Contact the Peptide Manufacturer for technical data sheets or recommended handling procedures specific to their product.

References

Comparative Overview: Epitalon vs. Thymulin

Author: Smolecule Technical Support Team. Date: February 2026

Feature Epitalon Thymulin
Basic Description Synthetic tetrapeptide (Ala-Glu-Asp-Gly), modeled on a bovine pineal gland extract [1] [2]. A peptide hormone produced by the thymus gland, requires zinc for biological activity [3] [4].
Primary Mechanism of Action Acts as a multi-pathway geroprotector. Key mechanisms include telomerase activation, epigenetic regulation, and restoration of circadian rhythms via melatonin synthesis [1] [5]. Acts as a potent immunomodulator. It regulates the maturation, differentiation, and function of T-lymphocytes and reduces pro-inflammatory cytokines [3] [4].

| Key Documented Effects | - Telomere Maintenance: Increases telomere length in human cell lines via telomerase upregulation [6].

  • Neuroprotection: Demonstrates antioxidant and protective effects on neurons in preclinical models [3].
  • Circadian Rhythm: Restores melatonin secretion and synchronizes circadian clock genes [1]. | - Immune System Regulation: Stimulates T-cell maturation and improves immune cell balance [3].
  • Anti-inflammatory Action: Reduces levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and protects the blood-brain barrier from inflammatory damage [3].
  • Behavior/Cognition: Improves memory and behavior in animal models of Alzheimer's disease [3]. | | Reported Side Effects & Risks | Generally well-tolerated in animal studies. Potential risks include unknown long-term human safety, possible allergic reactions, and local injection site irritation [3] [7]. | Considered well-tolerated in animal studies. Potential risks include disruption of the immune system's physiological balance and a lack of long-term safety data in humans [3]. | | Legal & Regulatory Status | Classified as an experimental research compound; not approved for clinical use as a drug in the US, Europe, or Canada [3] [7]. | Has research substance status; not approved for routine use in humans outside of clinical trials [3]. |

Experimental Data and Protocols

For researchers, the methodology and outcomes of key experiments are critical for evaluating these peptides.

This compound: Telomere Lengthening in Human Cell Lines

A 2025 study quantitatively demonstrated this compound's effect on telomere length in both normal and cancer cell lines [6].

  • Experimental Workflow:
    • Cell Lines: Human normal fibroblast (IBR.3), normal epithelial (HMEC), and breast cancer cells (21NT, BT474).
    • Treatment: Cells were treated daily with this compound at various concentrations (e.g., 0.1 - 1.0 µg/mL) for 3 weeks (normal cells) or 4 days (cancer cells).
    • Analysis: DNA, RNA, and proteins were extracted. Telomere length was measured via qPCR, telomerase activity was assessed, and hTERT mRNA expression was quantified.
  • Key Findings:
    • Normal Cells: this compound induced a dose-dependent extension of telomere length through the upregulation of hTERT mRNA expression and telomerase enzyme activity.
    • Cancer Cells: Telomere lengthening occurred predominantly through a different mechanism called ALT (Alternative Lengthening of Telomeres).

This workflow illustrates the key stages of investigating this compound's effects on telomeres in vitro:

G Start Start Experiment CellCulture Culture Target Cell Lines (Normal & Cancer) Start->CellCulture Treatment Daily this compound Treatment (Varying Doses) CellCulture->Treatment Incubation Incubate for 3 Weeks (Normal) or 4 Days (Cancer) Treatment->Incubation Harvest Harvest and Extract DNA/RNA/Protein Incubation->Harvest Analysis Analyze: Telomere Length (qPCR) Telomerase Activity hTERT Expression Harvest->Analysis Results Interpret Mechanism: Normal Cells: Telomerase Upregulation Cancer Cells: ALT Activation Analysis->Results

Thymulin: Anti-Inflammatory Action in Cellular Models

A 2000 study investigated the immunomodulatory potential of thymulin in an in vitro model of fetal alveolar epithelial cells [4].

  • Experimental Workflow:
    • Cell Model: Fetal alveolar type II epithelial cells.
    • Induction of Inflammation: Cells were treated with endotoxin (e.g., LPS) to stimulate the release of pro-inflammatory cytokines (IL-1β, TNF-α, IL-6).
    • Treatment: Cells were co-treated with thymulin, both with and without the addition of Zinc (Zn²⁺).
    • Analysis: Cytokine levels in the medium were measured to assess thymulin's inhibitory effects. The role of an IL-10-sensitive pathway was also analyzed.
  • Key Findings:
    • Thymulin selectively ameliorated endotoxin-induced IL-1β release in a dose-dependent manner but showed no direct effect on TNF-α or IL-6.
    • The anti-inflammatory effect on IL-1β was synergistically amplified by Zinc.
    • Thymulin's action was linked to the upregulation of a protective, anti-inflammatory IL-10-sensitive pathway.

The following diagram outlines the experimental procedure for evaluating Thymulin's anti-inflammatory effects:

G Start Start Experiment Culture Culture Fetal Alveolar Type II Epithelial Cells Start->Culture Inflame Induce Inflammation (Endotoxin e.g., LPS) Culture->Inflame Treat Co-treat with: Thymulin ± Zinc (Zn²⁺) Inflame->Treat Measure Measure Cytokine Release (IL-1β, TNF-α, IL-6) Treat->Measure Pathway Analyze Anti-inflammatory Pathways (e.g., IL-10) Measure->Pathway Result Interpret Effect: Dose-dependent reduction of IL-1β Amplification by Zinc Pathway->Result

Critical Research Considerations

  • Preliminary Evidence: The current body of evidence for both peptides is largely preliminary, derived from in vitro studies and animal models. There is a significant lack of large-scale, randomized controlled trials (RCTs) in humans [3].
  • Elevated Risk Profile: Due to the absence of comprehensive human safety data, the risk profile for research and potential translation is currently assessed as elevated [3]. Long-term effects and safety in sensitive populations are unknown.
  • Regulatory Status: Both this compound and thymulin are not approved drugs in most jurisdictions. They are classified as experimental research chemicals, and their use in humans is restricted to controlled clinical trials [3] [7] [5].

References

Quantitative Evidence for Telomerase Activation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative findings from a seminal 2025 study, which offers a direct biomolecular pathway analysis for Epitalon's effects [1] [2] [3].

Cell Type / Line Treatment Protocol Key Quantitative Findings Proposed Primary Mechanism

| Normal Human Cells (Fibroblasts IBR.3, Epithelial HMEC) | 1.0 μg/mL daily for 3 weeks [1] | • Dose-dependent telomere length extension [1] • Upregulation of hTERT mRNA expression [1] • Increased telomerase enzyme activity [1] | Telomerase activation via hTERT upregulation [1] | | Breast Cancer Cells (21NT, BT474) | 0.1, 0.2, 0.5, and 1.0 μg/mL daily for 4 days [1] | • Significant telomere length extension [1] • Activation of ALT (Alternative Lengthening of Telomeres) pathway [1] | ALT activation (telomerase-independent) [1] | | Bovine Cumulus-Oocyte Complexes | Specific concentration not detailed in abstract [4] | • Enhanced telomerase activity (ELISA) [4] • Increased TERT protein expression (Western Blot) [4] • Improved oocyte maturation & embryo development [4] | Telomerase activation [4] |

Detailed Experimental Protocols

For fellow researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key studies.

  • Cell Culture and Treatment (Al-Dulaimi et al., 2025): The study used a range of human cell lines. Normal cells (IBR.3 fibroblasts and HMEC epithelial cells) were treated daily with 1.0 μg/mL of this compound for three weeks. Cancer cell lines (21NT and BT474) were treated with a dose range (0.1 - 1.0 μg/mL) for four days. This compound was dissolved in bacteriostatic water [1] [5].
  • Telomere Length Measurement (qPCR): DNA was extracted using a commercial purification kit. Telomere length was estimated via qPCR by creating a standard curve from serial dilutions of a telomere standard oligomer (TTAGGG)14. The single-copy gene 36B4 was used as a genomic DNA control and for copy number determination. Ct values from qPCR were plotted on the standard curve to calculate total telomere length in kilobases [1].
  • Analysis of Telomerase Pathway (qPCR and ELISA): RNA was extracted and converted to cDNA for gene expression analysis. hTERT mRNA expression was measured using qPCR with specific primers [1]. Telomerase enzyme activity was quantified using an ELISA-based assay, which was also employed in the bovine oocyte study [4].

Mechanism of Action: Signaling Pathways

The research indicates that this compound's mechanism depends on the cell type. The following diagram synthesizes the two primary pathways identified in the 2025 study.

G cluster_normal Normal Human Cells cluster_cancer Breast Cancer Cell Lines This compound This compound hTERT_Upregulation hTERT mRNA Upregulation This compound->hTERT_Upregulation ALT_Activation ALT Pathway Activation This compound->ALT_Activation Telomerase_Activation Telomerase Enzyme Activation hTERT_Upregulation->Telomerase_Activation Telomere_Elongation_Normal Telomere Length Extension Telomerase_Activation->Telomere_Elongation_Normal Telomere_Elongation_Cancer Telomere Length Extension ALT_Activation->Telomere_Elongation_Cancer

Comparative Analysis & Research Implications

When compared to other telomerase-activating compounds like TA-65 (cycloastragenol) and resveratrol, this compound stands out due to the recency and directness of its quantitative evidence, particularly the clear demonstration of the hTERT pathway in normal human cells [1].

For the research community, the data presents a compelling dual nature:

  • Promise: this compound is a potent candidate for exploring cellular longevity and healthspan in normal systems. Its application in improving bovine oocyte maturation and embryo development further highlights its potential in biotechnology and reproductive medicine [4].
  • Precaution: The robust activation of the ALT pathway in cancer cell lines is a critical safety consideration [1]. This underscores the necessity for extensive research into its effects on pre-malignant or cancerous cells before any therapeutic development.

Key Research Gaps and Future Directions

While the 2025 data is significant, several questions remain paramount for clinical translation:

  • In Vivo Effects: How do these cellular mechanisms translate to telomere length and health outcomes in whole organisms, particularly in humans?
  • Delivery & Pharmacokinetics: As noted in other analyses, optimal delivery methods (injection vs. nasal spray) and long-term pharmacokinetics require further investigation [6] [7].
  • Long-term Safety: The potential effects on cancer development and progression due to ALT activation need to be thoroughly evaluated in more complex models.

References

Summary of Epitalon Research Findings

Author: Smolecule Technical Support Team. Date: February 2026

Proposed Mechanism / Benefit Experimental Model & Key Findings Level of Evidence
Telomere Lengthening & Telomerase Activation [1] [2] Human Cell Lines: Dose-dependent telomere length extension in normal breast epithelial cells and fibroblasts via hTERT mRNA upregulation and increased telomerase activity [1] [2]. In Vitro

| Melatonin Regulation & Sleep Improvement [3] [4] | Human Trial (75 women): 0.5 mg/day increased melatonin synthesis by 160% vs. placebo [4]. Rat Pinealocyte Cells: Increased biomarkers for melatonin synthesis (AANAT, pCREB) [3]. | Human Trial / In Vitro | | Antioxidant & Cell Protective Effects [5] | Mouse Oocytes: 0.1 mM concentration reduced intracellular ROS, decreased spindle defects, and increased mitochondrial membrane potential, protecting against age-related damage [5]. | In Vitro | | Immune Function Modulation [3] | Mouse Splenocytes: Elevated interleukin-2 (IL-2) mRNA levels within 5 hours [3]. Rat Pineal Gland Cultures: Enhanced B-cell marker CD20 expression [3]. | In Vitro | | Tumor Suppression [4] | Rat & Mouse Models: Subcutaneous injections resulted in smaller and fewer tumors compared to control groups [4]. | In Vivo (Animal) | | Lifespan Extension [4] | Mouse Model: Treatment decreased chromosome aberrations and increased the lifespan of the last 10% of survivors by 13.3% [4]. | In Vivo (Animal) |

Detailed Experimental Protocols

For researchers, the methodologies from key studies provide a foundation for experimental design.

  • Telomere Length Analysis in Human Cell Lines [1] [2]:

    • Cell Culture & Treatment: Human breast cancer cell lines (21NT, BT474) and normal epithelial (HMEC) and fibroblast (IBR.3) cells were cultured.
    • Epitalon Administration: Cells were treated daily with various concentrations of this compound (e.g., 0.1, 0.2, 0.5, and 1.0 μg/mL) for defined periods (4 days for cancer cells, 3 weeks for normal cells).
    • DNA/RNA Extraction: DNA and RNA were isolated using commercial kits (e.g., Promega Wizard genomic DNA purification kit).
    • qPCR Analysis: Telomere length was estimated via qPCR, using a telomere standard oligomer for a standard curve and the single-copy gene 36B4 as a genomic DNA control. Ct values were used to calculate total telomere length in kilobases.
  • Protection of Mouse Oocytes from Aging [5]:

    • Oocyte Collection & Culture: Ovulated mouse oocytes were collected and cultured in M2 medium.
    • This compound Treatment: Oocytes were treated with this compound at 0.1 mM concentration and evaluated at 6h, 12h, and 24h of culture.
    • Outcome Measures:
      • Reactive Oxygen Species (ROS): Measured using confocal microscopy with fluorescent dyes.
      • Spindle Integrity: Analyzed by staining with α-tubulin antibody and Hoechst 33342 for chromosomes.
      • Mitochondrial Function: Assessed via mitochondrial membrane potential and DNA copy number.
      • Apoptosis: Measured to evaluate cell death.

Proposed Signaling Pathways and Mechanisms

The diagram below synthesizes the primary mechanisms of action for this compound as reported in the literature. It highlights its multi-pathway influence on key hallmarks of aging.

G cluster_1 Cellular Aging & Replication cluster_2 Oxidative Stress & Mitochondria cluster_3 Circadian Rhythm & Neuroendocrine cluster_4 Immune Regulation This compound This compound Telomerase Telomerase This compound->Telomerase Upregulates hTERT mRNA Antioxidant Antioxidant This compound->Antioxidant Activates Nrf2 Pathway? Mitochondria Mitochondria This compound->Mitochondria Supports Function Pineal Pineal This compound->Pineal Stimulates IL2 IL2 This compound->IL2 Elevates mRNA Levels Telomere Telomere Senescence Senescence Telomere->Senescence Delays Telomerase->Telomere Extends ROS ROS Antioxidant->ROS Reduces Melatonin Melatonin Pineal->Melatonin Increases Synthesis Clock_Genes Clock_Genes Melatonin->Clock_Genes Re-entrains Immune_Cells Immune_Cells IL2->Immune_Cells Modulates Activity

Important Research Considerations and Gaps

  • Lack of Large-Scale Human Trials: The most significant gap is the absence of large-scale, long-term human clinical trials. Much of the evidence for telomere lengthening and anti-aging benefits comes from cell and animal studies [6].
  • Safety Profile is Not Fully Established: While some human trials have not reported serious adverse events, a 2025 systematic review notes that critical safety information is still missing [4]. The FDA has also included this compound in a list of peptides that pose a potential risk of immunogenicity (an unwanted immune response) [4].
  • Cancer Research Duality: A 2025 study highlighted that this compound can also significantly extend telomeres in cancer cell lines by activating the Alternative Lengthening of Telomeres (ALT) pathway [1] [2]. This underscores the need for extensive safety research, particularly regarding its potential effects on pre-existing malignancies.

I hope this structured overview is helpful for your comparative analysis. The field is evolving rapidly, so keeping abreast of newly published studies will be essential.

References

Mechanisms of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon is proposed to influence aging through multiple biological pathways. The diagram below synthesizes these core mechanisms based on the current research, highlighting its multi-target nature.

G cluster_pathways Core Aging Pathways Influenced by this compound cluster_molecular Molecular & Cellular Effects cluster_outcomes Potential Longevity Outcomes This compound This compound Telomere Telomere Maintenance This compound->Telomere Epigenetic Epigenetic Regulation This compound->Epigenetic Oxidative Oxidative Stress Resilience This compound->Oxidative Immune Immune Recalibration This compound->Immune Circadian Circadian Rhythm Restoration This compound->Circadian Telomerase Activates Telomerase Telomere->Telomerase hTERT Upregulates hTERT mRNA Telomere->hTERT ALT Activates ALT (in cancer cells) Telomere->ALT In vitro [1] Chromatin Loosens Chromatin Structure Epigenetic->Chromatin Nrf2 Activates Nrf2 Pathway Oxidative->Nrf2 Theoretical [2] Antioxidants Boosts Antioxidant Enzymes Oxidative->Antioxidants IL2 Upregulates IL-2 mRNA Immune->IL2 In vitro (Mice) [3] [4] TCells Rebalances T-cell Ratios Immune->TCells In vitro (Rat) [3] [4] AANAT Stimulates AANAT Enzyme Circadian->AANAT In vitro (Rat) [3] [4] Melatonin Promotes Melatonin Synthesis Circadian->Melatonin Human Trial [5] DNA_Prot DNA & Chromosome Protection Telomerase->DNA_Prot In vitro [1] Gene_Expr Youthful Gene Expression Chromatin->Gene_Expr Theoretical [2] Oxid_Prot Reduced Oxidative Damage Antioxidants->Oxid_Prot Immune_Bal Improved Immune Function IL2->Immune_Bal Rhythm Restored Circadian Cycles AANAT->Rhythm Melatonin->Rhythm Longevity Extended Healthspan & Lifespan DNA_Prot->Longevity Gene_Expr->Longevity Oxid_Prot->Longevity Immune_Bal->Longevity Rhythm->Longevity

  • This compound's Multi-Target Action on Hallmarks of Aging*

Summary of Animal and In Vitro Studies

The table below summarizes key experimental findings on this compound's effects on longevity and age-related parameters.

Model Type Species/Cell Line Treatment Regimen Key Findings Primary Reference
In Vitro (Telomere) Human normal fibroblast (IBR.3) & epithelial (HMEC) cells 1.0 µg/mL daily for 3 weeks Telomere length extension via upregulation of hTERT mRNA and telomerase activity. [1]
In Vitro (Telomere) Human breast cancer cell lines (21NT, BT474) 0.1-1.0 µg/mL daily for 4 days Telomere length extension primarily via ALT activation. [1]
In Vivo (Lifespan) Mice Not specified in result 13.3% lifespan extension in the last 10% of survivors; decreased frequency of chromosome aberrations. [5]
In Vivo (Immune) CBA mouse splenocytes In vitro treatment Elevated IL-2 mRNA levels within 5 hours, indicating rapid immune modulation. [3] [4]
In Vivo (Circadian) Human trial (75 women) 0.5 mg/day subcutaneously Increased melatonin synthesis by 160% compared to placebo. [5]
In Vitro (Circadian) Rat pinealocyte cells In vitro treatment Increased AANAT & pCREB, suggesting direct effect on melatonin synthesis. [3] [4]
In Vivo (Tumor) Rats & Mice 5 injections/week Smaller and fewer tumors in cancer-induced models. [5]

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from key studies.

In Vitro Telomere Length Analysis (2025)

This recent study detailed the mechanism of telomere length extension in both normal and cancer human cell lines [1].

G Cell_Culture Cell Culture • Human breast cancer lines (21NT, BT474) • Normal epithelial & fibroblast cells (HMEC, IBR.3) Treatment Treatment with this compound • Cancer cells: 0.1, 0.2, 0.5, 1.0 µg/mL for 4 days • Normal cells: 1.0 µg/mL for 3 weeks Cell_Culture->Treatment Analysis Sample Collection & Analysis • DNA, RNA, and proteins extracted • qPCR for telomere length & hTERT expression • Immunofluorescence Treatment->Analysis Results Result Interpretation • Dose-dependent telomere extension in normal cells • Mechanism: Telomerase (normal) vs. ALT (cancer) Analysis->Results

  • Workflow: In Vitro Telomere Length Analysis*
  • Cell Culture & Treatment: Human cell lines were maintained in standard media. This compound was dissolved in bacteriostatic water to a stock concentration of 2.5 mg/mL and applied daily at specified doses [1].
  • DNA/RNA Extraction & Telomere Length Measurement: Genomic DNA was isolated using a commercial purification kit. Telomere length was estimated using a quantitative PCR (qPCR) method, with a single-copy gene (36B4) used as a genomic DNA control. Ct values were plotted on a standard curve to calculate total telomere length in kilobases [1].
In Vivo Lifespan and Tumorigenesis Studies

Older foundational studies in rodents form the basis for this compound's lifespan and tumor suppression claims.

  • Lifespan Study in Mice: A 2003 study reported that this compound treatment decreased the frequency of chromosome aberrations in bone marrow cells and increased the lifespan of the last 10% of survivors by 13.3% [5].
  • Tumor Suppression Study in Rats: A 2002 study involved administering five subcutaneous this compound injections per week to cancer-induced rats. The results showed that treated subjects had smaller and fewer tumors compared to the control group [5].

Discussion and Research Implications

  • Differential Mechanism in Cancer vs. Normal Cells: The 2025 finding that this compound extends telomeres via the Alternative Lengthening of Telomeres (ALT) pathway in cancer cells is critical. It suggests that while it may be beneficial in normal cells, its effect on cancerous cells could pose a risk and warrants extreme caution [1].
  • Multi-Faceted Geroprotective Action: The evidence supports that this compound does not target a single hallmark of aging. Its potential synergy across telomere maintenance, epigenetic regulation, oxidative stress reduction, immune function, and circadian rhythm restoration makes it a broad-spectrum, albeit complex, geroprotective candidate [2].
  • Significant Data Gaps: It is crucial to note that much of the data, particularly on lifespan extension and tumor suppression, comes from older animal studies. The search results indicate a lack of large-scale, long-term human trials and a need for more extensive toxicology and pharmacokinetic data in humans [5] [6].

Conclusion

This compound represents a fascinating, multi-mechanism approach to modulating aging processes. Preclinical evidence indicates potential for telomere support, immune modulation, and lifespan extension. However, its differential effects in cancer cells and the lack of robust clinical trial data mean it remains a research-grade compound, not a clinical therapeutic.

Further investigation is needed to fully understand its long-term safety, optimal dosing, and precise mechanisms of action before any clinical application can be considered.

References

Epitalon vs NAD+ precursors mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action: A Detailed Look

The therapeutic potential of these compounds lies in their distinct biological pathways.

Epitalon's Pathways

This compound is a synthetic version of a natural pineal gland peptide. Its mechanisms are primarily linked to systemic regulation and genetic stability.

This compound This compound Pineal_Gland Pineal_Gland This compound->Pineal_Gland Telomerase Telomerase This compound->Telomerase Gene Expression\n& DNA Repair Gene Expression & DNA Repair This compound->Gene Expression\n& DNA Repair Melatonin Melatonin Pineal_Gland->Melatonin Clock_Genes Clock_Genes Pineal_Gland->Clock_Genes Telomere_Lengthening Telomere_Lengthening Telomerase->Telomere_Lengthening Activates Circadian Rhythm\nRegulation & Improved Sleep Circadian Rhythm Regulation & Improved Sleep Melatonin->Circadian Rhythm\nRegulation & Improved Sleep Stimulates Restored Circadian\nOscillators Restored Circadian Oscillators Clock_Genes->Restored Circadian\nOscillators Re-entrains Delayed Cellular\nSenescence Delayed Cellular Senescence Telomere_Lengthening->Delayed Cellular\nSenescence Leads to Reduced Oxidative Stress\n& Improved Immune Function Reduced Oxidative Stress & Improved Immune Function Gene Expression\n& DNA Repair->Reduced Oxidative Stress\n& Improved Immune Function Promotes

NAD+ Precursors' Pathways

NAD+ is a crucial coenzyme for energy metabolism and cellular repair. Its levels decline with age, and precursors like NR and NMN aim to restore them.

NR/NMN NR/NMN ↑ Intracellular NAD+ ↑ Intracellular NAD+ NR/NMN->↑ Intracellular NAD+ Sirtuins Sirtuins ↑ Intracellular NAD+->Sirtuins PARPs PARPs ↑ Intracellular NAD+->PARPs Energy Metabolism Energy Metabolism ↑ Intracellular NAD+->Energy Metabolism Mitochondrial Biogenesis Mitochondrial Biogenesis Sirtuins->Mitochondrial Biogenesis Metabolic Regulation Metabolic Regulation Sirtuins->Metabolic Regulation DNA Repair & Genome Stability DNA Repair & Genome Stability Sirtuins->DNA Repair & Genome Stability PARPs->DNA Repair & Genome Stability Improved Cellular Energy Improved Cellular Energy Mitochondrial Biogenesis->Improved Cellular Energy Improved Insulin Sensitivity Improved Insulin Sensitivity Metabolic Regulation->Improved Insulin Sensitivity ATP Production ATP Production Energy Metabolism->ATP Production Age-Related NAD+ Decline Age-Related NAD+ Decline Age-Related NAD+ Decline->↑ Intracellular NAD+ Precedes

Comparison of Experimental & Clinical Evidence

The evidence base for these compounds varies significantly in terms of human data and primary outcomes.

Aspect This compound NAD+ Precursors
Evidence Rating Limited human data; considered experimental [1] [2] Substantial human clinical data available [3]
Key Experimental Models Human fibroblasts, rodents, non-human primates [2] Rodents, human clinical trials [4] [3]

| Key Reported Outcomes | Cellular: Telomere lengthening in human cells [2] Systemic: Improved circadian rhythms, immune rebalancing [2] | Human Trials: • ↑ NAD+ in blood (e.g., ~60% with NR) [3] • Improved insulin sensitivity [3] • Improved vascular flexibility [3] | | Sample Experimental Protocols | Human Cells: 0.1-10 µg/mL in culture [2] Human Subcutaneous: 5-10 mg daily for 10-20 days, repeated quarterly [1] | Human Oral: • NR: 500-1000 mg daily [3] • NMN: 250-600 mg daily [4] [3] |

Example Experimental Protocols for Researchers

For laboratory research, specific protocols have been utilized.

Protocol 1: this compound and Telomere Lengthening in Human Cells
  • Objective: To assess the effect of this compound on telomere length and replicative lifespan in human cells [2].
  • Methodology:
    • Cell Culture: Use human fibroblasts or other relevant cell lines.
    • Treatment: Apply this compound at concentrations reported in the range of 0.1 to 10 µg/mL to the culture medium [2].
    • Duration: Treat cells over multiple population doublings.
    • Analysis:
      • Telomere Length: Measure using quantitative fluorescence in situ hybridization (qFISH) or PCR-based techniques.
      • Replicative Lifespan: Determine by calculating the number of population doublings until senescence, comparing treated cells to untreated controls.
  • Key Findings: Studies report that this compound can activate telomerase and lengthen telomeres, extending cellular replicative lifespan beyond the typical Hayflick limit while preserving youthful cell function [2].
Protocol 2: Assessing NAD+ Booster Efficacy in Humans
  • Objective: To evaluate the efficacy of an NAD+ precursor (e.g., NR or NMN) in raising NAD+ levels in human participants [4] [3].
  • Methodology:
    • Study Design: Randomized, double-blind, placebo-controlled trial.
    • Participants: Recruit adults across a broad age range (e.g., 20-80 years).
    • Intervention: Administer a daily oral dose of the precursor (e.g., NR at 500 mg twice daily or NMN at 600 mg daily) for a set period, typically 4 to 12 weeks [4] [3].
    • Sample Collection: Collect blood samples at baseline and at regular intervals during the study.
    • Analysis:
      • NAD+ Measurement: Quantify NAD+ concentration in whole blood or peripheral blood mononuclear cells (PBMCs) using fluorometric or LC-MS/MS assays [4].
      • Downstream Effects: Measure potential biomarkers such as SIRT1 activity, NAMPT expression, and inflammatory cytokines (e.g., IL-2) in plasma [4].
  • Key Findings: Clinical studies have consistently shown that NR and NMN supplementation can significantly increase NAD+ levels in blood (e.g., by ~60% to over 100% in some cases) and are associated with improved metabolic and inflammatory markers [3].

Key Considerations for Research and Development

  • This compound's Broad Targeting: Unlike single-target interventions, this compound acts on at least five hallmarks of aging (telomere maintenance, epigenetic regulation, oxidative stress resilience, immune recalibration, and circadian rhythm), making it a "multi-pathway geroprotector" [2].
  • NAD+ Precursor Limitations and Strategies: A simple precursor approach can be limited by age-related changes in the NAD+ metabolism machinery. A systems approach—simultaneously providing a precursor while upregulating NAMPT and inhibiting NAD+-consuming enzymes like CD38—has shown greater efficacy in raising NAD+ levels in human trials [4].
  • Safety and Regulatory Status:
    • This compound is an experimental peptide with no large-scale human safety data. Its long-term risk profile, especially theoretical concerns regarding telomerase activation in pre-existing malignancies, requires further study [1] [2].
    • NAD+ Precursors like NR and NMN generally have a good safety profile in clinical trials, with mostly mild side effects (headache, fatigue, GI issues). Notably, the FDA has classified NMN as a drug in the US, restricting its sale as a dietary supplement and underscoring its status as a serious investigational therapeutic [3].

References

Epitalon antioxidant vs other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Antioxidant Compound Comparison

Compound Core Mechanism & Specificity Key Experimental Models & Findings

| Epitalon (AEDG) [1] [2] [3] | Multi-pathway & Gene-Regulatory: Exerts effects via epigenetic modulation, gene expression regulation (e.g., Nrf2 activation), and potentially direct DNA binding. Its action is indirect and system-wide. [4] [2] | In Vitro (ARPE-19 cells): Restored impaired wound healing under high glucose conditions by reducing ROS and inhibiting EMT/fibrosis. [4] In Vitro (Human neuroblastoma NB7 cells): Displayed anti-hypoxic properties, fully preventing the hypoxia-induced decrease in IDE and NEP mRNA levels. [1] [3] | | N-acetylcysteine (NAC) [5] [6] [7] | Direct Precursor & Scavenger: Directly provides cysteine for glutathione (GSH) synthesis, replenishing the body's primary antioxidant. Also acts as a direct scavenger of reactive oxygen species. [6] [7] | In Vitro (RL95-2 cells): Showed a dose-dependent protective effect against H₂O₂-induced cytotoxicity. [5] In Vivo (Chicken model): Significantly reduced oxidative damage (LPO, ROS, PC) in brain mitochondria induced by emesis and increased GSH levels. [6] | | Flavonoids (e.g., Quercetin) [5] [6] [7] | Direct Scavenging & Enzyme Modulation: Potent direct free radical scavengers due to their phenolic structure. Can also modulate the activity of antioxidant enzymes. [5] | In Vitro (RL95-2 cells): Quercetin demonstrated a dose-dependent protective effect against H₂O₂-induced cytotoxicity. [5] In Vivo (Chicken model): Similar to NAC, reduced oxidative stress biomarkers in brain mitochondria and improved mitochondrial function. [6] |

Experimental Protocol Overview

For a rigorous comparison, here are the key methodologies from the cited studies on this compound and the classic antioxidants.

This compound Study in Diabetic Retinopathy Model [4]
  • Cell Line: Human retinal pigment epithelial cell line (ARPE-19).
  • Disease Model: Cells exposed to High Glucose (HG) condition (35 mM D-glucose) to mimic diabetic retinopathy.
  • Treatment: this compound at concentrations of 20, 40, and 60 ng/mL.
  • Key Assays:
    • IncuCyte Scratch Wound Assay: To monitor and quantify cell migration and wound closure over 48 hours.
    • ROS Measurement: Intracellular ROS levels were measured using a DCFH-DA assay.
    • Gene Expression Analysis: qRT-PCR to assess changes in antioxidant and fibrosis-related genes.
  • Outcome Measures: Relative wound density, percentage of ROS levels, expression of EMT and fibrosis markers.
NAC & Quercetin Study in Oxidative Stress Model [5]
  • Cell Line: Human endometrial carcinoma cell line (RL95-2).
  • Oxidative Insult: Treatment with H₂O₂ at concentrations inducing moderate cytotoxicity (2-4 mM) for 3 hours.
  • Antioxidant Pre-treatment: Cells were pre-incubated with NAC, Quercetin, Catechin, or α-Tocopherol for 20 hours prior to H₂O₂ exposure.
  • Key Assay:
    • Cell Viability (MTT Assay): Measured at two timepoints—immediately after the 3-hour H₂O₂ exposure and 24 hours later—to assess recovery.
  • Outcome Measure: Percentage of cell viability compared to control.

Mechanism of Action Diagrams

The fundamental difference lies in this compound's indirect, system-level approach versus the direct scavenging or replenishing actions of classic antioxidants. The diagrams below illustrate these distinct pathways.

G cluster_0 Classic Antioxidants (NAC, Quercetin) cluster_1 This compound NAC NAC (Precursor) GSH Glutathione (GSH) Synthesis NAC->GSH Provides Cysteine Quercetin Quercetin (Scavenger) DirectScavenge Direct ROS Scavenging Quercetin->DirectScavenge GSH->DirectScavenge OxDamage1 Oxidative Damage (Lipid Peroxidation, DNA Damage) DirectScavenge->OxDamage1 Reduces This compound This compound NuclearEntry Cell & Nuclear Entry This compound->NuclearEntry GeneReg Gene Expression Regulation This compound->GeneReg NRF2 Activates Nrf2 Pathway GeneReg->NRF2 AntioxidantEnzymes Induces Antioxidant Enzymes (SOD, etc.) NRF2->AntioxidantEnzymes OxDamage2 Oxidative Damage (Lipid Peroxidation, DNA Damage) AntioxidantEnzymes->OxDamage2 Reduces ROS Reactive Oxygen Species (ROS) ROS->OxDamage1 Induces ROS->OxDamage2 Induces

Figure 1. Comparative Antioxidant Mechanisms: Direct Action vs. System-Level Regulation

This compound's gene-regulatory activity involves specific interactions with nuclear components, a process detailed in the following workflow.

G Start This compound (AEDG) Entry Permeates Cell & Nuclear Membranes Start->Entry BindDNA Binds Specific DNA Sequences (e.g., CAG) Entry->BindDNA BindHistone Binds Histones (H1/6, H1/3) Entry->BindHistone Chromatin Chromatin Remodeling & Loosening BindDNA->Chromatin BindHistone->Chromatin GeneExp Altered Gene Expression Chromatin->GeneExp Up1 ↑ Antioxidant Enzyme Expression GeneExp->Up1 Up2 ↑ DNA Repair & Stability GeneExp->Up2 Up3 ↑ Telomerase Activity GeneExp->Up3 Outcomes Functional Outcomes

Figure 2. this compound's Gene-Regulatory Mechanism of Action

Conclusion for Researchers

  • This compound represents a novel class of indirect, system-level regulators. Its promise lies in potentially recalibrating broader age-related degenerative processes (retinopathy, circadian disruption, epigenetic drift) by modulating gene expression [4] [2]. However, its translational path is longer, with a need for more robust pharmacokinetic and long-term safety data [2] [8].
  • Classic Antioxidants (NAC, Quercetin) are direct scavengers and redox balancers. They are best suited for research and applications focused on directly mitigating acute oxidative insult and supporting endogenous glutathione reserves [5] [6] [7]. Their profiles are generally better understood.

For research planning, this mechanistic distinction is critical: this compound is a candidate for complex, chronic conditions linked to aging, while classic antioxidants may be more appropriate for models of acute oxidative stress.

References

Evidence for Epitalon's Effect on Melatonin Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Study Model Key Finding on Melatonin Experimental Protocol Summary Citation
Aged Rhesus Monkeys Restored diminished nocturnal melatonin secretion to levels closer to those in young monkeys. Epitalon administered via injection for 10 days; plasma melatonin concentrations measured at different times over a 24-hour period. [1]
Rat Pinealocyte Cells Increased activity of AANAT (a key enzyme in melatonin synthesis) and the pCREB transcription factor. Cultured pinealocytes treated with this compound; AANAT and pCREB levels measured via immunohistochemistry. Effects were more prolonged than other peptides. [2]
Isolated Rat Pineal Glands No direct effect on melatonin secretion from isolated glands, with or without a β-adrenergic agonist. Perifused pineal glands from young and aged rats were treated with this compound, and melatonin release into the medium was measured. [2]

Comparative Mechanisms of Action

While direct quantitative comparisons are limited, different peptides influence sleep and circadian biology through distinct pathways. The table below contrasts this compound's mechanism with other common peptides.

Peptide Primary Stated Benefit Proposed Mechanism of Action
This compound Longevity, circadian rhythm regulation Regulates the pineal gland, potentially stimulating natural melatonin synthesis and activating telomerase [3] [4] [5].
DSIP Deep sleep induction A neuromodulator that supports natural sleep architecture and prolongs deep sleep stages without disrupting REM/NREM cycles [6] [7].
CJC-1295 / Ipamorelin Muscle growth, recovery Stimulates the pituitary gland to release growth hormone (GH), which can improve sleep quality [3] [6].
BPC-157 Gut and tissue repair Accelerates healing of tendons, ligaments, and the gut; effects on sleep are likely indirect through systemic healing and reducing inflammation [3].

Experimental Workflow & Mechanism

For researchers, understanding the experimental approach and theoretical pathway is crucial. The diagram below outlines a common workflow for studying this compound's effects in an in vivo model, and the proposed cellular mechanism based on available evidence.

cluster_workflow In Vivo Study Workflow cluster_mechanism Proposed Cellular Mechanism (In Vitro) W1 Subject Grouping (Young vs. Aged) W2 Baseline Melatonin Measurement W1->W2 W3 Administer this compound (e.g., 10-day injection) W2->W3 W4 Post-Treatment Melatonin Measurement W3->W4 W5 Data Analysis (Compare circadian rhythm) W4->W5 M1 This compound (Ala-Glu-Asp-Gly) M2 Pinealocyte M1->M2 M3 ↑ pCREB Transcription Factor M2->M3 M4 ↑ AANAT Enzyme Activity M3->M4 M5 Potential Increase in Melatonin Synthesis M4->M5

Research Considerations

Based on the available literature, here are key points for researchers considering this compound studies:

  • Optimal Response in Aging Models: Evidence suggests this compound's most significant effects on melatonin occur in subjects with age-related pineal degradation [1] [5]. Studies in young, healthy models may show negligible effects.
  • Route of Administration Matters: Most research uses subcutaneous or intramuscular injection to ensure bioavailability [4] [5]. Oral efficacy is limited due to enzymatic breakdown.
  • Cyclical, Not Continuous, Dosing: Research protocols typically use short cycles (e.g., 10-20 days of daily administration) rather than continuous dosing, as this is sufficient to "reset" regulatory pathways [4].

References

Epitalon cancer prevention research evidence

Author: Smolecule Technical Support Team. Date: February 2026

Evidence from Preclinical Studies

Study Model Carcinogen/ Cell Type Epitalon Treatment Key Quantitative Findings Reported Outcome & Proposed Mechanism Source & Year

| Rat Colon Cancer Model [1] | 1,2-dimethylhydrazine (DMH) | 0.1 mg/kg, 5x/week, subcutaneously, for 20 weeks | ↓ Tumors per rat: 0.29 (this compound) vs. 0.85 (Control) ↓ Tumor-bearing rats: 21% (this compound) vs. 48% (Control) | Inhibition of carcinogenesis: Reduced tumor incidence and multiplicity. Proposed link to pineal gland function restoration. [1] | Anisimov et al., 2002 | | Mouse Breast Cancer Model [2] | Spontaneous tumors in HER-2/neu transgenic mice | 1 mg/L in drinking water, from age 2 months until death | ↓ Tumor incidence: ~30% (at 15.5 months) ↑ Mean life expectancy: ~13% (from 12.1 to 13.7 months) | Delayed tumor development & increased lifespan: Slowed progression of breast cancer and other age-related pathologies. [2] | Multiple studies cited | | Human Cell Lines (in vitro) [3] [4] | Normal fibroblast & epithelial cells | 1.0 μg/mL daily for 3 weeks | Telomere lengthening in normal cells via telomerase (hTERT) upregulation. | Dual mechanism potential: Telomere extension in normal cells may support genomic stability and healthy aging, a cancer-preventive hypothesis. [3] [4] | PMC, 2025 | | Human Cell Lines (in vitro) [3] [4] | Breast cancer cell lines (21NT, BT474) | 0.1-1.0 μg/mL daily for 4 days | Telomere lengthening in cancer cells via ALT pathway activation. | Potential cancer risk: Activates Alternative Lengthening of Telomeres (ALT) in cancer cells, potentially promoting their survival. [3] [4] | PMC, 2025 |

Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies from two key papers.

  • Protocol 1: In Vivo Rat Colon Carcinogenesis Model [1]

    • Animals: 2-month-old male outbred LIO rats.
    • Carcinogen Administration: 1,2-dimethylhydrazine (DMH), 20 mg/kg, subcutaneously, once weekly for 10 weeks.
    • Peptide Treatment: this compound, 0.1 mg/kg, subcutaneously, five times per week for 20 weeks, starting one week before the first DMH injection.
    • Endpoint Analysis: Animals were autopsied at the end of the experiment. The number, location, and size of intestinal tumors were recorded. Tumors were examined histologically.
  • Protocol 2: In Vitro Telomere Length Analysis in Human Cells [3]

    • Cell Culture: Human breast cancer cell lines (21NT, BT474) and normal cells (fibroblast IBR.3, epithelial HMEC).
    • Peptide Treatment: Cells were treated daily with this compound at various concentrations (0.1, 0.2, 0.5, and 1.0 μg/mL) for a short term (4 days for cancer cells) or long term (3 weeks for normal cells).
    • DNA Extraction & Telomere Length Measurement: DNA was isolated using a commercial purification kit. Telomere length was estimated using the quantitative PCR (qPCR) technique, with a single-copy gene (36B4) used as a genomic DNA control.

Mechanisms of Action and Signaling Pathways

The proposed mechanisms of this compound's action in the context of cancer and aging involve multiple pathways, which are summarized in the diagram below.

G cluster_normal Pathways in Normal Cells cluster_cancer Pathways in Cancer Cells cluster_other Other Geroprotective Mechanisms This compound This compound Telomerase Telomerase Activation This compound->Telomerase ALTactivation ALT Pathway Activation This compound->ALTactivation Antioxidant Antioxidant Effects (Reduces ROS) This compound->Antioxidant Immune Immune Regulation (Modulates IL-2) This compound->Immune Neuro Neuroendocrine Regulation (Modulates Melatonin) This compound->Neuro hTERT ↑ hTERT mRNA Expression Telomerase->hTERT TelomereLengtheningNormal Telomere Lengthening hTERT->TelomereLengtheningNormal HealthyAging Cellular Health & Longevity (Potential Cancer Prevention) TelomereLengtheningNormal->HealthyAging TelomereLengtheningCancer Telomere Lengthening ALTactivation->TelomereLengtheningCancer CancerPersistence Potential Cancer Cell Survival (Potential Risk) TelomereLengtheningCancer->CancerPersistence

Critical Analysis and Research Gaps

For a professional audience, it is crucial to contextualize these findings within the larger research landscape.

  • The Telomere Lengthening Paradox: The most significant and cautionary finding from recent 2025 research is that this compound induces telomere lengthening through different mechanisms in normal versus cancer cells [3] [4]. In normal cells, it upregulates telomerase, which is associated with healthy aging. However, in cancer cells, it activates the Alternative Lengthening of Telomeres (ALT) pathway. Since telomere maintenance is a hallmark of cancer, indiscriminate activation of these pathways could potentially promote pre-existing cancerous or precancerous cells.
  • Limited Human Evidence: The cancer prevention data is exclusively derived from animal models and cell cultures. There are no published clinical trials confirming its efficacy or safety for cancer prevention in humans [2] [5].
  • Incomplete Safety Profile: While some human trials for other indications (e.g., sleep) reported no severe side effects, a comprehensive safety profile is missing. The U.S. FDA has noted a potential risk of immunogenicity for this class of peptides [2]. Long-term safety, especially concerning its proliferative and telomere-lengthening effects, remains unknown [2] [5].

Conclusion

References

Epitalon vs other geroprotective peptides

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon at a Glance

The table below summarizes the key experimental findings and status of this compound based on current research.

Aspect Details from Experimental Data
Chemical Nature Synthetic tetrapeptide (Ala-Glu-Asp-Gly); modeled on the natural pineal gland extract Epithalamin [1] [2].
Signature Mechanism Activates telomerase, leading to telomere elongation in human somatic cells, extending replicative lifespan beyond the Hayflick limit [1] [3].

| Key Quantitative Findings | - Telomere Length: Extended proliferative potential of human fetal fibroblasts from 34 passages (control) to beyond 44 passages [3].

  • Lifespan: Increased lifespan of the last 10% of surviving mice by 13.3% [4] [3].
  • Melatonin: Increased melatonin synthesis by 160% vs. placebo in a human trial of 75 women [4].
  • Antioxidant Effects: Increased activities of superoxide dismutase, glutathione peroxidase, and glutathione-S-transferase in aging rats [3]. | | Other Geroprotective Effects | - Epigenetic Regulation: Binds to promoter regions, loosens chromatin, and restores youthful gene expression patterns [1].
  • Immune Recalibration: Rebalances T-cell ratios (CD4+/CD8+) and upregulates interleukin-2 (IL-2) mRNA [1] [2].
  • Circadian Rhythm Restoration: Stimulates melatonin synthesis and re-entrains core clock gene expression [1]. | | Clinical Status | Experimental. Preclinical and early human data are compelling, but large-scale trials, validated delivery methods, and long-term safety data are lacking [1] [4]. |

Detailed Experimental Data and Protocols

For research and development purposes, here is a deeper dive into the experimental evidence and methodologies behind this compound's effects.

  • Telomere Lengthening and Cell Proliferation: A foundational in vitro study used human fetal fibroblast cell cultures. The treatment group was administered this compound, while the control group was not. The primary endpoint was the number of population doublings (the Hayflick limit). The treated cells continued proliferation beyond the 44th passage, whereas the control group terminated at the 34th passage. Analysis also confirmed that telomere lengths in the treated cells were comparable to those in the original, younger cell culture [3].

  • Antioxidant Enzyme Activity: An in vivo study on aging rats measured the activity of key antioxidant enzymes in various tissues. The protocol involved administering this compound to the treatment group. Enzyme activities of superoxide dismutase (SOD), glutathione peroxidase, and glutathione-S-transferase were then quantified in the liver and other organs. Results showed a statistically significant increase in the activity of these enzymes in the this compound-treated group compared to the untreated control group [3].

  • Immune and Circadian Effects in Humans: A human clinical trial involved 75 women to assess the impact on melatonin synthesis. The intervention was a daily subcutaneous dose of 0.5 mg of this compound. Melatonin levels were measured, revealing a 160% increase in the treatment group compared to placebo [4]. Separately, studies on murine splenocytes showed that this compound elevated IL-2 mRNA levels within 5 hours, indicating a rapid immunomodulatory effect [2].

Mechanisms of Action: A Multi-Pathway Approach

This compound is characterized as a multi-pathway geroprotector, simultaneously targeting several hallmarks of aging. The diagram below synthesizes its core mechanisms based on current research.

G cluster_1 Cellular & Genetic Level cluster_2 Systemic Level This compound This compound Telomere Telomere Maintenance This compound->Telomere Epigenetic Epigenetic Regulation This compound->Epigenetic DNA_Repair DNA Repair This compound->DNA_Repair Oxidative Oxidative Stress Resilience This compound->Oxidative Immune Immune Recalibration This compound->Immune Circadian Circadian Rhythm Restoration This compound->Circadian Hormonal Hormonal Regulation This compound->Hormonal Telomerase Telomerase Telomere->Telomerase Activates Gene_Expression Gene_Expression Epigenetic->Gene_Expression Restores Youthful Patterns Genomic_Stability Genomic_Stability DNA_Repair->Genomic_Stability Enhances Antioxidant_Enzymes Antioxidant_Enzymes Oxidative->Antioxidant_Enzymes Boosts via Nrf2 IL2_Upregulation IL2_Upregulation Immune->IL2_Upregulation Upregulates TCell_Rebalance TCell_Rebalance Immune->TCell_Rebalance Promotes Melatonin Melatonin Circadian->Melatonin Stimulates Synthesis Homeostasis Homeostasis Hormonal->Homeostasis Supports Elongation Elongation Telomerase->Elongation Promotes Proliferation Proliferation Elongation->Proliferation Extends Cellular Replicative Lifespan

This diagram illustrates the multi-pathway geroprotective mechanisms attributed to this compound, from cellular to systemic effects.

Research Gaps and Safety Profile

A critical assessment for professionals must include the current limitations and potential risks.

  • Comparative Data Deficiency: The search results reveal a significant lack of head-to-head studies comparing this compound's efficacy and potency against other well-known geroprotective peptides. Its profile is largely built on individual compound studies, making a definitive comparative ranking difficult.
  • Safety and Regulatory Status: The long-term safety profile of this compound in humans is not yet established, with no large-scale toxicology studies available [1]. The U.S. Food and Drug Administration (FDA) has flagged it among peptides that pose a potential risk of immunogenicity, where the body could mount a dangerous immune response against it [4]. It is not an FDA-approved drug and is typically used in off-label or research contexts [5].

Conclusion for Researchers

However, the absence of direct comparative studies and robust long-term safety data means it remains an experimental compound. For drug development professionals, this compound represents a high-potential but high-risk candidate, necessitating more rigorous preclinical and clinical studies to validate its efficacy and safety relative to other interventions in the geroprotective landscape.

References

Epitalon safety profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Peptide Comparison at a Glance

Peptide Primary Mechanism of Action Reported Common Side Effects Stage of Research & Key Safety Gaps Key References & Experimental Models
Epitalon (Epithalon) Telomerase activation, melatonin regulation, antioxidant effects, immune modulation (IL-2) [1] [2] [3]. Generally well-tolerated; mild injection site reactions, sleep pattern changes (vivid dreams), restlessness, headache [4]. Experimental. Not FDA-approved. Lacks large-scale human safety data, long-term toxicity studies, and immunogenicity risk assessment [2] [5] [3]. In vitro human cell lines [1] [3], rodent studies [2] [3], small human trials (e.g., 75 women for sleep [2], 162 patients [2]).
BPC-157 Accelerates gut healing, tissue repair, and joint recovery [6]. Information not specified in search results. Investigational for injury recovery and chronic inflammation [6]. Safety profile from public databases not available in results. (Details from search results are limited)
Semaglutide GLP-1 agonist for appetite control and blood sugar regulation [6]. Information not specified in search results. FDA-approved for weight loss and type 2 diabetes [6]. Safety data available through FAERS and other pharmacovigilance platforms [7]. (Details from search results are limited)
CJC/Ipamorelin Stimulates natural growth hormone production [6]. Information not specified in search results. Used for hormone support and muscle building [6]. Safety profile from public databases not available in results. (Details from search results are limited)

This compound Experimental Protocols & Safety Context

For researchers designing studies, here are methodologies and critical safety considerations for this compound based on the literature.

Commonly Cited Experimental Protocols

The majority of research on this compound uses parenteral administration. A typical protocol involves [5] [4]:

  • Subcutaneous injection at a dosage of 5–10 mg per day.
  • Administration for 10–20 consecutive days.
  • Cycles are often repeated once or twice per year, reflecting its proposed cyclical, rather than continuous, use [6] [5].
Critical Analysis of Safety Data Gaps

The safety profile of this compound must be interpreted with caution due to several key limitations:

  • Limited Human Data: The largest cited human trial involved only 162 patients, with no serious side effects reported [2]. A 2025 review explicitly states that "information regarding critical issues about this peptide’s safety is missing" [1].
  • Theoretical Risks: The U.S. FDA has included this compound in a group of peptides that pose a potential risk of immunogenicity (where the body mounts an immune response against the substance), which can be life-threatening [2]. Furthermore, its mechanism of telomerase activation raises theoretical concerns about use in individuals with active malignancy, as telomerase is active in many cancer cells [4].
  • Absence from Pharmacovigilance Databases: Unlike approved drugs such as Semaglutide, this compound does not have a significant safety profile in databases like the FDA Adverse Event Reporting System (FAERS) [7]. Tools like VisDrugs, which are designed to analyze such data, are therefore not applicable for this compound risk assessment [7] [8].

This compound Proposed Mechanism of Action

The diagram below illustrates the multi-pathway mechanisms through which this compound is proposed to exert its effects, based on preclinical research.

epitalon_mechanism This compound This compound TelomereMaintenance Telomere Maintenance This compound->TelomereMaintenance CircadianRestoration Circadian Rhythm Restoration This compound->CircadianRestoration ImmuneRecalibration Immune Recalibration This compound->ImmuneRecalibration AntioxidantEffects Antioxidant Effects This compound->AntioxidantEffects EpigeneticRemodeling Epigenetic Remodeling This compound->EpigeneticRemodeling TelomeraseActivation Activates Telomerase TelomereMaintenance->TelomeraseActivation MelatoninSynthesis Stimulates Melatonin Synthesis CircadianRestoration->MelatoninSynthesis IL2Production Upregulates IL-2 mRNA ImmuneRecalibration->IL2Production Nrf2Activation Activates Nrf2 Pathway AntioxidantEffects->Nrf2Activation GeneExpression Modulates Gene Expression EpigeneticRemodeling->GeneExpression CellularLongevity Cellular Longevity TelomeraseActivation->CellularLongevity ImprovedSleep Improved Sleep Quality MelatoninSynthesis->ImprovedSleep ImmuneBalance Balanced Immune Function IL2Production->ImmuneBalance OxidativeStressReduction Reduced Oxidative Stress Nrf2Activation->OxidativeStressReduction YouthfulGenePatterns Youthful Gene Expression GeneExpression->YouthfulGenePatterns

Research Implications & Future Directions

For drug development professionals, the path forward for this compound involves addressing several critical areas:

  • Toxicology and Pharmacokinetics: Formal preclinical and Phase I clinical trials are required to establish fundamental safety parameters, including maximum tolerated dose, organ toxicity, and pharmacokinetic profile [2] [3].
  • Immunogenicity Risk Assessment: Studies must specifically investigate the potential for immune reactions, as flagged by the FDA [2].
  • Long-Term Carcinogenicity Studies: Given its mechanism of action, long-term studies are essential to rule out any tumor-promoting effects, especially with repeated cycles over many years [3] [4].
  • Standardized Formulation and Delivery: Research into reliable delivery methods (e.g., subcutaneous, intranasal) and the characterization of all stereoisomeric forms are needed to ensure consistent and safe outcomes [3].

References

Epitalon vs. Common Neuroprotective Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Epitalon Conventional Neuroprotective Products / Strategies
Primary Mechanism Multi-target: Telomere maintenance, epigenetic regulation, antioxidant, circadian rhythm restoration, immune recalibration [1]. Typically single-target: e.g., Cholinesterase inhibition or NMDA receptor antagonism [2] [3].
Key Molecular Targets Telomerase, Pineal gland (melatonin synthesis), Clock genes, IL-2 mRNA, Nrf2 pathway [1] [4] [5]. AChE, NMDA receptors, CD20 (B-cells), CD52 (lymphocytes) [2] [4].
Stage of Development Preclinical and early human trials; not FDA-approved; considered an experimental research compound [1] [6] [5]. Range from FDA-approved drugs (e.g., Ocrelizumab, Glatiramer Acetate) to various clinical and preclinical candidates [4].
Therapeutic Application Broad-spectrum geroprotector and potential neuroprotector; investigated for age-related decline and specific conditions like retinopathy [7] [1]. Indication-specific: e.g., Alzheimer's disease, Multiple sclerosis, Parkinson's disease, Stroke [2] [3] [4].
Supporting Data In vitro, in vivo (rodents, primates), and limited human studies; largely from long-term Russian research [7] [1] [5]. Large-scale, randomized, placebo-controlled human trials for approved drugs; extensive clinical data [4].

This compound's Neuroprotective Mechanisms: A Deeper Dive

This compound's proposed neuroprotection arises from its synergistic effects on several hallmarks of aging and cellular dysfunction. The diagram below illustrates the interconnected signaling pathways through which it is believed to operate.

G cluster_pathways This compound's Neuroprotective Pathways This compound This compound Telomere Telomere Maintenance This compound->Telomere Epigenetic Epigenetic Regulation This compound->Epigenetic Antioxidant Antioxidant Defense This compound->Antioxidant Circadian Circadian Rhythm This compound->Circadian Immune Immune Recalibration This compound->Immune Telomerase Telomerase Activation Telomere->Telomerase Chromatin Chromatin Loosening Epigenetic->Chromatin Nrf2 Nrf2 Pathway Activation Antioxidant->Nrf2 Melatonin Melatonin Synthesis Circadian->Melatonin IL2 IL-2 mRNA Upregulation Immune->IL2 Outcomes Potential Neuroprotective Outcomes• Reduced Cellular Senescence• Enhanced DNA Repair• Lower Oxidative Stress• Improved Neuronal Resilience• Reduced Neuroinflammation• Slowed Age-Related Decline Telomerase->Outcomes Chromatin->Outcomes Nrf2->Outcomes Melatonin->Outcomes IL2->Outcomes

The experimental evidence for these mechanisms comes from various standardized models:

  • Telomere & Telomerase Studies: Methodology: Human cell lines (e.g., fibroblasts) are cultured and treated with this compound. Telomerase activity is measured using the Telomeric Repeat Amplification Protocol (TRAP), and telomere length is assessed via qPCR or Southern blotting. Key Findings: this compound treatment has been shown to upregulate telomerase activity and increase telomere length, extending the replicative lifespan of cells beyond the typical Hayflick limit [1].
  • Antioxidant & DNA Protection Studies: Methodology: Cells (e.g., skin fibroblasts, neuronal cells) are exposed to oxidative stress inducers (e.g., H₂O₂) with and without this compound pre-treatment. Markers like malondialdehyde (MDA) and 8-oxoguanine are quantified, and the activity of antioxidant enzymes (e.g., superoxide dismutase) is measured. Key Findings: this compound reduces DNA damage markers and boosts intrinsic antioxidant defenses, partly through activation of the Nrf2 pathway [1] [5].
  • Gene Expression & Epigenetic Studies: Methodology: Techniques like RT-qPCR and RNA sequencing are used to measure changes in mRNA levels (e.g., of IL-2, clock genes) in treated cells (e.g., splenocytes, neuroblastoma cells) under normal and stressed conditions (e.g., hypoxia). In silico modeling suggests this compound can bind to DNA promoter regions. Key Findings: this compound rapidly upregulates IL-2 mRNA, protects against hypoxia-induced drops in protective enzymes, and is predicted to loosen chromatin structure, potentially restoring youthful gene expression patterns [7] [1].
  • Circadian Rhythm & Melatonin Studies: Methodology: In vitro studies using rat pinealocyte cultures treated with this compound measure the levels of key enzymes (AANAT) and transcription factors (pCREB) involved in melatonin synthesis. Human trials involve administering this compound (e.g., 0.5 mg/day) and tracking melatonin levels in saliva or urine. Key Findings: this compound increases AANAT and pCREB in pinealocytes, and in human trials, it has been shown to significantly increase melatonin secretion [7] [5].

Research Implications and Future Directions

The current data positions this compound uniquely but also highlights critical gaps:

  • Unique Value Proposition: this compound's primary distinction is its multi-target, systems-level approach, acting as a potential "geroprotector" rather than a single-disease therapeutic [1]. This contrasts with most neuroprotective products designed for specific indications like Alzheimer's or Multiple Sclerosis [2] [3].
  • Critical Research Gaps: The lack of direct comparative studies is a major limitation. Furthermore, the long-term safety profile, particularly concerning cancer risk from sustained telomerase activation, is not fully understood [1] [5]. Its pharmacokinetics and optimal delivery methods (injections are currently best-studied) also require further investigation [7] [6].
  • Actionable Research Paths: For the research community, the most valuable next steps would be to design and conduct head-to-head comparative efficacy studies against standard neuroprotective agents in validated disease models. There is also a clear need for large-scale, long-term toxicology and carcinogenicity studies to fully assess its safety profile.

References

Epitalon's Immune Effects and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon's influence on the immune system is considered part of its broader, systemic anti-aging effects. The immune modulation is not a direct, forceful stimulation but rather a recalibration, particularly observed in aging models.

  • Mechanism of Action: Research suggests this compound's effects may be linked to its ability to interact with histones and modulate gene expression [1]. It can bind to specific sites on histone proteins, which can loosen chromatin structure and make genes more accessible for transcription, potentially restoring more youthful gene expression patterns [2] [1].
  • Key Experimental Findings:
    • A study on mouse splenocytes reported that this compound increased mRNA levels of interleukin-2 (IL-2), a critical T-cell growth factor, within 5 hours of treatment [3].
    • Research on cultured rat pineal glands suggested this compound may enhance the development of lymphocyte precursors into B cells, indicated by an increase in the B-cell marker CD20 and a decrease in undifferentiated cells [3].
    • Human studies have noted a rebalancing of T-cell ratios, such as CD4+ (helper) and CD8+ (cytotoxic) cells, which can drift with age [2].

Thymic Peptides' Immune Effects and Experimental Data

Thymic peptides are directly responsible for the ontogeny and function of T-cells. Their role is fundamental to establishing a competent and self-tolerant immune system.

  • Mechanism of Action in T-Cell Development: Their primary function is to direct the process of thymic selection within the thymus [4]. This involves:
    • Positive Selection: Ensuring T-cells can recognize the body's own Major Histocompatibility Complex (MHC) molecules. This is crucial for immune functionality [5] [4].
    • Negative Selection: Eliminating T-cells that bind too strongly to self-antigens. This is critical for preventing autoimmunity and establishing self-tolerance [5] [4].
  • Key Experimental and Clinical Findings:
    • The critical role of thymic peptides was established by seminal experiments showing that neonatally thymectomized mice developed a fatal "wasting disease" with severe T-cell deficiency, which could be reversed by a thymus graft [4].
    • Peptides like thymosin alpha 1 are used clinically to enhance T-cell reconstitution in conditions like immunodeficiency and after hematopoietic cell transplantation [6] [4].
    • They are noted for their high therapeutic safety, with long-term use causing minimal side effects [4].

To visualize the distinct pathways through which these peptides influence immune function, the following diagram outlines their core mechanisms:

G This compound This compound (Pineal) PinealGland Pineal Gland (Circadian Rhythm Center) This compound->PinealGland ThymicPeptides Thymic Peptides ThymusGland Thymus Gland (T-Cell Production Center) ThymicPeptides->ThymusGland EphMech Epigenetic Modulation (Gene Expression Regulation) PinealGland->EphMech ThMech T-Cell Selection & Maturation (Positive & Negative Selection) ThymusGland->ThMech EphImmune Recalibration of Aged Immune System (e.g., T-cell ratios, IL-2) EphMech->EphImmune Systemic Effect ThImmune Development of a Functional & Self-Tolerant T-Cell Repertoire ThMech->ThImmune Direct Effect

Research and Development Considerations

For researchers designing studies, key methodological factors differ between these peptides:

Aspect This compound Thymic Peptides
Common Experimental Dosing Cyclical administration is common (e.g., 10-20 days) [7]. Doses in rodent studies often range from 0.1–10 µg/day; human trials typically use 0.5–1 mg/day via subcutaneous injection [2]. Clinical use often involves longer-term administration to support immune reconstitution, such as after transplantation [6] [4].

| Key Research Models | - Aging models (rodents, primates) [2]

  • Cell senescence studies (human fibroblasts) [2]
  • Circadian rhythm studies [2] | - Immunodeficiency models [4]
  • Post-transplant reconstitution models [6]
  • Autoimmunity models [4] |

References

Potential Research Combinations & Comparisons

Author: Smolecule Technical Support Team. Date: February 2026

Epitalon's systemic effects suggest potential for synergistic use with other compounds. The following table compares it with other peptides and details possible combination rationales.

Peptide / Compound Primary Research Focus & Mechanism Comparison / Combination Rationale with this compound
NAD+ Boosters (e.g., NR, NMN) Boosts mitochondrial energy, supports metabolism & DNA repair [1]. Targets mitochondrial dysfunction [2]. Complementary: NAD+ addresses cellular energy, while this compound addresses genomic stability. A combination could target both energy and genetic aging hallmarks [1].
BPC-157 Accelerates gut healing, tissue repair, and joint recovery [1]. Complementary/Synergistic: BPC-157 addresses local tissue injury, while this compound provides systemic anti-aging support. Combination could enhance overall recovery and resilience [1].
Thymulin Immunomodulation; regulates T-lymphocyte maturation and activity, reduces inflammation [3]. Synergistic: Both have immunomodulatory and neuroprotective effects. Research suggests co-administration may provide enhanced brain protection and immune regulation [3].
CJC-1295 / Ipamorelin Stimulates natural growth hormone (GH) production; for muscle building, recovery, anti-aging [1] [4]. Distinct Pathways: CJC/Ipamorelin acts on the endocrine axis, while this compound works on gene expression and DNA protection. Combination could simultaneously support hormonal health and cellular longevity [1].

Experimental Data & Protocols

For research replication and design, here are key experimental details from recent studies.

  • Telomere Length Extension: A 2025 study treated human breast cancer cell lines (21NT, BT474) and normal epithelial (HMEC) and fibroblast (IBR.3) cells with this compound [5].

    • Treatment: Cancer cells were treated daily with 0.1, 0.2, 0.5, and 1.0 μg/mL for 4 days; normal cells were treated daily with 1.0 μg/mL for 3 weeks [5].
    • Findings: Dose-dependent telomere length extension was observed in normal cells via hTERT upregulation and increased telomerase activity. In cancer cells, significant extension occurred primarily through ALT (Alternative Lengthening of Telomeres) activation [5].
    • Measurement: Telomere length was estimated using qPCR, with a single-copy gene (36B4) as a genomic DNA control [5].
  • Melatonin Synthesis Regulation: A 2013 in vitro study investigated the effect on melatonin synthesis.

    • Model: Rat pinealocyte cultured cells [6].
    • Treatment: Cells were treated with this compound and other peptides.
    • Measurement: Melatonin levels were assessed by measuring concentrations of arylalkylamine-N-acetyltransferase (AANAT) and phosphorylated CREB protein in the medium post-treatment [6].
    • Findings: this compound showed a statistically significant impact on AANAT and pCREB, suggesting a direct and prolonged effect on melatonin synthesis in pineal cells [6].

Research Workflow and Pathways

The diagrams below illustrate the key experimental workflow for studying this compound and its multifaceted mechanisms of action.

start In Vitro/In Vivo Research Model proc1 This compound Treatment (e.g., 0.1-1.0 µg/mL for days/weeks) start->proc1 proc2 Sample Collection (DNA, RNA, Protein) proc1->proc2 proc3 Downstream Analysis proc2->proc3 anal1 Telomere Length (qPCR measurement) proc3->anal1 anal2 Gene Expression (hTERT mRNA, qPCR) proc3->anal2 anal3 Enzyme Activity (Telomerase, ELISA/assay) proc3->anal3 anal4 Protein Levels (e.g., AANAT, pCREB, IF/Western Blot) proc3->anal4 end Data Synthesis on Multi-pathway Effects anal1->end anal2->end anal3->end anal4->end

Diagram 1: Generalized experimental workflow for evaluating this compound's effects in a research setting, covering treatment, sample collection, and key analytical endpoints.

cluster_0 Cellular & Molecular Hallmarks of Aging This compound This compound mech1 Telomere Maintenance This compound->mech1 Activates Telomerase mech2 Epigenetic Regulation This compound->mech2 Modulates Chromatin mech3 Antioxidant Defense This compound->mech3 Activates Nrf2 Pathway mech4 Immune Recalibration This compound->mech4 Upregulates IL-2 mech5 Circadian Rhythm This compound->mech5 Stimulates Melatonin h1 Telomere Attrition mech1->h1 h2 Epigenetic Alterations mech2->h2 h3 Mitochondrial Dysfunction mech3->h3 h4 Altered Intercellular Communication mech4->h4 mech5->h4 h5 Deregulated Nutrient-Sensing

Diagram 2: this compound's multi-pathway mechanisms of action. Research indicates it simultaneously targets several core hallmarks of aging, positioning it as a multi-pathway geroprotector [2].

Important Research Considerations

  • Delivery and Dosing: Most studies use subcutaneous injection to ensure consistent systemic absorption. Intranasal delivery has been used for central nervous system entry. Oral bioavailability is low [2].
  • Safety and Status: Current evidence, while promising, is primarily preclinical. The FDA does not approve this compound for clinical treatment, and it is considered a research-grade compound [7] [3]. Long-term safety data in humans is lacking [2] [7].
  • Cancer Context: Research shows this compound extends telomeres in cancer cells via the Alternative Lengthening of Telomeres (ALT) pathway [5]. This crucial finding warrants careful investigation in oncological research contexts.

References

×

XLogP3

-5.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

390.13867829 Da

Monoisotopic Mass

390.13867829 Da

Heavy Atom Count

27

UNII

O65P17785G

Sequence

AEDG

Other CAS

307297-39-8

Wikipedia

Epitalon

Dates

Last modified: 07-22-2023

Explore Compound Types